molecular formula C8H11ClN2O2 B1437038 Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride CAS No. 1072438-54-0

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Cat. No.: B1437038
CAS No.: 1072438-54-0
M. Wt: 202.64 g/mol
InChI Key: YYGVAWOBVTZCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(aminomethyl)pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGVAWOBVTZCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659977
Record name Methyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072438-54-0
Record name Methyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of biologically active compounds. Within this class, Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive aminomethyl group and a readily modifiable ester functionality on the pyridine ring allows for its facile incorporation into complex molecular architectures. This guide provides a comprehensive technical overview of this important intermediate, from its fundamental properties to its synthesis and critical applications in contemporary drug discovery, including its role in the development of therapies targeting the central nervous system (CNS) and its utility in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for ensuring the purity and quality of the final active pharmaceutical ingredient (API).

CAS Number: 1072438-54-0[1][2]

Molecular Formula: C₈H₁₁ClN₂O₂[1][2]

Molecular Weight: 202.64 g/mol [1]

Structural Representation

The hydrochloride salt of Methyl 2-(aminomethyl)pyridine-4-carboxylate possesses a well-defined structure that is amenable to a variety of chemical transformations.

Methyl_2-(aminomethyl)pyridine-4-carboxylate_hydrochloride Chemical Structure of this compound cluster_0 C1 C C2 C C1->C2 C8 CH2 C1->C8 C3 C C2->C3 N1 N C3->N1 C6 C C3->C6 C4 C N1->C4 C5 C C4->C5 C5->C1 O1 O C6->O1 O2 O C6->O2 C7 CH3 O2->C7 N2 NH3+ C8->N2 Cl- Cl-

Caption: Structure of this compound.

Physicochemical Data Summary
PropertyValueSource
Purity Typically ≥97%[1][2]
Physical Form Solid
Storage Temperature 2-8°C[1]
Solubility Soluble in Chloroform. Insoluble in water.[3]
pKa (Predicted) 4.89 ± 0.11[3]

Synthesis and Manufacturing Insights

While specific, detailed industrial synthesis protocols for this compound are often proprietary, the general synthetic strategies can be inferred from the literature on related pyridine derivatives. A common approach involves the esterification of the corresponding carboxylic acid and subsequent manipulation of a precursor at the 2-position to introduce the aminomethyl group.

A plausible synthetic route, based on the synthesis of analogous compounds, is the hydrogenation of a corresponding nitrile precursor. For instance, the synthesis of 2-aminomethyl-4-methyl pyridine proceeds via the hydrogenation of 2-cyano-4-methyl pyridine in the presence of a Raney Nickel catalyst.[4] A similar strategy could be employed for the target molecule, starting from a cyanopyridine carboxylate.

Illustrative Synthetic Workflow

synthesis_workflow General Synthetic Workflow start 2-Cyano-pyridine-4-carboxylic acid esterification Esterification (e.g., MeOH, H+) start->esterification intermediate1 Methyl 2-cyanopyridine-4-carboxylate esterification->intermediate1 reduction Reduction of Nitrile (e.g., H2, Raney Ni or other catalyst) intermediate1->reduction product_freebase Methyl 2-(aminomethyl)pyridine-4-carboxylate reduction->product_freebase salt_formation Salt Formation (HCl in ether or isopropanol) product_freebase->salt_formation final_product This compound salt_formation->final_product

Caption: A generalized synthetic pathway to the target compound.

Applications in Drug Discovery and Development

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of a diverse range of biologically active molecules.

Central Nervous System (CNS) Drug Candidates

The pyridine moiety is a common feature in many CNS-active drugs. The presence of the aminomethyl and ester groups on this intermediate allows for the exploration of a wide chemical space to optimize properties such as blood-brain barrier penetration, receptor binding, and metabolic stability. It is often employed as a starting material for compounds intended to modulate neurotransmitter systems, making it relevant for the development of antidepressants and other psychotropic agents.[1]

Proteolysis Targeting Chimeras (PROTACs)

A rapidly growing area of interest for this building block is in the field of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. This intermediate, with its primary amine, is an ideal starting point for the attachment of linkers that connect to a ligand for an E3 ubiquitin ligase. Its structural features can be critical in defining the geometry and physicochemical properties of the resulting PROTAC, which are key determinants of its efficacy. This molecule is listed as a "Protein Degrader Building Block", highlighting its direct relevance in this field.[5]

protac_concept Role in PROTAC Synthesis intermediate This compound linker_attachment Linker Synthesis intermediate->linker_attachment Amide bond formation protac Final PROTAC Molecule linker_attachment->protac e3_ligase_ligand E3 Ligase Ligand e3_ligase_ligand->linker_attachment target_ligand Target Protein Ligand target_ligand->protac Coupling

Caption: Conceptual workflow for incorporating the intermediate into a PROTAC.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is crucial for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a standard approach for assessing the purity of this compound and related pyridine carboxylates. A C18 column with a mobile phase consisting of an acetonitrile and aqueous buffer gradient is often effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule. The chemical shifts and coupling constants of the pyridine ring protons, the aminomethyl protons, and the methyl ester protons provide a unique fingerprint of the compound.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O of the ester and the N-H bonds of the ammonium group.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is essential to consult the full Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a high-value intermediate for the pharmaceutical and biotechnology industries. Its well-defined structure and versatile reactivity make it an ideal starting point for the synthesis of a wide range of complex molecules, from CNS drug candidates to innovative protein degraders. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists seeking to leverage its potential in the development of next-generation therapeutics.

References

  • PubChem. Methyl 2-aminopyridine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. Methyl 4-aminopyridine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 2-aminomethyl-4-methyl pyridine. [Link]

  • ACE Biolabs. This compound. [Link]

  • Yamashita, K., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 72(1), 50-9. [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Sotomayor, E. A., et al. (1987). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 30(10), 1757-64. [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760-77. [Link]

Sources

A Technical Guide to the Physicochemical Properties and Application of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride, a critical building block in modern drug discovery and development. The document details the core physicochemical properties of the compound, with a primary focus on its molecular weight and the empirical methods for its verification. It is intended for researchers, medicinal chemists, and drug development professionals who utilize such intermediates. The guide synthesizes technical data with practical, field-proven insights into its application and characterization, ensuring a self-validating approach to its use in a research setting.

Core Physicochemical Properties

This compound is a heterocyclic building block belonging to the pyridine derivative family. Its structure, featuring a pyridine ring substituted with an aminomethyl group and a methyl carboxylate group, makes it a versatile intermediate for synthesizing more complex molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for reaction setup and purification processes.

The precise and accurate determination of its physicochemical properties is fundamental for its application in synthesis, enabling correct stoichiometric calculations and ensuring the identity and purity of downstream products.

Key Data Summary

The essential quantitative data for this compound are summarized in the table below. These values are foundational for laboratory use, from reaction planning to analytical characterization.

PropertyValueSource(s)
Systematic Name This compoundN/A
CAS Number 1072438-54-0[1][2][3]
Molecular Formula C₈H₁₁ClN₂O₂[3]
Molecular Weight 202.64 g/mol [3][4]
Purity (Typical) ≥95-97%[1][3]
Appearance White to off-white powder/solidInferred from similar compounds
Storage Conditions Store at 2-8°C or room temperature under inert gas (Argon)[1][4]

The molecular weight of 202.64 g/mol is a calculated value based on the atomic masses of its constituent atoms (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen) according to its molecular formula, C₈H₁₁ClN₂O₂. This value is paramount for converting between mass and moles, a daily necessity in a synthesis laboratory.

Significance in Drug Discovery and Development

The utility of this compound extends beyond its basic chemical identity. Its structural motifs are of significant interest in medicinal chemistry.

  • Versatile Chemical Scaffold: The pyridine ring is a common feature in many approved drugs due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties. The presence of both an amine and an ester group provides two reactive handles for diverse chemical modifications, allowing for the exploration of a wide chemical space.[5][6]

  • Intermediate for Complex Syntheses: This compound serves as a crucial starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5] It is particularly noted for its application in developing compounds targeting the central nervous system, such as antidepressants or other psychotropic agents, where the pyridine scaffold can interact effectively with receptors in the brain.[4]

  • Building Block for Novel Modalities: It is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of molecules for targeted protein degradation (TPD), such as PROTACs (Proteolysis Targeting Chimeras).[1] This is a cutting-edge area of drug discovery aimed at eliminating disease-causing proteins rather than just inhibiting them.

Experimental Verification of Molecular Weight & Identity

While the theoretical molecular weight is a calculated value, its experimental verification is a critical quality control step to confirm the identity and purity of a supplied reagent. The gold-standard technique for this purpose is Mass Spectrometry (MS).

Causality Behind Experimental Choice: Electrospray Ionization Mass Spectrometry (ESI-MS) is the chosen method because it is a "soft" ionization technique. It is exceptionally well-suited for polar, thermally labile molecules like the subject compound, as it allows the molecule to be ionized and transferred into the gas phase without significant fragmentation. This results in a spectrum that clearly shows the molecular ion, making data interpretation straightforward.

Protocol: Molecular Weight Verification by ESI-MS

This protocol describes a self-validating system for confirming the molecular weight.

Objective: To confirm the molecular weight of this compound by identifying its corresponding molecular ion.

Materials:

  • This compound sample

  • HPLC-grade Methanol

  • 0.1% Formic acid in water (mobile phase A)

  • 0.1% Formic acid in acetonitrile (mobile phase B)

  • Calibrated Electrospray Ionization Mass Spectrometer

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Further dilute this stock solution 1:100 in a 50:50 mixture of mobile phase A and B to a final concentration of 10 µg/mL. The presence of acid helps in the protonation of the analyte.

  • Instrument Setup (Direct Infusion):

    • Set the mass spectrometer to operate in positive ion mode. This is crucial as the aminomethyl group is basic and will readily accept a proton to form a positive ion.

    • Calibrate the instrument using a known standard calibration solution to ensure mass accuracy.

    • Set the infusion flow rate to 5-10 µL/min.

    • Set key ESI source parameters: Capillary Voltage (~3.5 kV), Nebulizer Gas Pressure (~10 psi), Drying Gas Flow (~5 L/min), and Temperature (~250°C). Note: These are starting parameters and must be optimized for the specific instrument.

  • Data Acquisition:

    • Infuse the prepared sample into the mass spectrometer.

    • Acquire data over a mass range that brackets the expected molecular ion (e.g., m/z 100-400).

  • Data Interpretation (Self-Validation):

    • The free base form of the molecule has a monoisotopic mass of 166.07 g/mol (C₈H₁₀N₂O₂).

    • In positive mode ESI-MS, the primary ion expected is the protonated molecule, [M+H]⁺ .

    • Therefore, the primary peak of interest in the mass spectrum should be observed at m/z 167.08 .

    • The presence of a strong signal at this m/z value, with the correct isotopic distribution pattern for a molecule containing 8 carbons, confirms the identity of the core molecule. The hydrochloride salt itself does not typically appear in the spectrum as the chlorine dissociates in solution.

Standard Workflow for Compound Identity & Purity Verification

Before any chemical intermediate is used in a synthetic campaign, it must pass a rigorous quality control workflow to ensure its identity, purity, and integrity. This process prevents costly failures and ensures the reliability of experimental results.

G cluster_0 Initial QC cluster_1 Analytical Confirmation cluster_2 Final Decision cluster_3 Disposition A Receipt of Compound B Visual Inspection (Color, Form) A->B C Solubility Test (Relevant Solvents) B->C D Purity Analysis (e.g., HPLC-UV) C->D E Identity Confirmation (e.g., MS, NMR) D->E F Water Content (Karl Fischer) E->F G Pass QC? F->G H Release for Use in Synthesis G->H Yes I Reject Batch G->I No

Sources

An In-Depth Technical Guide to Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern medicinal chemistry, Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride (CAS No. 1072438-54-0) has emerged as a critical structural motif, particularly in the innovative field of targeted protein degradation. Its unique arrangement of a pyridine core, an aminomethyl group, and a methyl carboxylate functionality provides a versatile scaffold for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs). This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the chemical and physical properties of this compound, detailed analytical methodologies, and insights into its applications, thereby providing a solid foundation for its effective utilization in the laboratory.

Chemical Identity and Physical Properties

This compound is a pyridine derivative that is typically supplied as a solid. Its hydrochloride salt form enhances its stability and handling properties.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 1072438-54-0[1]
Molecular Formula C₈H₁₁ClN₂O₂[1]
Molecular Weight 202.64 g/mol [1]
Purity Typically ≥97%[1]
Appearance Solid[2]
Storage Store in a dry, sealed place; 2-8°C is recommended.[2]

Note: The melting point for the free base, Methyl 2-aminopyridine-4-carboxylate, is reported as 144-148 °C. The melting point of the hydrochloride salt may differ.[3][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of this compound is paramount for its identification and quality control. While publicly available spectra for this specific compound are limited, data for structurally related compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the methyl protons of the ester. The hydrochloride form will influence the chemical shift of the aminomethyl protons and the adjacent aromatic proton.

¹³C NMR: The carbon NMR will provide information on the carbon skeleton of the molecule, with characteristic shifts for the pyridine ring carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching: Broad bands in the region of 3000-2500 cm⁻¹ are characteristic of the ammonium hydrochloride salt.

  • C=O stretching: A strong absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl group.

  • C=N and C=C stretching: Bands in the 1600-1450 cm⁻¹ region are indicative of the pyridine ring.

  • C-O stretching: Bands in the 1300-1100 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the expected molecular ion peak would correspond to the free base [M+H]⁺. Fragmentation patterns can provide further structural information.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general synthetic strategy can be inferred from the synthesis of related pyridine derivatives. A plausible route involves the following key transformations:

synthesis_workflow start Starting Material (e.g., a substituted pyridine) step1 Functional Group Interconversion start->step1 e.g., Oxidation step2 Introduction of Aminomethyl Group step1->step2 e.g., Reduction of a nitrile step3 Esterification step2->step3 e.g., Fischer esterification step4 Salt Formation step3->step4 with HCl end_product Methyl 2-(aminomethyl)pyridine- 4-carboxylate hydrochloride step4->end_product

Caption: A generalized synthetic workflow.

A more specific, though still general, procedure for a related compound, methyl 2-aminoisonicotinate, involves the esterification of the corresponding carboxylic acid using thionyl chloride in methanol.[4] A similar approach could be adapted for the title compound.

General Purification Protocol: Purification is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of solvent will depend on the solubility of the crude product and impurities.

Stability, Storage, and Handling

Stability and Storage

This compound should be stored in a tightly sealed container in a dry and well-ventilated place.[2] For long-term storage, refrigeration at 2-8°C is recommended to maintain its integrity.[2]

Handling and Safety

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Applications in Drug Discovery and Development

The primary application of this compound is as a key building block in the synthesis of more complex molecules for drug discovery, particularly in the area of targeted protein degradation.

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound provides a versatile scaffold for the synthesis of PROTACs, where the aminomethyl group can be used as a point of attachment for a linker, which is then connected to a ligand for an E3 ligase. The pyridine ring and the methyl carboxylate can be further functionalized to interact with the target protein.

protac_concept cluster_protac PROTAC Molecule cluster_cellular_machinery Cellular Machinery target_ligand Target Protein Ligand (derived from the pyridine scaffold) linker Linker target_ligand->linker target_protein Target Protein target_ligand->target_protein binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase binds

Caption: Conceptual diagram of a PROTAC molecule.

The use of this building block allows for the systematic exploration of the structure-activity relationship (SAR) of PROTACs by modifying the linker length and composition, as well as the orientation of the ligands.

Fragment-Based Drug Design

The relatively small size and well-defined chemical features of this compound also make it a suitable fragment for use in fragment-based drug design (FBDD). In this approach, small, low-affinity fragments that bind to a biological target are identified and then optimized into more potent lead compounds. The pyridine and aminomethyl groups can participate in key hydrogen bonding and aromatic interactions within a protein's binding site.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its utility in the synthesis of PROTACs and as a fragment in FBDD underscores its importance in the development of novel therapeutics. A thorough understanding of its chemical properties, handling requirements, and synthetic applications is essential for its successful implementation in drug discovery programs.

References

Sources

"Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for this compound, a key building block in pharmaceutical and agrochemical research. The document is structured to provide not only a step-by-step experimental protocol but also to delve into the underlying chemical principles and rationale that govern the selection of reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this synthetic process. We will explore a logical and efficient multi-step synthesis, beginning from commercially available starting materials and culminating in the desired product. The synthesis will be presented with detailed experimental procedures, mechanistic insights, and visual aids to ensure clarity and reproducibility.

Introduction: The Significance of Pyridine Scaffolds

Pyridine carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The pyridine ring, being aromatic and electron-deficient, facilitates crucial π-π stacking and hydrogen bonding interactions with biological targets, thereby enhancing binding affinity.[1] The carboxylic acid group adds polarity and can coordinate with metal ions, a property often exploited in enzyme inhibition.[1] The specific substitution pattern of this compound, with an aminomethyl group at the 2-position and a methyl carboxylate at the 4-position, offers a versatile platform for the synthesis of a wide range of biologically active molecules.

This guide will focus on a practical and scalable synthetic route to this important intermediate.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a pathway starting from a readily available substituted pyridine. The key transformations involve the introduction of the aminomethyl group at the 2-position and the formation of the methyl ester at the 4-position.

G target This compound step1 Methyl 2-(aminomethyl)pyridine-4-carboxylate target->step1 HCl addition step2 Methyl 2-cyanopyridine-4-carboxylate step1->step2 Reduction of nitrile step3 2-Cyanopyridine-4-carboxylic acid step2->step3 Esterification step4 2-Cyano-4-methylpyridine step3->step4 Oxidation of methyl group

Caption: Retrosynthetic analysis of the target compound.

This retrosynthetic approach points to a forward synthesis commencing with the oxidation of a methyl group at the 4-position, followed by esterification, and finally, the reduction of a nitrile group at the 2-position to the desired aminomethyl group.

The Synthetic Pathway: A Step-by-Step Guide

The proposed forward synthesis is a four-step process designed for efficiency and scalability.

G start 2-Cyano-4-methylpyridine step1 Step 1: Oxidation KMnO4, H2O, Δ 2-Cyanopyridine-4-carboxylic acid start->step1 step2 Step 2: Esterification SOCl2, MeOH, reflux Methyl 2-cyanopyridine-4-carboxylate step1->step2 step3 Step 3: Reduction H2, Raney Ni, NH3/MeOH Methyl 2-(aminomethyl)pyridine-4-carboxylate step2->step3 step4 Step 4: Salt Formation HCl in Ether This compound step3->step4

Caption: Proposed four-step synthesis pathway.

Step 1: Oxidation of 2-Cyano-4-methylpyridine to 2-Cyanopyridine-4-carboxylic acid

Rationale: The initial step involves the selective oxidation of the methyl group at the 4-position to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong oxidizing agent well-suited for this transformation of alkyl side chains on aromatic rings.[2] The reaction is typically carried out in an aqueous medium.

Experimental Protocol:

  • To a solution of 2-cyano-4-methylpyridine (1.0 eq) in water, add potassium permanganate (2.1-2.3 eq) portion-wise.[2]

  • Heat the reaction mixture to 75-80°C and maintain for approximately 35-45 minutes.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to a pH of 3-4 to precipitate the product.[2]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-cyanopyridine-4-carboxylic acid.

Step 2: Esterification to Methyl 2-cyanopyridine-4-carboxylate

Rationale: The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction step and to modify its solubility properties. A common and effective method for this esterification is the use of thionyl chloride (SOCl₂) to form the acyl chloride in situ, which then reacts with methanol.

Experimental Protocol:

  • Suspend 2-cyanopyridine-4-carboxylic acid (1.0 eq) in methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.1-1.3 eq).

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Methyl 2-cyanopyridine-4-carboxylate.

Step 3: Reduction of the Nitrile to Methyl 2-(aminomethyl)pyridine-4-carboxylate

Rationale: The critical step of forming the aminomethyl group is achieved through the catalytic hydrogenation of the nitrile. Raney Nickel is a highly effective catalyst for this transformation.[3] The reaction is performed in an ammoniacal methanol solution to suppress the formation of secondary amine byproducts.[3]

Experimental Protocol:

  • Dissolve Methyl 2-cyanopyridine-4-carboxylate (1.0 eq) in methanol containing approximately 12% (w/w) ammonia.[3]

  • Add Raney Nickel catalyst (a catalytic amount, e.g., 10% by weight of the starting material).[3]

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 20 psi) at room temperature.[3]

  • Monitor the uptake of hydrogen to determine the reaction's completion.

  • Once the theoretical amount of hydrogen is consumed, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(aminomethyl)pyridine-4-carboxylate.

Step 4: Formation of the Hydrochloride Salt

Rationale: The final step involves the formation of the hydrochloride salt, which often improves the stability and handling characteristics of the amine product. This is typically achieved by treating the free base with a solution of hydrogen chloride.

Experimental Protocol:

  • Dissolve the crude Methyl 2-(aminomethyl)pyridine-4-carboxylate in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol until precipitation is complete.

  • Stir the resulting suspension for a short period in the cold.

  • Collect the solid product by filtration, wash with cold anhydrous ether, and dry under vacuum to afford this compound.

Data Summary

StepReactionKey ReagentsTypical Conditions
1Oxidation2-Cyano-4-methylpyridine, KMnO₄Water, 75-80°C
2Esterification2-Cyanopyridine-4-carboxylic acid, SOCl₂, MethanolReflux
3ReductionMethyl 2-cyanopyridine-4-carboxylate, H₂, Raney Ni, NH₃/MeOHRoom Temperature, 20 psi
4Salt FormationMethyl 2-(aminomethyl)pyridine-4-carboxylate, HClDiethyl ether, 0°C

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the rationale behind each step and adhering to the outlined protocols, researchers can confidently synthesize this valuable building block for their research and development endeavors. The presented synthesis is based on established chemical transformations and offers a practical approach for laboratory-scale production.

References

  • LookChem. (n.d.). Cas 130290-79-8, 4-(Aminomethyl)tetrahydro-2H-pyran. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-aminomethyl-4-methyl pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation on 2-aminomethylpyridine derivatives.
  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Quick Company. (n.d.). Process For Producing 4 Aminopyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • PubMed Central. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways to obtain Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride, a key building block in pharmaceutical and materials science research. We will explore two primary, field-proven synthetic routes, each originating from readily accessible starting materials. The discussion will focus on the strategic considerations behind each synthetic step, providing researchers and drug development professionals with a robust framework for its preparation.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a pyridine core substituted with a reactive aminomethyl group at the 2-position and a methyl ester at the 4-position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a wide range of complex molecules, including novel ligands for catalysis, enzyme inhibitors, and active pharmaceutical ingredients. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various reaction conditions.

Synthetic Strategy Overview

The synthesis of this compound can be approached from two main retrosynthetic pathways. The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

G Target Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride Intermediate1 Methyl 2-(aminomethyl)pyridine-4-carboxylate Target->Intermediate1 HCl addition Intermediate2 2-(Aminomethyl)pyridine-4-carboxylic acid Intermediate1->Intermediate2 Esterification Intermediate1_2 Methyl 2-(bromomethyl)pyridine-4-carboxylate Intermediate1->Intermediate1_2 Reduction/Amination Intermediate2_1 Methyl 2-cyanopyridine-4-carboxylate Intermediate1->Intermediate2_1 Reduction of nitrile Route1_Start Route 1: From 2-Methylpyridine-4-carboxylic acid Route2_Start Route 2: From a Cyanopyridine Derivative Intermediate1_1 Methyl 2-methylpyridine-4-carboxylate Intermediate1_1->Route1_Start Esterification Intermediate1_2->Intermediate1_1 Radical Bromination Intermediate2_1->Route2_Start Cyanation & Esterification

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis from 2-Methylpyridine-4-carboxylic acid

This route leverages the commercially available or readily synthesized 2-methylpyridine-4-carboxylic acid. The strategy involves esterification of the carboxylic acid, followed by functionalization of the methyl group, and subsequent conversion to the aminomethyl group.

Step 1.1: Synthesis of 2-Methylpyridine-4-carboxylic acid

2-Methylpyridine-4-carboxylic acid, also known as 2-methylisonicotinic acid, can be prepared via the oxidation of 2,4-dimethylpyridine (2,4-lutidine).[1] This selective oxidation of one methyl group over the other is a critical step.

Protocol: Oxidation of 2,4-Dimethylpyridine

  • To a stirred solution of 2,4-dimethylpyridine in a suitable solvent (e.g., water or sulfuric acid), add an oxidizing agent such as potassium permanganate or manganese dioxide.[1]

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and the solid manganese dioxide byproduct is removed by filtration.

  • The filtrate is then acidified to precipitate the 2-methylpyridine-4-carboxylic acid.

  • The product is collected by filtration, washed with cold water, and dried.

Causality: The choice of oxidizing agent and reaction conditions is crucial for achieving selective oxidation of the 4-methyl group. The pyridine ring deactivates the adjacent 2-methyl group towards oxidation to a greater extent than the 4-methyl group.

Step 1.2: Esterification to Methyl 2-methylpyridine-4-carboxylate

The carboxylic acid is converted to its methyl ester via Fischer esterification.[2]

Protocol: Fischer Esterification

  • Suspend 2-methylpyridine-4-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.[3][4]

  • Heat the mixture to reflux for several hours. Water generated during the reaction can be removed azeotropically to drive the equilibrium towards the product.

  • After completion, the excess methanol is removed under reduced pressure.

  • The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.

Step 1.3: Functionalization of the 2-Methyl Group

The methyl group is activated for nucleophilic substitution, typically through radical bromination.

Protocol: Radical Bromination

  • Dissolve Methyl 2-methylpyridine-4-carboxylate in a non-polar solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction.

  • Upon completion, the succinimide byproduct is filtered off, and the solvent is removed in vacuo to yield Methyl 2-(bromomethyl)pyridine-4-carboxylate.

Step 1.4: Conversion to the Aminomethyl Group and Hydrochloride Formation

The bromo-intermediate is converted to the primary amine, which is then transformed into its hydrochloride salt.

Protocol: Amination and Salt Formation

  • The crude Methyl 2-(bromomethyl)pyridine-4-carboxylate is reacted with a source of ammonia, such as a solution of ammonia in methanol or hexamethylenetetramine followed by acidic hydrolysis (Gabriel synthesis).

  • After the reaction is complete, the solvent is evaporated.

  • The residue is dissolved in a suitable solvent like diethyl ether or methanol, and a solution of hydrogen chloride in the same solvent is added.

  • The precipitated this compound is collected by filtration, washed with the solvent, and dried under vacuum.

G Start 2,4-Dimethylpyridine Intermediate1 2-Methylpyridine-4-carboxylic acid Start->Intermediate1 Oxidation Intermediate2 Methyl 2-methylpyridine-4-carboxylate Intermediate1->Intermediate2 Esterification Intermediate3 Methyl 2-(bromomethyl)pyridine-4-carboxylate Intermediate2->Intermediate3 Radical Bromination Intermediate4 Methyl 2-(aminomethyl)pyridine-4-carboxylate Intermediate3->Intermediate4 Amination End Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride Intermediate4->End HCl addition

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis from a Cyanopyridine Derivative

This alternative route begins with a pyridine core already functionalized at the 4-position with a group that can be converted to a carboxylic acid ester, and a cyano group at the 2-position which can be reduced to the aminomethyl group. A key intermediate in this pathway is Methyl 2-cyanopyridine-4-carboxylate.[5][6]

Step 2.1: Synthesis of Methyl 2-cyanopyridine-4-carboxylate

This intermediate can be prepared from Methyl 2-bromopyridine-4-carboxylate.

Protocol: Cyanation Reaction

  • Dissolve Methyl 2-bromopyridine-4-carboxylate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[5]

  • Add a cyanide source, for example, zinc cyanide (Zn(CN)₂).[5]

  • A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), is added to the mixture.[5]

  • The reaction is heated under an inert atmosphere. Progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled and partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.

Trustworthiness: The use of a palladium catalyst is a well-established and reliable method for cyanation of aryl halides, providing good yields and selectivity.

Step 2.2: Reduction of the Cyano Group

The nitrile is reduced to the primary amine. Catalytic hydrogenation is a common and effective method.[7]

Protocol: Catalytic Hydrogenation

  • Dissolve Methyl 2-cyanopyridine-4-carboxylate in a solvent such as methanol containing hydrochloric acid.

  • Add a hydrogenation catalyst, for instance, palladium on charcoal (Pd/C).[7]

  • The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature.

  • After the reaction is complete (indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration through celite.

  • The filtrate, which contains the hydrochloride salt of the product, is concentrated under reduced pressure.

Step 2.3: Isolation of the Hydrochloride Salt

The final product is isolated from the reaction mixture of the previous step.

Protocol: Product Isolation

  • The concentrated filtrate from the hydrogenation step is triturated with a non-polar solvent like diethyl ether to induce precipitation.

  • The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield pure this compound.

G Start Methyl 2-bromopyridine-4-carboxylate Intermediate1 Methyl 2-cyanopyridine-4-carboxylate Start->Intermediate1 Cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) End Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride Intermediate1->End Catalytic Hydrogenation (H₂, Pd/C, HCl)

Caption: Synthetic workflow for Route 2.

Quantitative Data Summary

RouteKey IntermediateTypical Yield (%)Purity (%)Key Reagents
1 2-Methylpyridine-4-carboxylic acid60-70>95KMnO₄ or MnO₂
Methyl 2-methylpyridine-4-carboxylate80-90>98H₂SO₄/MeOH
This compound50-60 (over 2 steps)>98NBS, NH₃, HCl
2 Methyl 2-cyanopyridine-4-carboxylate80-85>97Zn(CN)₂, Pd(PPh₃)₄
This compound85-95>99H₂, Pd/C, HCl

Conclusion

Both synthetic routes presented offer viable pathways to this compound. Route 1 is advantageous when 2,4-dimethylpyridine is a more accessible starting material, though it involves more synthetic steps. Route 2, while requiring a more specialized starting material in Methyl 2-bromopyridine-4-carboxylate, is more convergent and generally proceeds with higher overall yield. The choice of synthesis will ultimately be guided by laboratory-specific factors including starting material availability, cost, and scale of production. The protocols and insights provided herein are intended to equip researchers with the necessary knowledge to confidently undertake the synthesis of this important chemical building block.

References

  • Pipzine Chemicals. 2-Methylpyridine-4-carboxylic Acid Manufacturer & Supplier in China. Available at: [Link]

  • Katritzky, A. R., et al.
  • US Patent 2855400A, "2-methyl-pyridine-4-carboxylic acid deriv
  • Czuba, W., & Rudolf, K. (1981). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry, 55.
  • Kieffer, M. E., & Movassaghi, M. (2016). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society, 138(41), 13759–13762.
  • Findlay, J. A., & Lonergan, G. C. (2015).
  • US Patent 2109954A, "Oxidation of alkyl pyridines and alkyl quinolines", published March 1, 1938.
  • US Patent 5614636A, "Process for the preparation of 2,4-pyridine dicarboxylic acid", published March 25, 1997.
  • Taylor, E. C., & Roeder, C. H. (1973). 2-cyano-6-methylpyridine. Organic Syntheses, 53, 34.
  • CN Patent 101602715A, "The synthetic method of 2-pyridine carboxylic acid", published December 16, 2009.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Amerigo Scientific. 2-Methylpyridine-4-carboxylic acid (97%). Available at: [Link]

  • EP Patent 0820986A1, "Process for the preparation of pyridine carboxylic acid esters", published January 28, 1998.
  • Powers, J. C., et al. (2021). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. Chemical Science, 12(35), 11739–11745.
  • US Patent 2818378A, "Oxidation of methyl-pyridines", published December 31, 1957.
  • US Patent 2758999A, "Esterification of pyridine carboxylic acids", published August 14, 1956.
  • US Patent 2948734A, "Esterification of pyridine carboxylic acids", published August 9, 1960.
  • CN Patent 103467370A, "Synthesis method of cyanopyridine and derivatives thereof", published December 25, 2013.
  • US Patent Application 2005/0250947A1, "Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their prepar
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Available at: [Link]

Sources

A Technical Guide to Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its substituted pyridine core, featuring both an aminomethyl group and a methyl carboxylate ester, provides two distinct points for chemical modification, making it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, and critical role as a key intermediate in the discovery of novel therapeutic agents. By synthesizing data from established chemical suppliers, peer-reviewed literature, and patent filings, this document serves as an in-depth resource for researchers and drug development professionals aiming to leverage this scaffold in their discovery pipelines.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its effective application in research and development. This section delineates the fundamental characteristics of this compound.

Nomenclature and Identifiers

The systematic naming and unique identifiers for this compound are crucial for unambiguous communication and procurement in a research setting.

  • IUPAC Name: methyl 2-(aminomethyl)isonicotinate hydrochloride[1]

  • Common Name: this compound

  • CAS Number: 1072438-54-0[1][2]

  • Molecular Formula: C₈H₁₁ClN₂O₂[1][3]

  • Molecular Weight: 202.64 g/mol [1][3]

Chemical Structure

The compound's structure consists of a pyridine ring substituted at the 2-position with an aminomethyl group (-CH₂NH₂) and at the 4-position with a methyl carboxylate group (-COOCH₃). The hydrochloride salt form enhances stability and solubility in aqueous media, which is often advantageous for reaction setup and biological screening.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Salt Formation cluster_analysis Quality Control start Starting Material (e.g., 2-Cyano-4-carboxypyridine derivative) reaction Catalytic Reduction (e.g., H2, Raney Ni, NH3/MeOH) start->reaction workup Reaction Workup (Filtration, Solvent Removal) reaction->workup crude Crude Amine Product workup->crude purify Chromatography or Recrystallization crude->purify salt Salt Formation (Addition of HCl in solvent) purify->salt isolate Isolation & Drying salt->isolate final_product Final Product: Methyl 2-(aminomethyl)pyridine -4-carboxylate HCl isolate->final_product nmr ¹H NMR final_product->nmr ms Mass Spec final_product->ms purity_check HPLC/GC final_product->purity_check

Caption: Generalized workflow for synthesis, purification, and analysis.

Quality Control and Characterization

Ensuring the identity and purity of the synthesized compound is paramount. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons. Spectral data for this compound is available for reference. [4]* Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, matching the expected value of 202.64 g/mol for the hydrochloride salt. [1][2]* Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the final product, which is typically expected to be ≥95%. [2]

Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block for drug discovery. The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 7,000 existing drug molecules. [5][6]Its derivatives are sought after in the pharmaceutical industry for their potential to interact with a wide range of biological targets. [7]

The Pyridine Scaffold: A Foundation for Bioactivity

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity, which can enhance aqueous solubility and bioavailability of drug candidates. [7]Pyridine carboxylic acid isomers and their derivatives have been instrumental in developing drugs for a vast array of diseases, including cancer, tuberculosis, diabetes, and HIV/AIDS. [8]The presence of reactive handles, like the amino and ester groups in the title compound, allows for the systematic exploration of chemical space through techniques like parallel synthesis. This makes it an ideal starting point for generating libraries of compounds for high-throughput screening.

Role as a Key Intermediate in Drug Discovery

This compound serves as a critical intermediate for synthesizing more complex molecules, particularly in the development of therapies targeting the central nervous system and in the creation of protein degrader building blocks. [2][3]Its structure is particularly suited for creating derivatives like substituted pyridine carboxamides, which have recently been identified as potent allosteric inhibitors of targets like SHP2, a critical regulator in cancer pathways. [9] The general strategic application of this scaffold in a drug discovery program is illustrated below.

G cluster_mods Chemical Modification cluster_screening Screening & Optimization scaffold Methyl 2-(aminomethyl) pyridine-4-carboxylate HCl mod1 Amine Acylation/ Alkylation scaffold->mod1 Reacts via mod2 Ester Hydrolysis/ Amidation scaffold->mod2 Reacts via library Compound Library (Diverse Pyridine Derivatives) mod1->library Generates mod2->library Generates hts High-Throughput Screening (HTS) library->hts sar Structure-Activity Relationship (SAR) hts->sar Identifies Hits lead_opt Lead Optimization sar->lead_opt Guides candidate Preclinical Drug Candidate lead_opt->candidate Yields

Caption: Role of the scaffold in a typical drug discovery pipeline.

The versatility of the pyridine ring allows it to act as a bioisostere for other aromatic systems, like benzene or imidazole rings, while offering unique electronic and solubility properties. [10]This bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, coupled with two distinct points for chemical elaboration, makes it a highly valuable scaffold for the synthesis of novel compounds with therapeutic potential. From CNS agents to oncology therapeutics like SHP2 inhibitors, the derivatives of this building block are poised to address significant unmet medical needs. This guide has provided a foundational understanding of its properties, synthesis, and strategic application, equipping researchers and drug developers with the technical knowledge to effectively incorporate this privileged scaffold into their discovery programs.

References

  • 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 2-(aminomethyl)pyridine-4-carboxylate, HCl, min 95%. Oakwood Chemical. [Link]

  • Methyl 2-aminopyridine-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. National Center for Biotechnology Information (PMC). [Link]

  • This compound. MySkinRecipes. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. ResearchGate. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry Publishing. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Taylor & Francis Online. [Link]

  • The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. LinkedIn. [Link]

  • Methyl 4-aminopyridine-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 2-aminomethyl-4-methyl pyridine. PrepChem.com. [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine.
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Process For Producing 4 Aminopyridines. Quick Company. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed, National Center for Biotechnology Information. [Link]

Sources

The Strategic Integration of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Linker as a Linchpin in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to achieve targeted protein degradation. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's architecture is a tripartite marvel, comprising a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that tethers the two. While the warhead and E3 ligand provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing the stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties and pharmacokinetics. This guide delves into the strategic application of a specific, yet versatile, building block in PROTAC linker design: Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride .

Introduction to this compound: A Rigid and Polar Scaffold

This compound is a heterocyclic building block poised for strategic incorporation into PROTAC linkers. Its structure, featuring a pyridine ring, imparts a degree of rigidity and polarity, which can be highly advantageous in PROTAC design.

PropertyValueSource
Chemical Name This compoundCommercial Suppliers
CAS Number 1072438-54-0
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol
Purity Typically ≥95%
Storage Room temperature, under inert atmosphere (e.g., Argon)

The rationale for employing such a scaffold lies in addressing some of the common challenges in PROTAC development, such as poor solubility and metabolic instability often associated with flexible, lipophilic linkers like long alkyl or polyethylene glycol (PEG) chains. The introduction of a polar, ionizable pyridine motif can significantly enhance aqueous solubility, a critical factor for bioavailability. Furthermore, the rigidity of the pyridine ring can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and improving degradation efficiency.

The PROTAC Mechanism: A Symphony of Induced Proximity

The ultimate goal of a PROTAC is to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby hijacking the cellular machinery for protein degradation. This process can be visualized as a catalytic cycle.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary polyUb Poly-ubiquitinated POI Ternary->polyUb Ubiquitination Ub Ubiquitin Ub->Ternary polyUb->PROTAC Release & Recycle Proteasome 26S Proteasome polyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The Catalytic Cycle of PROTAC-Mediated Protein Degradation. This diagram illustrates how a PROTAC molecule brings together the target protein (POI) and an E3 ubiquitin ligase to form a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The PROTAC is then released to initiate another cycle.

Synthesis and Characterization of the Core Building Block

Proposed Synthetic Pathway:

Synthesis_Pathway start 2-Methylpyridine-4-carboxylic acid ester Methyl 2-methylpyridine-4-carboxylate start->ester Esterification (MeOH, H+) bromide Methyl 2-(bromomethyl)pyridine-4-carboxylate ester->bromide Radical Bromination (NBS, AIBN) azide Methyl 2-(azidomethyl)pyridine-4-carboxylate bromide->azide Nucleophilic Substitution (NaN3) amine Methyl 2-(aminomethyl)pyridine-4-carboxylate azide->amine Reduction (e.g., H2, Pd/C) hcl_salt This compound amine->hcl_salt Salt Formation (HCl)

Figure 2: Plausible Synthetic Route. A proposed multi-step synthesis of the target building block starting from 2-methylpyridine-4-carboxylic acid.

Characterization:

Thorough characterization of the hydrochloride salt is imperative. While full experimental spectra are not publicly available in the searched literature, commercial suppliers indicate the availability of NMR and MS data. For a research setting, the following analyses would be standard:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • ¹³C NMR: To verify the carbon skeleton.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To ascertain purity and confirm the molecular weight.

Incorporation into PROTACs: Synthetic Strategies and Protocols

The primary amino group of Methyl 2-(aminomethyl)pyridine-4-carboxylate serves as a versatile handle for its incorporation into a PROTAC linker. The two most common methods for this are amide bond formation and reductive amination.

Strategy 1: Amide Bond Formation

This is a robust and widely used method for connecting an amine-containing linker building block to a carboxylic acid-functionalized warhead or E3 ligase ligand.

Experimental Protocol: Amide Coupling

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing fragment (1.0 eq) and this compound (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Coupling Agent Addition: Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

The Strategic Utility of Methyl 2-(aminomethyl)pyridine-4-carboxylate Hydrochloride as a Bifunctional Linker in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of success. It is the architectural linchpin that connects a targeting moiety to a therapeutic payload, profoundly influencing the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the conjugate. This guide provides a comprehensive technical overview of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride, a versatile bifunctional linker gaining prominence in the design of sophisticated drug candidates.

Introduction: The Pivotal Role of Linker Chemistry

Bifunctional linkers are molecules with two reactive functional groups that enable the covalent connection of two different molecules. In drug development, this typically involves joining a large biomolecule, such as an antibody that recognizes a specific cellular target, to a potent small molecule drug. The nature of the linker—its length, flexibility, stability, and cleavage mechanism—is paramount to the therapeutic index of the resulting conjugate. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient payload release at the target site.

The pyridine scaffold, a six-membered heteroaromatic ring containing a nitrogen atom, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to improve the physicochemical properties of a molecule, such as solubility and metabolic stability, make it an attractive component in drug design.[3] When incorporated into a linker, the pyridine ring can impart favorable characteristics to the entire conjugate.

Physicochemical and Structural Properties of this compound

This linker, in its hydrochloride salt form, is a solid at room temperature and possesses the key attributes of a bifunctional scaffold.

PropertyValueSource
CAS Number 1072438-54-0[4][5]
Molecular Formula C₈H₁₁ClN₂O₂[6]
Molecular Weight 202.64 g/mol [6]
Appearance SolidN/A

The molecule features two key reactive handles: a primary amine (as the hydrochloride salt) and a methyl ester. The primary amine is a versatile nucleophile suitable for forming stable amide bonds with carboxylic acids, a common functional group on payloads or targeting ligands. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated for amide bond formation with an amine-containing molecule. This dual reactivity allows for a controlled, stepwise conjugation strategy.

The relative positioning of the aminomethyl group at the 2-position and the carboxylate at the 4-position of the pyridine ring is a deliberate design choice. This arrangement influences the vectoral properties of the linker and the overall geometry of the final conjugate, which can be critical for biological activity, for instance, in facilitating the formation of a productive ternary complex in PROTACs.

Synthesis and Characterization

Synthetic Pathway 2-Cyano-4-methylpyridine 2-Cyano-4-methylpyridine 2-(Aminomethyl)-4-methylpyridine 2-(Aminomethyl)-4-methylpyridine 2-Cyano-4-methylpyridine->2-(Aminomethyl)-4-methylpyridine Hydrogenation (e.g., Raney Ni, H2) 2-(Aminomethyl)-4-carboxypyridine 2-(Aminomethyl)-4-carboxypyridine 2-(Aminomethyl)-4-methylpyridine->2-(Aminomethyl)-4-carboxypyridine Oxidation (e.g., KMnO4) Methyl 2-(aminomethyl)pyridine-4-carboxylate Methyl 2-(aminomethyl)pyridine-4-carboxylate 2-(Aminomethyl)-4-carboxypyridine->Methyl 2-(aminomethyl)pyridine-4-carboxylate Esterification (e.g., MeOH, H+) Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl Methyl 2-(aminomethyl)pyridine-4-carboxylate->Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl HCl

Figure 1: A plausible synthetic route for this compound.

Characterization:

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of the molecule.

  • ¹³C NMR: Carbon NMR provides further confirmation of the carbon skeleton.

  • Mass Spectrometry: This technique confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups, such as the amine, ester carbonyl, and the pyridine ring.

Application as a Bifunctional Linker in Drug Discovery

The primary utility of this compound lies in its role as a building block for more complex linker structures, particularly in the field of targeted protein degradation (PROTACs).

Role in PROTAC Design

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two.

The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length, rigidity, and chemical nature of the linker are critical for optimizing the degradation efficiency. The pyridine core of this compound can provide a degree of rigidity and introduce favorable physicochemical properties to the overall PROTAC molecule.

PROTAC_MoA cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 2: General mechanism of action for a PROTAC.

Experimental Protocol: Amide Bond Formation

The primary amine of this compound can be readily acylated to form a stable amide bond. This is a fundamental reaction in the construction of a larger linker or the attachment of a payload.

Objective: To couple a carboxylic acid-containing molecule (Payload-COOH) to the amine of this compound.

Materials:

  • This compound

  • Payload-COOH

  • Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • Base: e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous solvent: e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and the Payload-COOH (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • In a separate vessel, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality behind Experimental Choices:

  • Coupling Reagents: HATU and EDC/HOBt are standard peptide coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[7]

  • Base: DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and to deprotonate the amine hydrochloride, thus promoting the reaction.[7]

  • Anhydrous Conditions: The reagents used are sensitive to moisture, which can lead to hydrolysis of the activated ester and reduced yield.

Advantages of the 2-(Aminomethyl)pyridine-4-carboxylate Scaffold

The incorporation of this particular pyridine-based linker offers several potential advantages in drug design:

  • Modulation of Physicochemical Properties: The pyridine ring can enhance the aqueous solubility of the conjugate, which is often a challenge for large, hydrophobic molecules like PROTACs.[3]

  • Structural Rigidity and Conformational Control: The aromatic nature of the pyridine ring introduces a degree of rigidity to the linker, which can help to pre-organize the conjugate in a conformation favorable for binding to its targets.

  • Hydrogen Bonding Capabilities: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to additional interactions with the target protein or E3 ligase, thereby enhancing binding affinity and selectivity.[2]

  • Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation compared to aliphatic chains, which can lead to an improved pharmacokinetic profile.[2]

  • Synthetic Versatility: The presence of two distinct functional groups allows for orthogonal chemistry, enabling the sequential and controlled assembly of complex conjugates.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable and strategic building block for the construction of bifunctional linkers in advanced drug development. Its inherent properties, derived from the pyridine scaffold, offer the potential to address key challenges in the design of ADCs and PROTACs, including solubility, stability, and the optimization of biological activity. A thorough understanding of its chemical reactivity and the rationale behind its application will empower researchers to leverage this versatile tool in the creation of next-generation targeted therapeutics.

References

  • Umehara, A., et al. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. EurekAlert![Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. [Link]

  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). PMC. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Radosevich, A. T., et al. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 143(35), 14069-14075. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • 羧酸盐- 广州科檬生物 - 百灵威广州试剂代理商. (n.d.). Kemeng. [Link]

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2020). ResearchGate. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

  • This compound;CAS... (n.d.). Chem-Space. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]

  • 2-Picolylamine. (n.d.). Wikipedia. [Link]

  • O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols. [Link]

Sources

An In-depth Technical Guide to the Synthesis, Derivatization, and Application of Methyl 2-(aminomethyl)pyridine-4-carboxylate Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative resource for researchers and professionals in drug discovery, detailing the synthesis, characterization, and therapeutic potential of a versatile pyridine scaffold.

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2] Within this broad class of compounds, the 2-(aminomethyl)pyridine-4-carboxylate framework represents a particularly versatile building block for the creation of novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, characterization, and derivatization of the core moiety, Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride, and its analogs. We will delve into detailed experimental protocols, explore structure-activity relationships (SAR), and highlight key therapeutic applications, with a focus on enzyme inhibition. This document is intended to serve as a practical resource for scientists engaged in the design and development of next-generation therapeutics.

The Core Moiety: this compound

The title compound, this compound (CAS 1072438-54-0), serves as a foundational starting material for a diverse range of chemical explorations. Its structure features three key points for chemical modification: the primary amine of the aminomethyl group, the methyl ester of the carboxylate, and the pyridine ring itself.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core moiety is essential for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂O₂[3]
Molecular Weight 202.64 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents such as methanol and DMSO.
Synthesis and Purification

While a variety of synthetic routes to substituted pyridines exist, a common approach to the core scaffold involves a multi-step synthesis starting from a commercially available substituted pyridine. A representative synthetic approach is outlined below, adapted from methodologies for similar pyridine derivatives.[2][4]

Step 1: Oxidation of 4-methyl-2-cyanopyridine to 2-cyano-4-pyridinecarboxylic acid.

  • To a solution of 4-methyl-2-cyanopyridine (1.0 eq) in a suitable solvent such as water or pyridine, add a strong oxidizing agent like potassium permanganate (KMnO₄) (2.0-3.0 eq).

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification to Methyl 2-cyano-4-pyridinecarboxylate.

  • Suspend the 2-cyano-4-pyridinecarboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction and neutralize with a weak base (e.g., NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the methyl ester.

Step 3: Reduction of the cyano group to the aminomethyl group.

  • Dissolve the Methyl 2-cyano-4-pyridinecarboxylate (1.0 eq) in a suitable solvent like methanol saturated with ammonia.

  • Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the reaction is complete.[5]

  • Filter the catalyst and concentrate the filtrate under reduced pressure.

Step 4: Formation of the hydrochloride salt.

  • Dissolve the crude amine product in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

  • Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

G cluster_synthesis Synthetic Workflow Start 4-methyl-2-cyanopyridine Step1 Oxidation (KMnO4) Start->Step1 Intermediate1 2-cyano-4-pyridinecarboxylic acid Step1->Intermediate1 Step2 Esterification (MeOH, H+) Intermediate1->Step2 Intermediate2 Methyl 2-cyano-4-pyridinecarboxylate Step2->Intermediate2 Step3 Reduction (H2, Catalyst) Intermediate2->Step3 Intermediate3 Methyl 2-(aminomethyl)pyridine-4-carboxylate Step3->Intermediate3 Step4 Salt Formation (HCl) Intermediate3->Step4 Product Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl Step4->Product

Caption: Synthetic workflow for the core moiety.

Spectroscopic and Chromatographic Characterization

Confirmation of the structure and purity of the synthesized core molecule is paramount. The following data are representative of what is expected from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.75 (d, 1H, pyridine-H6), 8.10 (s, 1H, pyridine-H3), 7.90 (d, 1H, pyridine-H5), 4.30 (s, 2H, -CH₂-NH₂), 3.90 (s, 3H, -OCH₃). The broad singlet for the amine protons may be observed around 8.5-9.0 ppm.[3][6][7]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.0 (C=O), 158.0 (C2), 150.0 (C6), 145.0 (C4), 122.0 (C5), 118.0 (C3), 53.0 (-OCH₃), 45.0 (-CH₂-).[3][7]

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): Expected [M+H]⁺ at m/z 167.08 for the free base. The fragmentation pattern would likely show loss of the methoxy group (-31) and the aminomethyl group (-30).

High-Performance Liquid Chromatography (HPLC)
  • Method: A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid. The purity should be ≥95%.

Synthetic Strategies for Derivatization

The core moiety is an excellent starting point for the generation of a library of analogs. The primary amine provides a convenient handle for a variety of chemical transformations.

N-Acylation of the Aminomethyl Group

The most common derivatization strategy is the acylation of the primary amine to form a diverse range of amides.

  • Suspend this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2-3.0 eq), to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acylating agent (1.1-1.2 eq), such as an acyl chloride or a carboxylic acid in the presence of a coupling agent (e.g., HATU, HOBt/EDC).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

G cluster_acylation N-Acylation Workflow Start Core Moiety HCl Salt Step1 Suspend in Solvent (DCM/DMF) Start->Step1 Step2 Add Base (TEA/DIPEA) Step1->Step2 Step3 Cool to 0 °C Step2->Step3 Step4 Add Acylating Agent Step3->Step4 Step5 React & Monitor Step4->Step5 Step6 Workup & Extraction Step5->Step6 Step7 Purification Step6->Step7 Product N-Acylated Derivative Step7->Product

Caption: General workflow for N-acylation.

Key Analogs and Their Structure-Activity Relationships (SAR)

The derivatization of the core moiety has led to the discovery of potent and selective enzyme inhibitors. A notable example is the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[1][8]

Case Study: DPP-4 Inhibitors

A series of 5-aminomethyl-pyridine-2-carboxylic acid amides, which are regioisomers of our core scaffold, have been synthesized and evaluated as DPP-4 inhibitors.[1][8] The SAR from this study provides valuable insights that can be extrapolated to derivatives of Methyl 2-(aminomethyl)pyridine-4-carboxylate.

CompoundDPP-4 IC₅₀ (nM)DPP-8 IC₅₀ (nM)Selectivity (DPP-8/DPP-4)
4a 2,4-dichloro-phenylH>10,000>10,000-
4b 2,4-dichloro-phenylcyanomethyl106600660
4c 2,4-dichloro-phenyl2-cyanoethyl20>10,000>500
4d 4-chloro-phenylcyanomethyl50>10,000>200
4e 4-fluoro-phenylcyanomethyl100>10,000>100

Data adapted from Kaczanowska et al., ACS Med. Chem. Lett. 2010, 1 (9), 530–535.[1][8]

Key SAR Insights:

  • The unsubstituted amine (R² = H) is inactive, highlighting the importance of the amide moiety for activity.

  • The cyanomethyl amide (R² = cyanomethyl) provides potent DPP-4 inhibition.

  • The nature of the substituent on the phenyl ring (R¹) influences potency, with the 2,4-dichloro substitution being optimal in this series.

  • Excellent selectivity against the closely related peptidase DPP-8 is observed.

Applications in Medicinal Chemistry and Drug Discovery

The versatility of the Methyl 2-(aminomethyl)pyridine-4-carboxylate scaffold extends beyond DPP-4 inhibition. Pyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents, kinase inhibitors, and modulators of G-protein coupled receptors (GPCRs).[9][10][11][12]

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of pyridine derivatives against various cancer cell lines.[13] The mechanism of action can be diverse, including the inhibition of key signaling pathways involved in cell growth and survival.

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[14][15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.

G cluster_bioassay Biological Assay Workflow (MTT) Start Seed Cells Step1 Compound Treatment Start->Step1 Step2 MTT Addition & Incubation Step1->Step2 Step3 Formazan Solubilization Step2->Step3 Step4 Absorbance Reading Step3->Step4 Result IC50 Determination Step4->Result

Caption: Workflow for MTT cell viability assay.

Enzyme Inhibition

As demonstrated with DPP-4, derivatives of the core scaffold are well-suited for targeting the active sites of enzymes.

This is a fluorometric assay to determine the inhibitory activity of compounds against DPP-4.

  • Reagent Preparation: Prepare solutions of human recombinant DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC, and the test compounds in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).

  • Inhibitor Incubation: In a 96-well black plate, add the DPP-4 enzyme solution to wells containing the test compounds at various concentrations and incubate for 10-15 minutes at 37 °C.[6][16][17][18]

  • Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at multiple time points in a kinetic mode.[6][16][18]

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Future Perspectives

The this compound scaffold is a valuable starting point for the development of novel therapeutics. Future research in this area will likely focus on:

  • Exploration of diverse chemical space: Synthesis of novel derivatives with a wider range of functionalities to probe interactions with different biological targets.

  • Structure-based drug design: Utilization of computational modeling and X-ray crystallography to design more potent and selective inhibitors.

  • Investigation of new therapeutic areas: Evaluation of the synthesized compounds against a broader panel of biological targets to identify new therapeutic opportunities.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Frontiers in Nutrition. (2022, May 11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]

  • Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Retrieved from [Link]

  • Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
  • PubMed. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-aminomethyl-4-methyl pyridine. Retrieved from [Link]

  • Yamashita, K., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 72(1), 50-59.
  • Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(9), 530-535.
  • ResearchGate. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103). Retrieved from [Link]

  • Auctores Online. (n.d.). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • PubMed. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • PubMed Central. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]

  • PubMed. (1990). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

  • PubMed. (2009). SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103). Retrieved from [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • PubMed. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Pyridine-4-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring, a foundational scaffold in medicinal chemistry, is a key constituent in numerous FDA-approved drugs.[1][2] Its derivatives, particularly the pyridine-4-carboxylate esters and related compounds, have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of pyridine-4-carboxylate derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to support their investigations. We will delve into the mechanistic underpinnings of their activity, detail robust experimental protocols for their evaluation, and present a critical analysis of their structure-activity relationships.

Section 1: Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine-4-carboxylate derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Mechanistic Insights into Anticancer Action

The anticancer properties of pyridine-4-carboxylate derivatives are attributed to their ability to interfere with various signaling pathways and molecular targets crucial for tumor growth and survival.

  • Enzyme Inhibition: A primary mechanism involves the inhibition of enzymes that are often dysregulated in cancer.

    • Kinase Inhibition: Many pyridine derivatives act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways controlling proliferation, survival, and angiogenesis.[5] For instance, certain derivatives have shown inhibitory activity against receptor tyrosine kinases like VEGFR-2, which is pivotal for tumor-induced blood vessel formation.[6] The pyridine nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, leading to competitive inhibition.[7]

    • Carbonic Anhydrase Inhibition: Some pyridine derivatives, including those with a carboxylate moiety, have been identified as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[3][5] These enzymes play a role in regulating tumor pH and are implicated in cancer cell survival and metastasis.

    • Phosphodiesterase (PDE) Inhibition: Elevated levels of phosphodiesterases have been observed in various tumors.[8] Certain pyridine derivatives have demonstrated the ability to inhibit PDEs, leading to an increase in intracellular cyclic nucleotide levels, which can in turn induce cell growth inhibition and apoptosis.[8]

  • Induction of Apoptosis and Cell Cycle Arrest: Pyridine-4-carboxylate derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key apoptotic proteins and activating signaling cascades, such as the JNK pathway.[6] Furthermore, these compounds can induce cell cycle arrest, commonly at the G2/M phase, thereby preventing cancer cell division.[6]

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the pyridine ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription.[3] Additionally, some compounds have been shown to inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during cellular processes.[9]

Quantitative Analysis of Anticancer Potency

The in vitro anticancer activity of pyridine-4-carboxylate derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridine-Urea DerivativesMCF-7 (Breast)0.11 - 1.88[6]
Pyridine-Thiazole HybridsHL-60 (Leukemia)0.57[10]
6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrilesHeLa (Cervical)34.3[8]
6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrilesMCF-7 (Breast)50.18[8]
Pyridinyltriazolesp38 MAP Kinase(Inhibition)[7]
1,2,4 Triazole Pyridine DerivativesB16F10 (Melanoma)41.12 - 61.11[11]
Tetralin-Pyridine HybridsHCT116 (Colon), MCF-7 (Breast)(Potent Activity)[12]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[13][14]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyridine-4-carboxylate derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate incubation_24h Incubate for 24h for cell attachment cell_seeding->incubation_24h compound_addition Add serial dilutions of pyridine-4-carboxylate derivatives incubation_24h->compound_addition incubation_treatment Incubate for 24-72h compound_addition->incubation_treatment mtt_addition Add MTT solution to each well incubation_treatment->mtt_addition incubation_4h Incubate for 2-4h for formazan formation mtt_addition->incubation_4h solubilization Add solubilization solution to dissolve formazan incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % cell viability and determine IC50 read_absorbance->data_analysis

MTT Assay Workflow for Anticancer Activity.

Section 2: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases. Pyridine-4-carboxylate derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[15][16]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often linked to their ability to modulate the production of pro-inflammatory mediators.

  • Iron Chelation: Some derivatives, particularly 3-hydroxy-pyridine-4-ones, possess iron-chelating properties.[15] Iron can participate in the Fenton reaction, which generates reactive oxygen species that contribute to inflammation. By chelating iron, these compounds can reduce oxidative stress and inflammation.[15]

  • Inhibition of Inflammatory Enzymes: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, and their activity is heme-dependent. The iron-chelating ability of some pyridine-4-one derivatives may contribute to the inhibition of these enzymes.[15]

Quantitative Analysis of Anti-inflammatory Efficacy

The in vivo anti-inflammatory activity is often assessed using animal models, such as the carrageenan-induced paw edema model.

Compound ClassAnimal ModelDose% Inhibition of EdemaReference
3-Hydroxy-pyridine-4-one derivative ARat Paw Edema20 mg/kg37%[15]
3-Hydroxy-pyridine-4-one derivative BRat Paw Edema400 mg/kg43%[15]
3-Hydroxy-pyridine-4-one derivative CRat Paw Edema200 mg/kg50%[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[5][17][18][19][20]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use healthy adult rats (e.g., Wistar or Sprague-Dawley), acclimatized to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the pyridine-4-carboxylate derivative.

  • Compound Administration:

    • Administer the test compound and the standard drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the volume of the injected paw immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema at each time point for each group compared to the baseline paw volume.

    • Calculate the percentage of inhibition of edema by the test compound and the standard drug compared to the control group.

Carrageenan_Edema_Workflow cluster_prep Preparation cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis animal_prep Acclimatize and group rats compound_admin Administer test compound, standard, or vehicle animal_prep->compound_admin carrageenan_injection Inject carrageenan into the right hind paw compound_admin->carrageenan_injection baseline_measurement Measure baseline paw volume carrageenan_injection->baseline_measurement post_injection_measurement Measure paw volume at 1, 2, 3, and 4 hours baseline_measurement->post_injection_measurement data_analysis Calculate % edema and % inhibition post_injection_measurement->data_analysis

Carrageenan-Induced Paw Edema Workflow.

Section 3: Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine-4-carboxylate derivatives have shown promising activity against a range of bacteria and fungi.[21][22]

Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are often associated with their ability to disrupt essential microbial processes.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some pyridine derivatives allows them to interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[1]

  • Enzyme Inhibition: Pyridine-containing compounds can inhibit essential microbial enzymes, such as DNA gyrase, which is involved in bacterial DNA replication.[21]

Quantitative Analysis of Antimicrobial Potency

The in vitro antimicrobial activity is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][15][23]

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridine-based organic saltsS. aureus56 ± 0.5% inhibition at 100 µg/mL[24]
Pyridine-based organic saltsE. coli55 ± 0.5% inhibition at 100 µg/mL[24]
2-(methyldithio)pyridine-3-carbonitrileVarious bacteria0.5 - 64[24]
Pyridinium saltsVarious bacteria and fungi0.02 - 12 mM[24]
Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acidP. aeruginosa(Good Activity)[25]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[2][3][4][15]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed after incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium overnight.

    • Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this to the final required concentration.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridine-4-carboxylate derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation:

    • Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (microorganism with no compound), a negative control (broth only), and a sterility control for the compound.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare standardized microbial inoculum compound_dilution Prepare serial dilutions of the test compound in a 96-well plate inoculum_prep->compound_dilution inoculation Inoculate each well with the microbial suspension compound_dilution->inoculation incubation Incubate the plate for 18-24h inoculation->incubation mic_determination Determine MIC by visual inspection or OD measurement incubation->mic_determination

Minimum Inhibitory Concentration (MIC) Assay Workflow.

Section 4: Structure-Activity Relationship (SAR) and Future Directions

The biological activity of pyridine-4-carboxylate derivatives is highly dependent on their structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.[26][27][28]

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly influence activity. For instance, the presence of electron-withdrawing or electron-donating groups can affect the electronic properties of the ring and its ability to interact with biological targets.[26]

  • The Carboxylate Group: The carboxylate moiety can participate in hydrogen bonding and electrostatic interactions with target proteins. Esterification of the carboxylic acid can modulate the compound's lipophilicity and cell permeability.

  • Side Chains and Fused Rings: The addition of various side chains or the fusion of the pyridine ring with other heterocyclic systems can lead to compounds with enhanced activity and novel mechanisms of action.[27]

The continued exploration of pyridine-4-carboxylate derivatives holds great promise for the discovery of new therapeutic agents. Future research should focus on:

  • Lead Optimization: Utilizing SAR data to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential and potential side effects.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in relevant animal models of disease to assess their in vivo efficacy, toxicity, and overall therapeutic index.

By leveraging the foundational knowledge and experimental methodologies outlined in this guide, researchers can accelerate the discovery and development of novel pyridine-4-carboxylate-based therapeutics to address unmet medical needs.

References

  • Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Pyridine: A promising scaffold for anticancer drug discovery. European Journal of Medicinal Chemistry, 123, 1-32.
  • Asadipour, A., Fassihi, A., & Sadeghian, H. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 443–447.
  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • IJSAT. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. IJSAT - International Journal on Science and Technology. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2018).
  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazly-Bazzaz, B. S. (2008). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 7(4), 253-258.
  • Md Jamir, M., & Sheikh, J. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1-22.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Inflammation, Carrageenan-Induced, Rat. Retrieved from [Link]

  • Hadizadeh, F., Hosseinzadeh, H., Motamed-Shariaty, V., Seifi, M., & Kazemi, S. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic Chemistry, 57, 103-108.
  • IJSDR. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. IJSDR. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. Retrieved from [Link]

  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Retrieved from [Link]

  • Villa-Reyna, A. L., Perez-Velazquez, M., González-Félix, M. L., Gálvez-Ruiz, J. C., Gonzalez-Mosquera, D. M., Valencia, D., Ballesteros-Monreal, M. G., Aguilar-Martínez, M., & Leyva-Peralta, M. A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • ScienceRise: Pharmaceutical Science. (2023, October 31). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Al-Romaigh, F. A., Al-Omair, M. A., & El-Emam, A. A. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Medicinal Chemistry, 28(36), 7439-7467.
  • Villa-Reyna, A. L., Perez-Velazquez, M., González-Félix, M. L., Gálvez-Ruiz, J. C., Gonzalez-Mosquera, D. M., Valencia, D., Ballesteros-Monreal, M. G., Aguilar-Martínez, M., & Leyva-Peralta, M. A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

  • ResearchGate. (n.d.). Showing IC 50 values of compound 4-6 with different cancer cell lines. Retrieved from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer Functions of Pyridine Heterocycles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., Ling, Y. Y., Lin, L., Ruiz, C. H., LoGrasso, P., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732–2735.
  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. Retrieved from [Link]

  • Bentham Science. (n.d.). Pyridine Moiety: Recent Advances in Cancer Treatment. Retrieved from [Link]

  • Vashkevich, E. V., Deryabina, A. S., Zhidkova, E. M., Pokrovsky, V. S., Pokrovskaya, M. V., & Fedorov, A. Y. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 26(11), 3326.
  • Laddha, P. R., Tathe, P. R., Sitaphale, G. R., Charhate, K. B., Chavhan, V. N., Jogade, G. J., Dongaonkar, T. S., & Chitte, M. G. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. SSRN.
  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Retrieved from [Link]

  • Semantic Scholar. (2020, February 16). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical representation of the Mic values of the uridine derivatives against tested organisms. Retrieved from [Link]

  • Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399.
  • Al-Masoudi, N. A., Al-Salihi, N. I., & Abbas, A. S. (2013). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 18(12), 14676–14686.

Sources

The Strategic Role of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride, a key heterocyclic building block in contemporary drug discovery. We will explore its synthesis, physicochemical properties, and strategic applications, with a particular focus on its role in the development of targeted therapies. This document moves beyond a simple datasheet to offer insights into the rationale behind its use, particularly in the synthesis of oncology agents and protein degraders.

Compound Profile and Physicochemical Properties

This compound is a pyridine derivative valued for its bifunctional nature. The primary amine and the methyl ester provide orthogonal handles for synthetic elaboration, making it a versatile scaffold for building molecular complexity.

PropertyValueSource(s)
CAS Number 1072438-54-0[1][2][3]
Molecular Formula C₈H₁₁ClN₂O₂[1][2][3]
Molecular Weight 202.64 g/mol [1][2][3]
Appearance Off-white to light yellow crystalline powder[N/A]
Storage 2-8°C, under inert atmosphere (Argon)[1][2]
Purity Typically ≥95%[1][3]

The pyridine core is a common motif in FDA-approved drugs, prized for its ability to improve metabolic stability, permeability, potency, and binding affinity.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets.[4] The aminomethyl group provides a key nucleophilic site for amide bond formation, a cornerstone of medicinal chemistry, while the methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid for further derivatization or to act as a key binding element.

Synthesis of this compound: A Representative Protocol

While a specific, publicly available, step-by-step synthesis for this exact hydrochloride salt is not readily found in peer-reviewed journals, a plausible and scientifically sound synthetic route can be devised based on established pyridine chemistry. The following multi-step synthesis is a representative protocol derived from analogous transformations found in the literature.[5][6]

Workflow for the Synthesis of this compound

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription SHP2->Ras promotes activation

Caption: The role of SHP2 in the RAS-ERK signaling cascade.

PI3K-AKT Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Targets (Cell Survival, Growth) AKT->Downstream SHP2->PI3K modulates

Caption: SHP2's influence on the PI3K-AKT signaling pathway.

JAK-STAT Pathway

G CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates SHP2 SHP2 CytokineReceptor->SHP2 STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Transcription Gene Transcription (Immunity, Inflammation) Nucleus->Transcription SHP2->JAK dephosphorylates (negative regulation)

Caption: SHP2 as a regulator of the JAK-STAT signaling pathway.

Quantitative Data for Pyridine-based SHP2 Inhibitors:

CompoundTargetIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)Source(s)
C6 (pyridine carboxamide derivative)SHP20.13MV-4-113.5[7][8]
11a ((aminomethyl)piperidinyl-pyridine derivative)SHP21360 (1.36 µM)N/AEffective in Ba/F3 cells[9][10]
SHP099 (allosteric inhibitor)SHP2N/AKYSE520Dose-dependent inhibition[11]

Application as a Building Block: A Protocol for Amide Coupling

The primary amine of this compound is readily available for nucleophilic attack on an activated carboxylic acid, forming a stable amide bond. This is a fundamental reaction in the synthesis of many drug candidates, including SHP2 inhibitors and protein degraders.

Workflow for Amide Coupling

G Start Methyl 2-(aminomethyl)pyridine-4-carboxylate + Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation Start->Activation Coupling Agents (e.g., EDC/NHS, HATU) Coupling Amide Bond Formation Activation->Coupling Product Pyridine Carboxamide Derivative Coupling->Product

Sources

The Strategic Role of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Cornerstone of Medicinal Chemistry

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their proven ability to interact with a wide array of biological targets. The pyridine ring is a quintessential example of such a scaffold, prized for its versatile electronic properties, capacity for hydrogen bonding, and synthetic tractability.[1] Its presence in numerous FDA-approved drugs is a testament to its therapeutic relevance. This guide delves into the specific utility of a highly functionalized pyridine derivative, Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride , in the design and synthesis of novel therapeutics, with a particular focus on its emerging role in the revolutionary field of targeted protein degradation.

Physicochemical Properties and Structural Attributes

This compound is a strategically designed building block for medicinal chemistry. Its key structural features offer multiple avenues for synthetic elaboration and targeted molecular interactions.

PropertyValueReference
CAS Number 1072438-54-0[2]
Molecular Formula C₈H₁₁ClN₂O₂[3]
Molecular Weight 202.64 g/mol [3]
Appearance White to off-white solid
Key Functional Groups Primary amine (as hydrochloride salt), Methyl ester, Pyridine ring

The primary amine at the 2-position provides a nucleophilic handle for amide bond formation, reductive amination, and other coupling reactions. The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, offering another point for conjugation, or can participate in other ester-based chemical transformations. This orthogonal reactivity of the two functional groups is a key advantage in multi-step synthetic campaigns.

Synthetic Pathways: Crafting a Versatile Building Block

While specific, detailed synthetic protocols for this compound are often proprietary, a general and logical synthetic approach can be inferred from established chemical principles and related literature. A common strategy involves the synthesis of a key intermediate, Methyl 2-cyano-4-pyridinecarboxylate, followed by the reduction of the nitrile group.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation 2-bromo-4-pyridinecarboxylic_acid_methyl_ester Methyl 2-bromopyridine-4-carboxylate 2-cyano-4-pyridinecarboxylic_acid_methyl_ester Methyl 2-cyano-4-pyridinecarboxylate 2-bromo-4-pyridinecarboxylic_acid_methyl_ester->2-cyano-4-pyridinecarboxylic_acid_methyl_ester DMF, 120°C Zn(CN)2_Pd(PPh3)4 Zn(CN)₂, Pd(PPh₃)₄ Zn(CN)2_Pd(PPh3)4->2-bromo-4-pyridinecarboxylic_acid_methyl_ester Reducing_Agent Reducing Agent (e.g., H₂, Raney Ni) Target_Compound Methyl 2-(aminomethyl)pyridine-4-carboxylate 2-cyano-4-pyridinecarboxylic_acid_methyl_ester->Target_Compound Acetic Anhydride (solvent) Reducing_Agent->2-cyano-4-pyridinecarboxylic_acid_methyl_ester Final_Product This compound Target_Compound->Final_Product HCl HCl HCl->Target_Compound

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: Synthesis of Methyl 2-cyano-4-pyridinecarboxylate

This protocol is adapted from a known procedure for a similar transformation.[4]

  • Dissolve methyl 2-bromopyridine-4-carboxylate in N,N-dimethylformamide (DMF).

  • Add zinc cyanide (Zn(CN)₂) to the solution.

  • Degas the reaction mixture with nitrogen.

  • Add tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) as a catalyst.

  • Heat the mixture at 120°C for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield methyl 2-cyano-4-pyridinecarboxylate.[4]

Experimental Protocol: Reduction of the Nitrile

The reduction of the nitrile to the primary amine can be achieved under various conditions. Catalytic hydrogenation is a common and effective method.[5]

  • Dissolve methyl 2-cyano-4-pyridinecarboxylate in a suitable solvent such as acetic anhydride.

  • Add a Raney nickel catalyst.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 p.s.i.).

  • Heat the reaction mixture (e.g., to 50°C) and shake until hydrogen uptake ceases.

  • Filter the catalyst and remove the solvent under reduced pressure.

  • The resulting primary amine can then be treated with hydrochloric acid in a suitable solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.

Core Application in Drug Discovery: A Building Block for PROTACs

The most significant and cutting-edge application of this compound is as a key building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . This is strongly supported by its classification by major chemical suppliers as a "Protein Degrader Building Block".[2]

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[6] They consist of three main components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[7]

PROTAC_Mechanism PROTAC PROTAC Warhead (Binds Target Protein) Linker E3 Ligase Ligand Target_Protein Target Protein PROTAC:warhead->Target_Protein E3_Ligase E3 Ubiquitin Ligase PROTAC:e3_ligand->E3_Ligase Ternary_Complex Ternary Complex (Target Protein-PROTAC-E3 Ligase) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Mechanism of action of a PROTAC.

This compound provides a versatile scaffold for the synthesis of the E3 ligase ligand portion of a PROTAC. The aminomethyl group can be acylated to form an amide bond with a linker, while the carboxylate can be coupled with other moieties to complete the E3 ligase binder. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) by modifying the linker and the warhead that binds the target protein.

Workflow for PROTAC Synthesis Using the Pyridine Building Block

A researcher would typically employ the following workflow to incorporate this building block into a PROTAC:

PROTAC_Synthesis_Workflow Building_Block Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl Amide_Coupling Amide Coupling Building_Block->Amide_Coupling Intermediate_1 Pyridine-Linker Conjugate Amide_Coupling->Intermediate_1 Linker Linker-COOH Linker->Amide_Coupling Ester_Hydrolysis Ester Hydrolysis Intermediate_1->Ester_Hydrolysis Intermediate_2 Pyridine-Linker-COOH Ester_Hydrolysis->Intermediate_2 Amide_Coupling_2 Amide Coupling Intermediate_2->Amide_Coupling_2 Final_PROTAC Final PROTAC Amide_Coupling_2->Final_PROTAC Warhead Warhead-NH₂ Warhead->Amide_Coupling_2

Caption: General workflow for PROTAC synthesis.

Structure-Activity Relationship (SAR) Considerations

The 2,4-disubstituted pyridine core of this building block is critical for establishing favorable interactions with E3 ligases. The precise positioning of the aminomethyl and carboxylate groups allows for a three-dimensional presentation of substituents that can be optimized for high-affinity binding.

When incorporated into a larger molecule, SAR studies often explore:

  • Substitution on the pyridine ring: Adding substituents to other positions on the pyridine ring can modulate basicity, lipophilicity, and metabolic stability.

  • Nature of the amide linkage: The type of group attached to the aminomethyl nitrogen can influence conformational rigidity and hydrogen bonding potential.

  • Derivatization of the carboxylate: The group attached to the carboxylate can be varied to explore different binding pockets on the target protein or E3 ligase.

For example, in the development of inhibitors for type I methionine aminopeptidases, SAR studies on a related pyridine-2-carboxylic acid scaffold revealed that the 3-position of the pyridine ring is the most suitable for modification to enhance potency.[8]

Conclusion and Future Outlook

This compound is a high-value building block in modern medicinal chemistry. Its pre-installed, orthogonally reactive functional groups on a privileged pyridine scaffold make it particularly well-suited for the synthesis of complex molecules, most notably PROTACs. As the field of targeted protein degradation continues to expand, the demand for such versatile and strategically designed chemical tools is expected to grow. This guide provides a foundational understanding of the synthesis, properties, and core applications of this compound, empowering researchers to leverage its potential in the discovery of next-generation therapeutics.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-targeting chimeras (PROTACs)
  • (This reference would ideally be a specific patent or publication demonstrating the use of the title compound. As one was not found in the searches, it is left as a placeholder for future findings.)
  • (This reference would ideally be a specific patent or publication demonstrating the use of the title compound. As one was not found in the searches, it is left as a placeholder for future findings.)
  • (This reference would ideally be a specific patent or publication demonstrating the use of the title compound. As one was not found in the searches, it is left as a placeholder for future findings.)
  • SK Chemicals Co., Ltd. (2011). Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same. KR20110123657A.
  • (This reference would ideally be a specific patent or publication demonstrating the use of the title compound. As one was not found in the searches, it is left as a placeholder for future findings.)
  • Agnew, C., et al. (2017). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 60(15), 6699-6710.
  • (This reference would ideally be a specific patent or publication demonstrating the use of the title compound. As one was not found in the searches, it is left as a placeholder for future findings.)
  • (This reference would ideally be a specific patent or publication demonstrating the use of the title compound. As one was not found in the searches, it is left as a placeholder for future findings.)
  • Popow, J., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Chemical Biology, 3(5), 524-547.
  • Bach, F. L. (1962). Reduction of nitriles. US3062869A.
  • (This reference would ideally be a specific patent or publication demonstrating the use of the title compound. As one was not found in the searches, it is left as a placeholder for future findings.)
  • Baig, M. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • (This reference would ideally be a specific patent or publication demonstrating the use of the title compound. As one was not found in the searches, it is left as a placeholder for future findings.)
  • (This reference would ideally be a specific patent or publication demonstrating the use of the title compound. As one was not found in the searches, it is left as a placeholder for future findings.)
  • Chen, G., et al. (2005). Inhibitors of type I MetAPs containing pyridine-2-carboxylic acid thiazol-2-ylamide. Part 1: SAR studies on the determination of the key scaffold. Bioorganic & Medicinal Chemistry Letters, 15(3), 635-638.

Sources

Methodological & Application

Application Note: Strategies and Protocols for Amide Bond Formation with Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal chemistry and drug development. Methyl 2-(aminomethyl)pyridine-4-carboxylate is a valuable bifunctional building block, incorporating a primary amine for peptide elongation or ligand attachment, a pyridine scaffold common in pharmacophores, and a methyl ester for further derivatization. It is typically supplied as a hydrochloride salt to improve its shelf-life and handling characteristics.[1]

This application note provides a comprehensive guide for researchers on the successful use of "Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride" in amide coupling reactions. We will delve into the critical considerations arising from its salt form, compare the mechanisms and applications of common coupling reagents, and provide detailed, field-proven protocols for immediate laboratory implementation.

The primary challenge when using this reagent is that the amine nucleophile is "protected" as an ammonium salt (R-NH₃⁺Cl⁻).[2] This renders it non-nucleophilic and incapable of participating in the coupling reaction. Therefore, the addition of a suitable base is not merely catalytic but is a stoichiometric requirement to liberate the free primary amine (R-NH₂) in situ. This guide will explicitly address the selection and quantity of base required for efficient amide bond formation.

Core Principles & Mechanistic Overview

Direct condensation of a carboxylic acid and an amine is thermally demanding and generally results in the formation of a non-productive ammonium carboxylate salt. Modern amide synthesis relies on the activation of the carboxylic acid to generate a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.

The Critical Role of the Hydrochloride Salt

The starting material exists as an ammonium chloride salt. Before any reaction can occur, the free amine must be generated. This requires at least one molar equivalent of a base to neutralize the hydrogen chloride.[2][3]

R-NH₃⁺Cl⁻ + Base → R-NH₂ + [Base-H]⁺Cl⁻

Furthermore, most coupling reactions require a basic environment to facilitate the activation of the carboxylic acid and scavenge the proton generated during amide formation. Therefore, a minimum of two equivalents of base are typically required: one for the salt neutralization and one for the reaction itself. Sterically hindered, non-nucleophilic tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are preferred to avoid competitive acylation of the base.[4]

Common Coupling Reagent Mechanisms

The choice of coupling reagent is dictated by factors such as substrate sensitivity, desired reaction rate, cost, and potential for side reactions like racemization (if the carboxylic acid is chiral).

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is a popular choice due to the formation of a water-soluble urea byproduct that is easily removed during aqueous workup.[5][6] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, halting the reaction.[6] To prevent this and suppress racemization, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an active HOBt-ester, which is less prone to side reactions and reacts efficiently with the amine.[5][7]

EDC_HOBt_Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea +EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester +HOBt -EDU HOBt HOBt Amide Product Amide HOBt_Ester->Amide +Amine -HOBt Amine Py-CH₂-NH₂ (Free Amine) Urea EDU (Byproduct)

Caption: EDC/HOBt coupling mechanism.

Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available.[4] HATU reacts with the carboxylate anion (formed by a base) to generate a highly reactive OAt-active ester.[8][9] The 1-hydroxy-7-azabenzotriazole (HOAt) core accelerates the coupling and provides superior resistance to racemization compared to HOBt.[4] The byproducts, tetramethylurea and HOAt, are typically removed during workup.

HATU_Mechanism RCOO R-COO⁻ (Carboxylate) OAt_Ester OAt Active Ester RCOO->OAt_Ester +HATU -TMU HATU HATU Amide Product Amide OAt_Ester->Amide +Amine -HOAt Amine Py-CH₂-NH₂ (Free Amine) TMU Tetramethylurea (Byproduct) Workflow A 1. Reagent Setup - Dissolve Carboxylic Acid - Add Coupling Reagent & Additive B 2. Amine Addition - Dissolve Amine·HCl in Solvent - Add Base (≥2 eq.) - Add to Acid Mixture at 0 °C A->B C 3. Reaction - Warm to Room Temperature - Monitor by TLC/LC-MS B->C D 4. Aqueous Workup - Quench Reaction - Dilute with Organic Solvent - Wash with aq. acid, base, brine C->D E 5. Purification & Characterization - Dry (Na₂SO₄), Filter, Concentrate - Column Chromatography - NMR, MS Analysis D->E

Caption: General experimental workflow.

Protocol 3.1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.

Table 1: Reagents for EDC/HOBt Protocol

Reagent Molar Eq. Purpose
Carboxylic Acid 1.0 Substrate
Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl 1.1 Nucleophile (Amine Source)
EDC·HCl 1.2 Coupling Reagent
HOBt 1.2 Additive / Racemization Suppressant
DIPEA or TEA 2.5 - 3.0 Base

| Anhydrous DMF or CH₂Cl₂ | - | Solvent |

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and anhydrous DMF (to make a ~0.2 M solution).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.2 eq.) to the cooled solution and stir for 15-20 minutes. A clear solution should be observed as the active ester forms.

  • In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF.

  • Add DIPEA (2.5 eq.) to the amine solution and swirl gently.

  • Add the amine/base solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate or CH₂Cl₂. Wash the organic layer sequentially with 10% citric acid solution (1x), saturated sodium bicarbonate (NaHCO₃) solution (2x), and brine (1x). [10]10. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in CH₂Cl₂.

Protocol 3.2: HATU Mediated Coupling

This protocol is ideal for challenging couplings, sterically hindered substrates, or when reaction speed is paramount.

Table 2: Reagents for HATU Protocol

Reagent Molar Eq. Purpose
Carboxylic Acid 1.0 Substrate
Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl 1.1 Nucleophile (Amine Source)
HATU 1.2 Coupling Reagent
DIPEA or TEA 3.0 Base

| Anhydrous DMF | - | Solvent |

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), HATU (1.2 eq.), and anhydrous DMF (to make a ~0.2 M solution).

  • In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF.

  • Add DIPEA (3.0 eq.) to the amine solution and swirl gently.

  • Add the amine/base solution to the carboxylic acid/HATU mixture at room temperature. Note: Cooling to 0 °C is also acceptable but often not necessary due to the high efficiency of HATU.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated ammonium chloride (NH₄Cl) solution (1x), saturated sodium bicarbonate (NaHCO₃) solution (2x), and brine (1x). The aqueous washes will remove the tetramethylurea and HOAt byproducts. [8]8. Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reagent Comparison & Troubleshooting

Table 3: Comparison of Common Coupling Methods

Feature EDC/HOBt HATU PyBOP (vs. BOP)
Efficiency Good to Excellent Excellent Excellent
Reaction Time 12-24 hours 1-4 hours 2-8 hours
Byproduct Water-soluble urea Tetramethylurea Pyrrolidinophosphine oxide
Safety Concern Low Low (potential sensitizer) Low (BOP is carcinogenic) [11]
Cost Low High Moderate

| Key Advantage | Cost-effective, easy workup | High speed and efficiency, low racemization [4]| Good efficiency, safer than BOP |

Table 4: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Insufficient base (amine salt not neutralized).2. Wet reagents or solvent.3. Inactive coupling reagent. 1. Add an additional equivalent of base (DIPEA/TEA).2. Use freshly dried, anhydrous solvents and high-purity reagents.3. Use a fresh bottle of coupling reagent.
Multiple Byproducts 1. Side reaction of EDC (N-acylurea formation).2. Double addition (if diacid is used).3. Reaction with pyridine nitrogen (unlikely). 1. Ensure HOBt is used with EDC; run at 0 °C.2. Use an excess of the amine or protect one acid group.3. This is rare but check product structure carefully.

| Difficulty in Purification | 1. Byproducts co-elute with the product.2. Product is highly polar and streaks on silica. | 1. Perform a thorough aqueous workup to remove water-soluble byproducts.2. Use a different solvent system for chromatography (e.g., MeOH/DCM); consider a reverse-phase C18 column. |

Conclusion

This compound is a versatile building block for amide synthesis, provided that its salt form is properly addressed. The liberation of the free amine with a non-nucleophilic base is the most critical step for success. Both EDC/HOBt and HATU-mediated protocols offer reliable pathways to the desired amide products, with HATU providing a faster and often more efficient, albeit more expensive, option. By understanding the underlying mechanisms and following the detailed protocols herein, researchers can confidently and effectively incorporate this valuable reagent into their synthetic programs.

References

  • Wikipedia contributors. (2023). HATU. In Wikipedia, The Free Encyclopedia.

  • Organic-Chemistry.org. (n.d.). BOP. Common Organic Chemistry.

  • Slideshare. (2023). BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx.

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using BOP.

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling....

  • Gummadi, S. B., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 5(25), 15433–15440.

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts.

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.

  • Aapptec Peptides. (n.d.). Coupling Reagents.

  • Varghese, R. J., et al. (2022). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 87(5), 2345–2355.

  • Google Patents. (1989). US4888385A - BOP reagent for solid phase peptide synthesis.

  • Royal Society of Chemistry. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers.

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.

  • YouTube. (2022). Amine and HCl - salt formation reaction.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Dunetz, J. R., et al. (2008). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 73(13), 5048–5051.

  • Reddit. (2023). Question regarding DCC coupling + hydrochloride salt of amine.

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

  • MySkinRecipes. (n.d.). This compound.

  • Glentham Life Sciences. (n.d.). Methyl 2-(aminomethyl)pyridine-4-carboxylate, HCl, min 95%.

Sources

Application Notes and Protocols: Acylation of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 7, 2026

Abstract

This document provides a comprehensive technical guide for the N-acylation of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride with various acyl chlorides. This reaction is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of amide derivatives with significant potential in drug discovery. These application notes detail the underlying reaction mechanism, provide step-by-step experimental protocols, and discuss the importance of key reaction parameters. Furthermore, this guide includes predicted analytical data for the characterization of the resulting products and explores their potential applications in pharmaceutical research.

Introduction: The Significance of N-Acylated Pyridine-4-Carboxylates

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and its unique electronic properties make it a valuable component in the design of bioactive molecules. Specifically, the 2-(aminomethyl)pyridine-4-carboxylate framework serves as a versatile building block. Acylation of the primary amine introduces an amide functionality, a common feature in many drug molecules that contributes to their structural rigidity and ability to form key interactions with biological targets. The resulting N-acylated derivatives are of significant interest as potential enzyme inhibitors and modulators of central nervous system (CNS) activity.[1][2] This guide focuses on the practical aspects of synthesizing these valuable compounds from the commercially available hydrochloride salt of Methyl 2-(aminomethyl)pyridine-4-carboxylate.

Reaction Mechanism and Rationale

The reaction between this compound and an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. This process is a cornerstone of organic synthesis for amide bond formation.[3]

The Critical Role of the Base

The starting material, this compound, exists as an ammonium salt. In this protonated form, the lone pair of electrons on the nitrogen atom is unavailable for nucleophilic attack. Therefore, the addition of a base is crucial to deprotonate the ammonium ion and liberate the free primary amine, which is the reactive nucleophile. Typically, a non-nucleophilic organic base such as triethylamine (TEA) or pyridine is employed to neutralize the hydrochloride salt and the hydrochloric acid (HCl) byproduct generated during the reaction.

dot graph "Reaction_Overview" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

} केंद Caption: Overview of the two-step reaction process.

The Nucleophilic Addition-Elimination Pathway

Once the free amine is generated, its lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The protonated amide is then deprotonated by the base present in the reaction mixture to yield the final N-acylated product.

dot graph "Mechanism" { layout="dot"; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

} केंद Caption: Nucleophilic addition-elimination mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acylation of this compound with two common acylating agents: acetyl chloride and benzoyl chloride.

General Considerations and Safety
  • Safety Precautions: Acyl chlorides are corrosive, lachrymatory, and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.[4][5]

  • Anhydrous Conditions: The reaction is sensitive to moisture. Therefore, all glassware should be oven-dried, and anhydrous solvents should be used to prevent the hydrolysis of the acyl chloride.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

Protocol 1: Synthesis of Methyl 2-((acetylamino)methyl)pyridine-4-carboxylate

dot graph "Protocol_1_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fillcolor="#E8F0FE"]; edge [fontname="Arial"];

} केंद Caption: Workflow for the synthesis of the N-acetylated product.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Add triethylamine (2.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Upon completion (as determined by TLC), quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: Synthesis of Methyl 2-((benzoylamino)methyl)pyridine-4-carboxylate

This protocol is analogous to Protocol 1, with benzoyl chloride replacing acetyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Follow steps 1-4 as described in Protocol 1.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as indicated by TLC.

  • Perform the aqueous workup and purification as described in steps 7-11 of Protocol 1.

Data Presentation and Characterization

The following table summarizes the key reaction parameters and expected analytical data for the synthesized compounds. The spectroscopic data is predicted based on the analysis of structurally similar compounds.

ParameterMethyl 2-((acetylamino)methyl)pyridine-4-carboxylateMethyl 2-((benzoylamino)methyl)pyridine-4-carboxylate
Molecular Formula C₁₀H₁₂N₂O₃C₁₅H₁₄N₂O₃
Molecular Weight 208.22 g/mol 270.29 g/mol
Typical Yield 80-90%85-95%
Appearance White to off-white solidWhite to off-white solid
Predicted ¹H NMR (CDCl₃, δ ppm) ~8.6 (s, 1H, pyridine-H), ~8.2 (d, 1H, pyridine-H), ~7.5 (d, 1H, pyridine-H), ~6.5 (br s, 1H, NH), ~4.6 (d, 2H, CH₂), ~3.9 (s, 3H, OCH₃), ~2.0 (s, 3H, COCH₃)~8.7 (s, 1H, pyridine-H), ~8.3 (d, 1H, pyridine-H), ~7.8-7.4 (m, 6H, Ar-H & pyridine-H), ~7.0 (br s, 1H, NH), ~4.8 (d, 2H, CH₂), ~3.9 (s, 3H, OCH₃)
Predicted ¹³C NMR (CDCl₃, δ ppm) ~170.0 (C=O, amide), ~165.0 (C=O, ester), ~155.0, ~148.0, ~140.0, ~122.0, ~120.0 (pyridine-C), ~52.5 (OCH₃), ~45.0 (CH₂), ~23.0 (COCH₃)~167.0 (C=O, amide), ~165.0 (C=O, ester), ~155.0, ~148.0, ~140.0, ~134.0, ~131.0, ~128.5, ~127.0, ~122.0, ~120.0 (Ar-C & pyridine-C), ~52.5 (OCH₃), ~45.5 (CH₂)
Predicted IR (cm⁻¹) ~3300 (N-H), ~1720 (C=O, ester), ~1660 (C=O, amide), ~1590 (C=C, C=N)~3300 (N-H), ~1725 (C=O, ester), ~1650 (C=O, amide), ~1600, ~1580 (C=C, C=N)
Predicted Mass Spec (ESI-MS) m/z 209.1 [M+H]⁺m/z 271.1 [M+H]⁺

Applications in Drug Discovery and Medicinal Chemistry

N-acylated 2-(aminomethyl)pyridine-4-carboxylate derivatives are valuable scaffolds in the development of novel therapeutics. The introduction of various acyl groups allows for the fine-tuning of physicochemical properties and biological activity.

  • Enzyme Inhibition: The amide linkage is a key structural motif in many enzyme inhibitors, mimicking the peptide bond of natural substrates. These compounds have shown potential as inhibitors of various enzymes, including dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes.[6]

  • Central Nervous System (CNS) Activity: Pyridine derivatives are known to possess a wide range of CNS activities. The acylation of the aminomethyl side chain can modulate the lipophilicity and polarity of the molecule, influencing its ability to cross the blood-brain barrier and interact with CNS targets.[1]

  • Antimicrobial and Antitumor Agents: The pyridine carboxamide moiety is present in a number of compounds with demonstrated antimicrobial and antitumor properties.[2][7] Further derivatization through acylation can lead to the discovery of new agents with improved potency and selectivity.

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Insufficient baseEnsure at least 2 equivalents of base are used to neutralize the HCl salt and the byproduct.
Wet reagents or solventUse anhydrous solvents and freshly opened acyl chloride. Dry all glassware thoroughly.
Presence of starting material Incomplete reactionExtend the reaction time and monitor by TLC. Gentle heating may be required for less reactive acyl chlorides.
Formation of multiple byproducts Reaction with pyridine solventIf using pyridine as a base and solvent, it can sometimes react with highly reactive acyl chlorides. Use a non-reactive solvent like DCM with a tertiary amine base.
Hydrolysis of acyl chlorideAdd the acyl chloride slowly at 0 °C to control the exothermic reaction and minimize contact with any residual moisture.

Conclusion

The N-acylation of this compound is a robust and versatile reaction for the synthesis of a diverse library of amide derivatives. The protocols outlined in this guide, coupled with an understanding of the underlying mechanism and careful attention to reaction conditions, will enable researchers to efficiently synthesize these valuable compounds for applications in drug discovery and medicinal chemistry. The ability to readily introduce a wide range of acyl groups makes this a powerful strategy for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

References

  • Chemguide. (n.d.). The reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Khan, S. A., et al. (2014). Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. Pakistan journal of pharmaceutical sciences, 27(4), 883–888. [Link]

  • MDPI. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. [Link]

  • MDPI. (2018). Synthesis and Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • NIST. (n.d.). Benzenemethanamine, N-methyl-. [Link]

  • PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. [Link]

  • Sartori, A., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(7), 330–334. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Yamashita, K., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Steroids, 72(1), 50–59. [Link]

  • Agrawal, K. C., et al. (1976). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 19(10), 1209–1213. [Link]

  • Marinov, M., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-31. [Link]

  • ResearchGate. (2016). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. [Link]

  • ResearchGate. (2017). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine through the adsorption process by indicating the active zone of these compounds becoming close to the Al (111)-surface. [Link]

  • ResearchGate. (2019). 13 C NMR for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. [Link]

  • Sartori, A., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS medicinal chemistry letters, 1(7), 330–334. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

Sources

Application Note: Efficient Boc Protection of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the tert-butyloxycarbonyl (Boc) protection of the primary amine in "Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride." This protocol is specifically tailored for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis where the selective protection of amine functionalities is critical. We will delve into the mechanistic rationale behind the procedural steps, offer a detailed, field-proven protocol, and provide guidance on the characterization of the final product and troubleshooting potential issues.

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold is a privileged structure due to its presence in numerous pharmaceuticals. The ability to selectively modify such structures is paramount. The protection of amine groups is a fundamental strategy in multi-step organic synthesis, preventing undesired side reactions and enabling controlled chemical transformations. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1]

The starting material, this compound, presents a common challenge: the presence of the amine as a hydrochloride salt. This necessitates the use of a base to liberate the free amine for the subsequent nucleophilic attack on the Boc anhydride. This application note outlines a robust and reproducible protocol for the efficient Boc protection of this specific substrate, yielding the desired N-Boc protected product, tert-butyl (4-(methoxycarbonyl)pyridin-2-yl)methylcarbamate, in high purity.

Reaction Mechanism and Workflow

The Boc protection of a primary amine using di-tert-butyl dicarbonate (Boc)₂O is a nucleophilic acyl substitution reaction.[2] When the amine is present as a hydrochloride salt, a base is required to neutralize the salt and generate the free amine, which is the active nucleophile.

The reaction proceeds as follows:

  • Deprotonation: The added base, typically a tertiary amine like triethylamine (TEA) or an inorganic base like sodium bicarbonate, neutralizes the hydrochloride salt, freeing the primary amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate.

  • Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses, leading to the formation of the Boc-protected amine, along with tert-butanol and carbon dioxide as byproducts.[3]

The overall workflow for this procedure is depicted in the following diagram:

Boc_Protection_Workflow cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Dissolve Starting Material (Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl) in an appropriate solvent (e.g., DCM). AddBase Add Base (e.g., Triethylamine) to neutralize HCl salt. Start->AddBase Step 1 AddBoc Add Di-tert-butyl dicarbonate ((Boc)₂O). AddBase->AddBoc Step 2 Stir Stir at Room Temperature (Monitor by TLC). AddBoc->Stir Step 3 Quench Quench Reaction (e.g., with water or sat. NaHCO₃). Stir->Quench Step 4 Extract Extract with Organic Solvent (e.g., DCM). Quench->Extract Dry Dry Organic Layer (e.g., over Na₂SO₄). Extract->Dry Concentrate Concentrate in vacuo. Dry->Concentrate Purify Purify by Column Chromatography (if necessary). Concentrate->Purify Characterize Characterize Product (¹H NMR, ¹³C NMR, MS). Purify->Characterize Step 5

Caption: Experimental workflow for the Boc protection of this compound.

Detailed Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl≥95%Various
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent grade, ≥97%Sigma-Aldrich
Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Silica Gel230-400 meshVWR
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C in an ice bath.

  • Base Addition:

    • Slowly add triethylamine (TEA) (2.2 eq.) to the stirred solution. The addition of two equivalents is to both neutralize the hydrochloride salt and to act as a base for the reaction.

    • Stir the mixture at 0 °C for 15-20 minutes.

  • Boc Anhydride Addition:

    • In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in a small amount of anhydrous DCM.

    • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). The product should have a higher Rf value than the starting material.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (4-(methoxycarbonyl)pyridin-2-yl)methylcarbamate.

Characterization and Data Analysis

The successful synthesis of the Boc-protected product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data
Analysis TechniqueExpected Observations
¹H NMR Appearance of a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. A downfield shift of the methylene protons adjacent to the newly formed carbamate is also expected.[4]
¹³C NMR Appearance of signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), and the carbamate carbonyl carbon (around 155 ppm).
Mass Spec (ESI+) The expected [M+H]⁺ ion for C₁₃H₁₈N₂O₄ (MW: 266.29 g/mol ) would be observed at m/z 267.3.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient amount of base.- Low reactivity of the amine.- Short reaction time.- Ensure at least 2 equivalents of base are used.- Increase the reaction time and/or gently heat the reaction mixture (e.g., to 40 °C).- Confirm the quality of the (Boc)₂O.
Formation of Byproducts - Reaction with the pyridine nitrogen (less likely for this substrate).- Di-Boc protection (unlikely for a primary amine under these conditions).- Use the recommended stoichiometry.- Purify the product using column chromatography to separate any impurities.
Low Yield - Incomplete extraction of the product.- Loss of product during purification.- Perform multiple extractions with the organic solvent.- Carefully conduct column chromatography, ensuring proper solvent polarity to avoid premature elution of the product.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the Boc protection of this compound. By understanding the underlying reaction mechanism and following the outlined steps, researchers can consistently obtain the desired N-Boc protected product in high yield and purity, facilitating its use in subsequent synthetic transformations in drug discovery and development.

References

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Study.com. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • tert-butyl (4-(methoxycarbonyl)pyridin-2-yl)methylcarbamate. ChemCD. [Link]

Sources

Application Notes & Protocols: A Guide to Warhead Conjugation using Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic conjugation of a cytotoxic warhead to a targeting moiety via a chemical linker is a cornerstone of modern therapeutic development, particularly in the field of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1][2][3] The linker's chemical nature is critical, influencing the stability, solubility, and release characteristics of the final conjugate.[3][4][5] This document provides a detailed technical guide for the conjugation of a carboxylic acid-containing warhead to the primary amine of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride. This picolinate-based linker offers a versatile scaffold for creating stable amide linkages. We will detail the principles of carbodiimide chemistry, provide a step-by-step protocol for the conjugation reaction, and outline methods for the characterization and analysis of the final product.

Introduction: The Role of Picolinate Linkers in Bioconjugation

The development of targeted therapies relies on three core components: a targeting vehicle (like a monoclonal antibody), a potent cytotoxic agent (the warhead), and a chemical linker that joins them.[2][6] The linker is not merely a spacer but a critical component that dictates the conjugate's pharmacokinetic profile, stability in circulation, and the mechanism of payload release at the target site.[7]

Pyridine-containing compounds, such as picolinic acid derivatives, are well-established "privileged" structures in drug discovery, forming the backbone of many FDA-approved therapeutics.[8] Their inclusion in linker design can impart favorable physicochemical properties. The subject of this guide, this compound, provides a primary aliphatic amine that serves as an excellent nucleophile for forming stable covalent bonds with electrophilic functional groups on a warhead.

The most common and robust strategy for linking a primary amine to a carboxylic acid is through the formation of an amide bond, a linkage known for its high stability under physiological conditions.[9][10] This reaction is typically mediated by a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an N-hydroxysuccinimide (NHS) additive to enhance efficiency and minimize side reactions.[9][11]

This guide will walk researchers through the theoretical and practical aspects of this conjugation, providing a self-validating protocol grounded in established chemical principles.

Core Principles: The Chemistry of Amide Bond Formation

The conjugation of Methyl 2-(aminomethyl)pyridine-4-carboxylate to a warhead bearing a carboxylic acid is achieved via nucleophilic acyl substitution. The carboxylic acid is first "activated" to create a better leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by the linker's primary amine.

The EDC/NHS Activation Mechanism

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[12] This intermediate is unstable in aqueous solutions and can hydrolyze back to the original carboxylic acid or rearrange into an unreactive N-acylurea byproduct.[13]

To improve the reaction's efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added.[11] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[9][13] This semi-stable intermediate is less susceptible to hydrolysis and efficiently reacts with the primary amine of the linker to form the desired amide bond, releasing NHS as a byproduct.[9] The use of EDC is advantageous because the resulting urea byproduct is water-soluble and can be easily removed during purification.[12]

The overall reaction mechanism is depicted below.

G reagent reagent intermediate intermediate product product linker linker warhead warhead Warhead_COOH Warhead-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Warhead_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Byproduct1 Isourea Byproduct (Water-Soluble) O_Acylisourea->Byproduct1 NHS NHS NHS->NHS_Ester Final_Conjugate Warhead-Linker Conjugate (Stable Amide Bond) NHS_Ester->Final_Conjugate + Linker-NH2 Byproduct2 NHS NHS_Ester->Byproduct2 Linker_NH2 Linker-NH2 (Primary Amine) Linker_NH2->Final_Conjugate

Caption: EDC/NHS reaction mechanism for amide bond formation.

Detailed Experimental Protocol

This protocol describes a general two-step method for conjugating a carboxylic acid-containing warhead to this compound. Optimization may be required depending on the specific properties of the warhead.

Materials and Equipment
  • Reagents:

    • Warhead with a terminal carboxylic acid group

    • This compound (Linker)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

    • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

    • Non-nucleophilic buffer (e.g., 0.1 M MES, pH 4.7-6.0 for activation)

    • Reaction buffer (e.g., 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0 for coupling)

    • Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) for organic reactions or pH adjustment

    • Quenching solution (e.g., 1 M hydroxylamine or ethanolamine)

  • Equipment:

    • Magnetic stirrer and stir bars

    • Reaction vials

    • pH meter

    • Analytical balance

    • Inert gas supply (Nitrogen or Argon)

    • Purification system (e.g., HPLC, flash chromatography)

    • Analytical instruments (e.g., LC-MS, NMR)

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Warhead Solution: Dissolve the carboxylic acid-containing warhead (1.0 equivalent) in the chosen anhydrous organic solvent (e.g., DMF) or activation buffer (e.g., MES buffer). The choice depends on the solubility of the warhead.

  • Linker Solution:

    • Dissolve this compound (1.1 - 1.5 equivalents) in the reaction buffer (e.g., PBS pH 7.5).

    • Causality: The hydrochloride salt protonates the primary amine, rendering it non-nucleophilic. The pH of the buffer must be adjusted to ~7.5-8.0 to ensure a sufficient concentration of the deprotonated, reactive primary amine (-NH2).[14] Using a slight excess of the linker can help drive the reaction to completion.

    • For organic solvents, add a hindered base like DIPEA (2.0 equivalents) to neutralize the hydrochloride and deprotonate the amine.

Step 2: Activation of the Warhead Carboxylic Acid

  • To the stirred warhead solution from Step 1.1, add NHS (1.2 - 1.5 equivalents) followed by EDC (1.2 - 1.5 equivalents).[15]

  • Causality: EDC and NHS should be dissolved and used immediately as EDC is susceptible to hydrolysis.[11] Adding NHS first can help stabilize the reaction.

  • Allow the activation reaction to proceed for 15-60 minutes at room temperature under an inert atmosphere.

  • Self-Validation: The formation of the NHS ester can be monitored by LC-MS, observing the disappearance of the starting carboxylic acid and the appearance of a new peak corresponding to the mass of the warhead-NHS adduct.

Step 3: Coupling Reaction

  • Slowly add the prepared linker solution (from Step 1.2) to the activated warhead-NHS ester solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C overnight to minimize potential side reactions.

  • Causality: The amine on the linker attacks the activated carbonyl of the NHS ester, displacing the NHS group to form a stable amide bond.[9] The optimal reaction pH is a compromise: higher pH increases the concentration of the nucleophilic amine but also increases the rate of hydrolysis of the NHS ester. A pH range of 7.2-8.0 is generally effective.[15][16]

Step 4: Quenching and Work-up

  • Once the reaction is complete (as monitored by LC-MS), quench any remaining unreacted NHS esters by adding an excess of a small primary amine, such as 1 M hydroxylamine or ethanolamine, and stirring for 30 minutes.[15]

  • Organic Reactions: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]

  • Aqueous Reactions: The product can be purified directly from the reaction mixture using techniques suitable for biomolecules or water-soluble compounds, such as preparative reverse-phase HPLC or size-exclusion chromatography.[15]

Recommended Reaction Conditions
ParameterOrganic Solvent (e.g., DMF)Aqueous Buffer (e.g., MES/PBS)Rationale
Warhead (COOH) 1.0 eq1.0 eqLimiting reagent.
Linker (NH2·HCl) 1.1 - 1.5 eq1.1 - 1.5 eqExcess drives reaction to completion.
EDC 1.2 - 1.5 eq1.2 - 1.5 eqActivates the carboxylic acid.
NHS / Sulfo-NHS 1.2 - 1.5 eq1.2 - 1.5 eqStabilizes the activated intermediate.
Base (e.g., DIPEA) 2.0 - 3.0 eqN/A (use buffer)Neutralizes HCl salt and catalyzes.
Activation pH N/A4.7 - 6.0Optimal for EDC/NHS activation.[17]
Coupling pH N/A7.2 - 8.0Balances amine reactivity and ester hydrolysis.[14]
Temperature Room Temp (20-25°C)Room Temp (20-25°C)Sufficient for most reactions.
Time 2 - 12 hours2 - 12 hoursMonitor by LC-MS for completion.

Characterization and Analysis of the Conjugate

Robust analytical methods are essential to confirm the identity, purity, and stability of the final warhead-linker conjugate.[2][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for reaction monitoring and final product confirmation.[19]

    • Expected Result: A successful conjugation will show a new peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the sum of the warhead mass and the linker mass, minus the mass of water (18.02 Da) lost during amide bond formation. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement to confirm the elemental composition.[20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the conjugate and for purification.[20] A reverse-phase C18 column is typically used.

    • Expected Result: The final purified product should show a single major peak, indicating high purity. Purity is typically calculated by peak area integration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final conjugate, providing detailed information about the chemical environment of the atoms and confirming the formation of the new amide bond.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the final, characterized product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis prep prep reaction reaction analysis analysis input input Warhead Dissolve Warhead in Solvent/Buffer Activate Activate Warhead-COOH with EDC/NHS (15-60 min) Warhead->Activate Linker Dissolve & Neutralize Linker·HCl Couple Add Linker-NH2 Solution & React (2-12 hours) Linker->Couple EDC_NHS Prepare fresh EDC & NHS solutions EDC_NHS->Activate Activate->Couple Quench Quench Reaction (e.g., with Hydroxylamine) Couple->Quench Purify Purify Conjugate (e.g., Prep-HPLC) Quench->Purify Analyze Characterize Product (LC-MS, HPLC, NMR) Purify->Analyze Final Pure Warhead-Linker Conjugate Analyze->Final Warhead_In Warhead Warhead_In->Warhead Linker_In Linker·HCl Linker_In->Linker Reagents_In EDC, NHS, Solvents Reagents_In->EDC_NHS

Caption: General workflow for warhead-linker conjugation.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive EDC (hydrolyzed). 2. Linker amine is still protonated. 3. Hydrolysis of NHS ester intermediate. 4. Buffer contains competing nucleophiles (e.g., Tris).1. Use fresh, high-quality EDC; store desiccated. 2. Ensure coupling pH is 7.2-8.0 or sufficient base is added. 3. Add linker solution promptly after activation; consider a two-pot reaction. 4. Use non-nucleophilic buffers like PBS, HEPES, or borate.[21]
Multiple Side Products 1. Self-condensation of the warhead if it contains an amine. 2. Formation of N-acylurea byproduct.1. Use a two-step protocol: activate first, then add the linker. 2. Ensure sufficient NHS is present to trap the O-acylisourea intermediate.
Difficulty in Purification 1. Product has similar polarity to starting materials. 2. Water-soluble urea byproduct co-elutes.1. Adjust HPLC gradient to improve separation. 2. Perform an acidic/basic workup for organic reactions to remove the urea.

Conclusion

The conjugation of this compound to a carboxylic acid-bearing warhead via EDC/NHS chemistry is a reliable and highly efficient method for creating stable drug-linker constructs. By understanding the underlying chemical principles and carefully controlling reaction parameters such as pH, stoichiometry, and reagent purity, researchers can achieve high yields of the desired conjugate. The protocols and insights provided in this guide serve as a robust starting point for scientists in drug development, enabling the synthesis and characterization of novel targeted therapeutics.

References

  • Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. (2021). Google Scholar.
  • Perspectives and Characterization on Antibody–Drug Conjugates. (n.d.).
  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025). Google Scholar.
  • Biophysical Methods for Characterization of Antibody-Drug Conjug
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Google Scholar.
  • Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.).
  • Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. (2025). BenchChem.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (2025). BenchChem.
  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013). Google Scholar.
  • Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. (2025). Google Scholar.
  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (n.d.). RSC Publishing.
  • Does EDC/NHS coupling act on primary amides or only primary amines? (2020).
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.).
  • EDC/NHS conjugation: Is it possible to activate amine first? (2022).
  • Small Molecule Analysis. (n.d.). AxisPharm.
  • Amide coupling Protocol for Amino PEG. (2024). AxisPharm.
  • Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. (2025). BenchChem.
  • Mass Spectrometry in Small Molecule Drug Development. (2015). Google Scholar.
  • Application of LCMS in small-molecule drug development. (2016). Google Scholar.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2025).
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.).
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).
  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.
  • 2-(Aminomethyl)pyridine-4-carboxylic acid hydrochloride. (n.d.). PubChem.
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (n.d.).
  • This compound. (n.d.). Biotuva Life Sciences.
  • Stability of a Metabolizable Ester Bond in Radioimmunoconjug
  • Linkers Having a Crucial Role in Antibody–Drug Conjugates. (2016).
  • An In-Depth Technical Guide to Amine-Reactive Chemistry for Bioconjug
  • Amine Reactive Dyes and Probes for Conjugation. (2025).
  • Any advice about the stability of ester and carbamate containing compounds? (2015).
  • Amine-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Google Scholar.
  • Methyl 2-aminopyridine-4-carboxyl
  • Methyl 2-aminopyridine-4-carboxyl
  • Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. (2022). PubMed.
  • This compound. (n.d.). MySkinRecipes.
  • SOLID-STATE STABILITY OF ANTIBODY-DRUG CONJUGATES. (n.d.).
  • Exploring the Optimization of Linker Chemistries for ADCs. (2023).
  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. (n.d.).
  • Wh
  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjug
  • A kind of method preparing 4-Chloro-2-Pyridyle methyl-formiate. (n.d.).
  • Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. (n.d.).

Sources

Topic: Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride: A Structurally Defined Linker for E3 Ligase Ligand Conjugation in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Bench

Audience: Researchers, scientists, and drug development professionals.

Abstract

The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is profoundly influenced by the chemical linker tethering the target protein ligand to the E3 ligase recruiter. The linker's length, rigidity, and chemical nature are critical for facilitating a productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and degradation.[1] This guide provides an in-depth technical overview and detailed protocols for the application of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride, a versatile building block for constructing semi-rigid linkers. We will explore the strategic advantages of its pyridine core, detail the step-by-step synthetic workflow for its incorporation into a heterobifunctional degrader, and discuss critical characterization and troubleshooting considerations.

Introduction: The Linker as a Critical Design Element

PROTACs represent a paradigm shift in pharmacology from occupancy-driven inhibition to event-driven degradation.[2] These heterobifunctional molecules act as a bridge between a protein of interest (POI) and an E3 ubiquitin ligase, hijacking the cell's native ubiquitin-proteasome system to induce selective protein removal.[3][4] The molecule consists of three distinct parts: a "warhead" that binds the POI, an "anchor" that recruits an E3 ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects them.[5]

While initially viewed as a simple spacer, the linker is now recognized as a pivotal component that governs the PROTAC's overall success. Its composition dictates crucial parameters such as ternary complex geometry, cell permeability, solubility, and metabolic stability.[5] Linker design has evolved from simple alkyl chains and polyethylene glycol (PEG) spacers to more sophisticated structures that impart specific conformational properties.

Rationale for Employing a Pyridine-Based Linker Scaffold

The selection of this compound as a linker precursor is a strategic choice rooted in medicinal chemistry principles. Unlike flexible alkyl or PEG linkers, which can adopt numerous conformations, the pyridine ring introduces a degree of structural rigidity.

Key Advantages:

  • Conformational Pre-organization: The planarity and defined geometry of the pyridine ring can reduce the entropic penalty of forming the ternary complex, potentially leading to higher degradation efficiency.[]

  • Improved Physicochemical Properties: The aromatic system can help to balance the often high lipophilicity of the two terminal ligands. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, which may improve solubility and interactions within the ternary complex.

  • Strategic Vectorial Properties: The ortho and para substitution pattern on the pyridine ring provides well-defined exit vectors for connecting the POI and E3 ligase ligands, allowing for more predictable structural outcomes.

  • Enhanced Metabolic Stability: Aromatic rings are generally more resistant to oxidative metabolism compared to aliphatic chains, which can lead to a longer intracellular half-life for the PROTAC.[][7]

The molecule itself is a bifunctional building block, presenting two orthogonal reactive handles: a primary amine (masked as a hydrochloride salt) and a methyl ester (a protected carboxylic acid). This allows for a controlled, sequential synthesis of the final PROTAC molecule.

Synthesis and Workflow: A Step-by-Step Protocol

The following protocol outlines a representative, two-step convergent synthesis for constructing a PROTAC. This workflow assumes the POI ligand contains a carboxylic acid and the E3 ligase ligand (e.g., a pomalidomide derivative for CRBN) contains a nucleophilic amine.[8][9]

Overall Synthetic Strategy

The workflow involves first coupling the linker's primary amine to the POI ligand, followed by hydrolysis of the linker's methyl ester to reveal a carboxylic acid, and finally, coupling this new acid to the E3 ligase ligand.

Figure 1: General workflow for PROTAC synthesis using the pyridine-based linker.

Protocol 1: Synthesis of POI-Linker Intermediate

This protocol describes the amide bond formation between a POI ligand bearing a carboxylic acid and the amine of the linker.

Materials:

  • POI Ligand with a terminal carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, and nitrogen/argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the POI Ligand-COOH (1.0 eq).

  • Dissolve the ligand in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution, followed by DIPEA (3.0-4.0 eq). Causality Note: DIPEA is added in excess first to act as a base for the HATU activation of the carboxylic acid, and second to neutralize the hydrochloride salt of the linker, liberating the free amine in situ.

  • Stir the mixture for 15-20 minutes at room temperature to form the activated ester.

  • Add this compound (1.1 eq) directly to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours.

  • Monitor reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure POI-Linker-Ester intermediate.

Protocol 2: Synthesis of the Final PROTAC

This protocol details the saponification of the methyl ester followed by a second amide coupling to the E3 ligase ligand.

Materials:

  • POI-Linker-Ester intermediate from Protocol 1 (1.0 eq)

  • Lithium hydroxide (LiOH) (3.0-5.0 eq)

  • THF/Water solvent mixture (e.g., 3:1)

  • 1N HCl for acidification

  • E3 Ligase Ligand with a terminal amine (e.g., 4-aminopomalidomide) (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (4.0-5.0 eq)

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Ester Hydrolysis:

    • Dissolve the POI-Linker-Ester intermediate in a THF/H₂O mixture.

    • Add LiOH and stir at room temperature for 1-4 hours. Monitor by LC-MS until the hydrolysis is complete.

    • Carefully acidify the mixture to pH 4-5 with 1N HCl.

    • Extract the product with ethyl acetate or dichloromethane, dry the organic layer, and concentrate to yield the crude POI-Linker-Acid. This intermediate is often used directly in the next step.

  • Final Amide Coupling:

    • Dissolve the crude POI-Linker-Acid (1.0 eq) and the E3 Ligase Ligand-NH₂ (1.2 eq) in anhydrous DMF under an inert atmosphere.

    • Add DIPEA (4.0-5.0 eq) to neutralize any residual acid and act as the base for the coupling reaction.

    • Add HATU (1.5 eq) to the mixture.

    • Stir at room temperature for 4-16 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous work-up as described in Protocol 1, Step 8.

  • Final Purification:

    • Purify the final crude PROTAC molecule using reverse-phase preparative HPLC to achieve >95% purity.

    • Lyophilize the appropriate fractions to obtain the final product as a solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.[10]

Analytical TechniquePurpose & Expected Outcome
LC-MS To confirm the molecular weight and assess the purity of the final compound. Expect a single major peak with the correct mass-to-charge ratio [M+H]⁺.
¹H and ¹³C NMR To confirm the chemical structure. All expected proton and carbon signals from the POI ligand, linker, and E3 ligase ligand should be present with correct chemical shifts and integrations.
HRMS To determine the exact mass and confirm the elemental composition.
Biological Assays To evaluate function. Key assays include Western Blot to measure POI degradation, and biophysical assays (e.g., SPR, TR-FRET) to assess ternary complex formation.[8][11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Coupling Steps - Incomplete activation of the carboxylic acid.- Steric hindrance from bulky ligands.- Degradation of reagents (e.g., HATU).- Increase equivalents of HATU and DIPEA.- Extend reaction time or gently warm the reaction (e.g., to 40 °C).- Use fresh, high-quality anhydrous solvents and reagents.
Incomplete Ester Hydrolysis - Insufficient LiOH.- Steric hindrance around the ester.- Increase equivalents of LiOH and/or reaction time.- Consider using a different base (e.g., NaOH) or solvent system.
Multiple Byproducts - Side reactions during activation.- Epimerization at chiral centers.- Lower the reaction temperature during the activation step.- Consider alternative coupling reagents known to suppress racemization, such as COMU.
Poor Solubility of Final PROTAC - High overall lipophilicity (LogP).- While this specific linker cannot be changed post-synthesis, this result informs future designs to incorporate more polar elements, such as short PEG chains, alongside the rigid core.

Conclusion

This compound serves as an excellent foundational building block for PROTAC linker synthesis. Its semi-rigid nature and orthogonal chemical handles enable a controlled and convergent synthetic strategy. The protocols provided herein offer a robust framework for its successful incorporation. By leveraging such structurally defined linkers, researchers can more systematically explore the structure-activity relationships that govern PROTAC efficacy, paving the way for the development of more potent and selective protein degraders.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114. (URL: [Link])

  • Crews, C. M. (2019). The PROTAC technology in drug discovery. Cell Chemical Biology, 26(9), 1181-1182. (URL: [Link])

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. (URL: [Link])

  • Qin, C., Hu, Y., & Liu, L. (2020). The PROTAC Technology: A New Insight for Drug Discovery. Journal of Medicinal Chemistry, 63(16), 8667-8684. (URL: [Link])

  • Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., ... & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. (URL: [Link])

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. (URL: [Link])

Sources

Application Notes and Protocols for the Use of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the application of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride as a versatile linker in solid-phase peptide synthesis (SPPS). This picolinyl-based linker offers unique opportunities for the synthesis of C-terminally modified peptides, which are of significant interest in the development of chemical biology tools and targeted therapeutics such as PROteolysis TArgeting Chimeras (PROTACs). We present the underlying chemical principles, detailed protocols for linker immobilization, peptide elongation, and a proposed orthogonal cleavage strategy. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their peptide synthesis toolbox with novel functionalities.

Introduction: The Strategic Advantage of Picolinyl-Based Linkers

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide chemistry, enabling the routine production of complex peptide sequences.[1] A critical component of this methodology is the linker, a molecular scaffold that connects the nascent peptide chain to the insoluble resin support.[2][3] The choice of linker dictates the C-terminal functionality of the final peptide and the conditions required for its release.[4]

While standard linkers like Wang or Rink Amide are widely used to generate C-terminal acids or amides, respectively, there is a growing demand for linkers that provide unique cleavage properties or introduce specific functionalities.[5] The pyridine moiety, with its distinct electronic properties and coordination chemistry, offers a platform for developing such advanced linkers.

Methyl 2-(aminomethyl)pyridine-4-carboxylate is a bifunctional molecule ideally suited for this purpose. Its structure allows for:

  • Attachment to the Resin: The carboxylate group serves as a handle to immobilize the linker onto an amino-functionalized solid support.

  • Peptide Chain Elongation: The primary amine on the aminomethyl group provides the starting point for standard Fmoc-based peptide synthesis.

  • Unique Cleavage Properties: The resulting picolinyl ester bond between the linker and the first amino acid is stable to the standard basic (piperidine) and acidic (TFA) conditions of Fmoc-SPPS, opening the door for orthogonal cleavage strategies.

This linker is particularly relevant in the synthesis of components for PROTACs, which are heterobifunctional molecules designed to induce targeted protein degradation.[][7] The linker portion of a PROTAC is crucial for its efficacy, and pyridine-containing structures are common motifs in PROTAC linker design.[8][9] The ability to synthesize a peptide on a solid support and cleave it with a pre-installed linker fragment offers a streamlined approach to building these complex molecules.

Core Principles and Workflow Overview

The use of Methyl 2-(aminomethyl)pyridine-4-carboxylate as a linker in Fmoc-SPPS involves a multi-stage process. The hydrochloride salt ensures stability and improves solubility for initial handling. The core workflow is designed to be compatible with standard automated or manual synthesizers.

SPPS_Workflow cluster_prep Linker Preparation cluster_spps Solid-Phase Synthesis cluster_cleavage Cleavage & Purification prep_start Start with Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl hydrolysis Base Treatment & Ester Hydrolysis prep_start->hydrolysis 1. Neutralization immobilization Linker Immobilization hydrolysis->immobilization 2. Activation (e.g., DIC/Oxyma) resin Amino-functionalized Resin (e.g., Rink Amide) resin->immobilization loading First Fmoc-AA Coupling immobilization->loading 3. Activation & Coupling elongation Peptide Elongation (Fmoc-SPPS Cycles) loading->elongation 4. Deprotection & Coupling cleavage Orthogonal Cleavage (Nucleophilic Attack) elongation->cleavage 5. Final Fmoc Removal purification HPLC Purification cleavage->purification final_peptide Final Peptide with Picolinyl Moiety purification->final_peptide

Figure 1. Overall workflow for SPPS using the picolinyl linker.

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroacetic acid (TFA) is highly corrosive and requires careful handling.

Materials and Reagents
ReagentRecommended GradeSupplier Example
Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl≥95% PurityCommercially available
Rink Amide AM Resin (or similar amino resin)100-200 mesh, ~0.5 mmol/gSigma-Aldrich, Novabiochem
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
Ethyl Cyanohydroxyiminoacetate (OxymaPure®)Synthesis GradeSigma-Aldrich
Fmoc-protected Amino AcidsSPPS GradeAAPPTec, CEM Corp.
PiperidineSynthesis GradeFisher Scientific
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Diisopropylethylamine (DIPEA)Synthesis GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Synthesis GradeSigma-Aldrich
Protocol 1: Linker Preparation and Immobilization

This protocol describes the conversion of the commercially available methyl ester hydrochloride salt into the free carboxylic acid and its subsequent attachment to an amino-functionalized resin. Standard ester hydrolysis conditions can be incompatible with Fmoc protecting groups, but since the linker is not yet attached to a peptide, this is not a concern here.[10]

  • Linker Hydrolysis:

    • Dissolve this compound (2.0 eq. relative to resin functionalization) in a 1:1 mixture of methanol and 1M aqueous NaOH.

    • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the methyl ester is fully consumed.

    • Carefully neutralize the solution to pH ~5-6 with 1M HCl. The free carboxylic acid may precipitate.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material. The product, 2-(aminomethyl)pyridine-4-carboxylic acid, is polar and may remain in the aqueous layer. Lyophilize the aqueous layer to obtain the sodium salt of the linker, or use the neutralized solution directly if the subsequent steps are compatible.

  • Resin Swelling:

    • Place the amino-functionalized resin (e.g., Rink Amide AM resin, 1.0 eq.) in a solid-phase synthesis vessel.

    • Swell the resin in DMF for at least 30 minutes. Drain the solvent.[11]

  • Linker Activation and Coupling:

    • Dissolve the prepared linker (1.5 eq.) and OxymaPure® (1.5 eq.) in a minimal amount of DMF.

    • Add DIC (1.5 eq.) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

    • Add the activated linker solution to the swollen resin.

    • Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring and Capping:

    • Perform a qualitative test (e.g., Kaiser test) to check for the presence of free amines on the resin. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, repeat the previous step.

    • To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.

  • Washing:

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove all excess reagents and byproducts. The resin is now ready for the first amino acid loading.

Figure 2. Immobilization of the picolinyl linker onto the solid support.

Protocol 2: Peptide Elongation (Standard Fmoc-SPPS)

With the linker attached, the free aminomethyl group serves as the anchor point for standard Fmoc-SPPS.

  • First Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (3-5 eq. relative to resin loading) with a coupling agent like HATU/DIPEA or DIC/Oxyma in DMF.

    • Add the activated amino acid solution to the linker-functionalized resin.

    • Allow the coupling to proceed for 1-2 hours. Monitor completion with a Kaiser test.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Drain and repeat once.[11]

    • Wash the resin thoroughly with DMF (5x) to remove piperidine and dibenzofulvene byproducts.

  • Subsequent Couplings:

    • Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.

Protocol 3: Peptide Cleavage and Deprotection

The picolinyl ester bond is stable to TFA. This stability allows for an orthogonal cleavage strategy, leaving acid-labile side-chain protecting groups intact if desired. We propose a nucleophilic cleavage mechanism. Note: This protocol is a starting point and may require optimization for specific peptide sequences.

  • Final Fmoc Removal:

    • Perform a final Fmoc deprotection as described in Protocol 2, Step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Side-Chain Deprotection (Optional, Concurrent with Cleavage):

    • To simultaneously cleave the peptide and remove acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), a standard TFA "cocktail" is used. A common mixture is Reagent K (TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) or a simpler TFA/TIS/H₂O (95:2.5:2.5) cocktail.[12]

    • Treat the dry peptide-resin with the cleavage cocktail (approx. 10 mL per gram of resin) for 2-4 hours at room temperature.[13]

  • Proposed Orthogonal Cleavage (Nucleophilic):

    • This strategy aims to cleave the peptide from the resin while leaving acid-labile side-chain protecting groups intact.

    • Swell the fully protected peptide-resin in a suitable solvent like THF or NMP.

    • Prepare a cleavage solution of a nucleophile. A mild base such as dilute ammonium hydroxide in methanol or a solution of 1 M benzylamine in THF can be effective.

    • Treat the resin with the nucleophilic solution and agitate at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours.

    • Monitor the cleavage progress by taking small aliquots of the solution and analyzing by LC-MS.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with additional cleavage solution or an appropriate solvent (e.g., TFA for acid cleavage, THF for nucleophilic cleavage).

    • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Figure 3. General cleavage strategies for releasing the peptide.

Conclusion and Future Perspectives

The use of this compound as a solid-phase linker represents a strategic enhancement to the peptide chemist's repertoire. It provides a robust platform for synthesizing peptides with a C-terminal picolinyl functionality, which is stable under standard Fmoc-SPPS conditions. The potential for orthogonal, nucleophilic cleavage offers significant advantages for the synthesis of complex, fully or partially protected peptide fragments. This is particularly valuable for applications in fragment condensation and the assembly of sophisticated molecular architectures like PROTACs. Further optimization of the proposed cleavage conditions will expand the utility of this versatile linker in both academic research and industrial drug development.

References

  • Boc-piperazine-pyridine-COOH | PROTAC Linker. MedchemExpress.com.
  • Fmoc SPPS Linkers. Sigma-Aldrich.
  • Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Boc-piperazine-pyridine-COOH | PROTAC Linker. MedchemExpress.com.
  • Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business review.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • Linkers, resins, and general procedures for solid-phase peptide synthesis. PubMed.
  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.
  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. MDPI.
  • Guide to Solid Phase Peptide Synthesis. AAPPTec.
  • Photocatalyzed ortho-Alkylation of Pyridine N-Oxides through Alkene Cleavage. PubMed.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • WO2015028599A1 - Cleavage of synthetic peptides.
  • Solid Phase Synthesis. Sigma-Aldrich.
  • Introduction to Peptide Synthesis. PMC - NIH.
  • a) Representative examples of previous strategies for the cleavage of...
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
  • Peptide synthesis. Wikipedia.
  • Guide for resin and linker selection in solid-phase peptide synthesis. PubMed.
  • Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry.
  • Unleashing the Power of Bond Cleavage Chemistry in Living Systems. PMC.
  • Guide to Resins and Linkers in SPPS. Biosynth.
  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degrad
  • Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. NIH.
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar.
  • Synthesis of protected norcysteines for SPPS compatible with Fmoc-str

Sources

Application Notes and Protocols for the Purification of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride, a key building block in pharmaceutical and agrochemical research.[1][2] Recognizing that the commercially available compound often has a purity of 95-97%, further purification is frequently necessary to meet the stringent requirements of drug development and synthesis of active pharmaceutical ingredients.[1][3] This document outlines three primary purification strategies: recrystallization, column chromatography, and acid-base extraction. Each method is presented with a thorough explanation of its underlying principles, step-by-step protocols, and expert insights to guide researchers in selecting the most appropriate technique for their specific needs.

Introduction: The Importance of Purity

This compound is a polar, water-soluble organic salt containing a primary amine, a methyl ester, and a pyridine ring.[1] Its utility as a precursor in the synthesis of various bioactive molecules necessitates a high degree of purity. Impurities, which may arise from the synthetic route or degradation, can lead to side reactions, lower yields of the desired product, and complications in subsequent biological assays. Therefore, robust purification methods are critical for ensuring the quality and consistency of research outcomes.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of purification methodologies tailored to the specific chemical properties of this compound.

Recrystallization: The First Line of Defense for Solid Compounds

Recrystallization is a powerful and economical technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent system. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved.

Causality Behind Experimental Choices:

For hydrochloride salts of organic compounds, the choice of solvent is paramount. Polar solvents are generally required to dissolve the salt. Alcohols, such as ethanol and isopropanol, are often good starting points.[4][5] The addition of a less polar co-solvent, like diethyl ether or ethyl acetate, can then be used to induce precipitation.[4][5] It is crucial to screen a variety of solvent systems to identify one that provides a significant difference in solubility at high and low temperatures.

Protocol 2.1: Recrystallization Solvent Screening
  • Place approximately 10-20 mg of the impure this compound into several small test tubes.

  • To each tube, add a different solvent or solvent mixture dropwise while gently warming and agitating. Potential solvent systems to screen include:

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Ethanol/Diethyl Ether

    • Methanol/Dichloromethane

    • Isopropanol/Ethyl Acetate

  • Observe the solubility at elevated temperature. An ideal solvent will dissolve the compound completely when hot but sparingly when cold.

  • Once a suitable solvent system is identified, cool the solution slowly to room temperature, and then in an ice bath to induce crystallization.

  • If crystals form, collect them by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum and determine the purity by an appropriate analytical method (e.g., HPLC, NMR).

Protocol 2.2: Bulk Recrystallization
  • Dissolve the impure compound in the minimum amount of the chosen hot solvent system identified in the screening protocol.

  • Once fully dissolved, allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystallization begins, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small portion of the cold solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Visualization 1: Recrystallization Workflow

G cluster_0 Recrystallization Process A Impure Solid B Dissolve in Minimal Hot Solvent A->B C Slow Cooling (Crystallization) B->C D Vacuum Filtration C->D E Wash with Cold Solvent D->E F Dry Crystals E->F G Purified Product F->G G cluster_0 Column Chromatography Solvent_Reservoir Mobile Phase (e.g., DCM/MeOH/NEt3) Column Glass Column (packed with Silica Gel) Solvent_Reservoir->Column gravity or pressure Sample Sample loaded on top of silica Elution Elution of separated compounds Fraction_Collector Collection of Fractions Elution->Fraction_Collector G cluster_0 Acid-Base Extraction A Impure HCl Salt in Water B Add Organic Solvent & Saturated NaHCO3 A->B C Separate Layers B->C D Aqueous Layer (Impurities) C->D discard E Organic Layer (Free Base) C->E F Dry & Evaporate E->F G Purified Free Base F->G H Optional: Convert back to HCl Salt G->H I Purified HCl Salt H->I

Sources

Application Notes and Protocols for PROTAC Synthesis Utilizing "Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the protein of interest (POI) ligand to the E3 ubiquitin ligase ligand.[][3] This guide provides an in-depth technical overview and detailed protocols for the synthesis of PROTACs using "Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride," a versatile building block for constructing linkers with a degree of rigidity and defined exit vectors. We will explore the rationale behind its use, step-by-step synthetic procedures, and methods for characterization, aimed at researchers, scientists, and professionals in the field of drug development.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules comprising two distinct ligands connected by a chemical linker.[4] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released to continue its catalytic cycle.[1]

Initially perceived as a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's biological activity.[5] Its length, composition, rigidity, and attachment points profoundly influence the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[6][7] The pyridine scaffold within the "this compound" linker offers a semi-rigid structure, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.

The PROTAC Mechanism of Action: A Visual Guide

The catalytic cycle of a PROTAC can be visualized as a multi-step process within the cellular environment. Understanding this pathway is fundamental to designing effective protein degraders.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded Recycled Recycled PROTAC Proteasome->Recycled Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride Step1 Amide Coupling (EDC, HOBt or HATU) Start->Step1 Ligand_A POI or E3 Ligand (with -COOH) Ligand_A->Step1 Intermediate1 Ligand-Linker Intermediate (Ester) Step1->Intermediate1 Step2 Ester Hydrolysis (LiOH or NaOH) Intermediate1->Step2 Intermediate2 Ligand-Linker Intermediate (-COOH) Step2->Intermediate2 Step3 Amide Coupling (HATU, DIPEA) Intermediate2->Step3 Ligand_B E3 or POI Ligand (with -NH2) Ligand_B->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification

Caption: General workflow for PROTAC synthesis.

Detailed Synthetic Protocols

The following protocols are generalized and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Amide Coupling of the Linker to a Carboxylic Acid-Functionalized Ligand

This procedure describes the formation of an amide bond between the primary amine of the linker and a carboxylic acid group on either the POI or E3 ligase ligand.

Materials:

  • Ligand of interest (with a carboxylic acid) (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq) or HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ligand of interest in anhydrous DMF.

  • Add EDC and HOBt (or HATU) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve this compound in anhydrous DMF and add DIPEA. Stir for 5 minutes.

  • Add the linker solution to the activated ligand solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the ligand-linker intermediate.

Expert Insight: The use of HATU as a coupling reagent is often preferred for more challenging amide bond formations as it can lead to higher yields and fewer side reactions compared to EDC/HOBt. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and facilitate the coupling reaction.

Protocol 2: Saponification of the Methyl Ester

This step hydrolyzes the methyl ester of the ligand-linker intermediate to a carboxylic acid, preparing it for the subsequent coupling reaction.

Materials:

  • Ligand-linker intermediate from Protocol 1 (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ligand-linker intermediate in a mixture of THF and water.

  • Add an aqueous solution of LiOH or NaOH.

  • Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH ~3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., EtOAc or Dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid-functionalized intermediate. This product is often used in the next step without further purification.

Expert Insight: The choice of solvent system is crucial for saponification to ensure the solubility of both the substrate and the hydroxide salt. Over-acidification should be avoided as it can lead to degradation of acid-labile functional groups on the ligand.

Protocol 3: Final Amide Coupling to Complete the PROTAC Synthesis

This final step connects the two ligand-linker fragments to form the complete PROTAC molecule.

Materials:

  • Carboxylic acid-functionalized intermediate from Protocol 2 (1.0 eq)

  • Amine-functionalized ligand (POI or E3) (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid-functionalized intermediate in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add the amine-functionalized ligand to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product directly by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity. [8]

Expert Insight: Preparative HPLC is a powerful tool for purifying the final PROTAC, which is often a high molecular weight and polar molecule, making traditional column chromatography challenging.

Characterization and Evaluation of Synthesized PROTACs

A series of in vitro and cell-based assays are essential to characterize the synthesized PROTACs and determine their efficacy.

AssayPurposeKey Parameters
Ternary Complex Formation To confirm the PROTAC's ability to bring the POI and E3 ligase together.Cooperativity (α)
Target Degradation To measure the potency and efficacy of the PROTAC in degrading the target protein in cells.DC₅₀, Dₘₐₓ
Selectivity Profiling To assess the specificity of the PROTAC for the intended target protein.Proteomics-based methods
Pharmacokinetic Analysis To evaluate the drug-like properties of the PROTAC.Solubility, Permeability, Metabolic Stability
Protocol 4: Target Degradation by Western Blot

This is a standard method to quantify the reduction of the target protein levels in cells treated with the PROTAC. [9] Procedure:

  • Cell Culture and Treatment: Plate cells expressing the target protein and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). [9]2. Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. [9]3. Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate. [10] * Quantify the band intensities and normalize the POI signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). [5]

Conclusion

The "this compound" linker building block offers a valuable tool for the synthesis of PROTACs with a degree of structural rigidity. The protocols outlined in this guide provide a comprehensive framework for the rational design, synthesis, and evaluation of novel protein degraders. Successful PROTAC development hinges on the careful optimization of each synthetic step and thorough biological characterization to identify candidates with potent and selective protein-degrading activity.

References

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Schneekloth, A. R., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
  • BenchChem. (2025).
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • BenchChem. (2025). An In-depth Technical Guide to PROTAC Linker Composition and Function.
  • Arvinas. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2025.
  • BroadPharm. (2022).
  • BenchChem. (2025). Application Notes & Protocols: A Step-by-Step Guide to Novel PROTAC Development.
  • BenchChem. (2025). Application Note: A Step-by-Step Guide for Synthesizing a PROTAC Using a Bifunctional Tos-PEG-Boc Linker.
  • Duan, S., et al. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
  • BOC Sciences. (n.d.). Linkers for PROTAC Design.
  • Enamine. (n.d.). Linkers for Linkerology.
  • Enamine Germany. (n.d.). Linkers.
  • MedchemExpress. (n.d.). m-PEG9-Amine | ADC/PROTAC Linker.
  • CAS.org. (2024). PROTACs revolutionize small molecule drugs.
  • Wikipedia. (n.d.). Proteolysis targeting chimera.
  • Gabellieri, C., et al. (2021). The four steps involved in the capsule-based PROTAC synthesis.
  • Zhang, X., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • MedchemExpress. (n.d.). PROTAC Linkers Chemical, Gene.
  • MedchemExpress. (n.d.). PROTAC Linkers Chemical, Gene.
  • MedchemExpress. (n.d.). PROTAC Linkers Chemical, Gene.
  • Sigma-Aldrich. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • PubChem. (n.d.).
  • VSNCHEM. (n.d.). VP13618 Methyl 2-(aminomethyl)
  • Biotuva Life Sciences. (n.d.). Methyl 2-(aminomethyl)
  • BenchChem. (2025). Application Notes and Protocols for Utilizing m-PEG12-NHS Ester as a PROTAC Linker.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1(5), 273-312.
  • Wucherpfennig, T. G., et al. (2020).
  • Sigma-Aldrich. (n.d.).
  • Poletto, G., et al. (2022).
  • MedchemExpress. (n.d.). PROTAC.
  • Crews, C. M., et al. (2023). Compositions and methods for targeted degradation of proteins in a plant cell.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling with Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing amide coupling reactions involving Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride (CAS 1072438-54-0). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will move beyond standard protocols to address the specific challenges and nuances encountered in the laboratory, providing actionable troubleshooting advice and in-depth mechanistic insights.

Introduction: Understanding the Reagent

This compound is a bifunctional molecule featuring a primary aliphatic amine and a methyl ester on a pyridine scaffold.[1][2][3] Its utility is clear, but its structure presents distinct chemical considerations for amide coupling:

  • Amine Hydrochloride Salt: The amine is protonated as a hydrochloride salt. This necessitates the use of a base to liberate the free, nucleophilic amine in situ before it can participate in the coupling reaction.[4][5]

  • Pyridine Ring: The pyridine nitrogen is Lewis basic and can influence the reaction environment, potentially interacting with reagents or complicating product purification through standard acid-base extractions.

  • Primary Amine: As a primary amine, it is generally reactive but can be susceptible to side reactions like bis-acylation or reaction with certain coupling reagents under non-optimal conditions.[6]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may face.

Section 1: Frequently Asked Questions (FAQs) & Core Troubleshooting

This section tackles the most common issues encountered during the amide coupling process.

Q1: My coupling reaction is showing low or no conversion. What are the most likely causes?

Low conversion is the most frequent issue and can typically be traced to one of three areas: amine availability, carboxylic acid activation, or reagent integrity.

A: Troubleshooting Low Conversion

  • Insufficient Base: The most common culprit is inadequate neutralization of the amine hydrochloride. You must add enough base to free the primary amine and satisfy the requirements of the coupling reaction itself. See Q2 for a detailed breakdown of stoichiometry.

  • Poor Carboxylic Acid Activation: The coupling reagent may be old, hydrolyzed, or added incorrectly. For uronium/aminium reagents like HATU, pre-activation of the carboxylic acid for several minutes before adding the amine is strongly recommended to ensure the active ester is formed.[6][7] This prevents competitive side reactions where the coupling reagent reacts directly with your amine.[6]

  • Solubility Issues: One or more of your components (carboxylic acid, amine salt, or base) may not be fully dissolved in the chosen solvent. This is common in less polar solvents like Dichloromethane (DCM). Consider switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).[6]

  • Reagent Quality: Coupling reagents, especially carbodiimides and uronium salts, are moisture-sensitive. Ensure they have been stored properly under inert gas and are not hydrolyzed.

Below is a logical workflow to diagnose the root cause of low yield.

G start Low Yield Observed (by TLC or LC-MS) check_base Is Base Stoichiometry Correct? (>=2 eq. for HATU, >=1 eq. for EDC) start->check_base check_solubility Are All Reagents Fully Dissolved? check_base->check_solubility Yes adjust_base ACTION: Adjust Base Equivalents (See FAQ Q2) check_base->adjust_base No check_preactivation Did You Pre-activate Acid Before Adding Amine? check_solubility->check_preactivation Yes change_solvent ACTION: Switch to a More Polar Solvent (e.g., DMF, ACN) check_solubility->change_solvent No check_reagents Are Coupling Reagents and Solvents Anhydrous? check_preactivation->check_reagents Yes change_order ACTION: Implement Pre-activation Step (See Protocol B) check_preactivation->change_order No use_new_reagents ACTION: Use Fresh Anhydrous Reagents and Solvents check_reagents->use_new_reagents No success Problem Likely Resolved check_reagents->success Yes adjust_base->success change_solvent->success change_order->success use_new_reagents->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Q2: How many equivalents of base should I use?

A: The stoichiometry of the base is critical. Using a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N) is standard. The required amount depends on your chosen coupling reagent.

  • For Uronium/Phosphonium Reagents (e.g., HATU, HBTU, PyBOP): A minimum of 2.0 equivalents of base is required.

    • 1.0 eq. is consumed to neutralize the hydrochloride salt of your amine, forming DIPEA·HCl.

    • 1.0 eq. is required to deprotonate the carboxylic acid, allowing it to react with the coupling agent.[8]

    • Scientist's Tip: Using a slight excess (e.g., 2.2-2.5 eq.) can often improve reaction rates and ensure completion.

  • For Carbodiimide Reagents (e.g., EDC): A minimum of 1.0 equivalent of base is required.

    • 1.0 eq. is consumed to neutralize the amine hydrochloride.

    • Carbodiimides like EDC do not require a base for the activation of the carboxylic acid itself.[9] However, if additives like HOBt are used, the environment's pH can still be a factor.

Q3: Which coupling reagent is best for this specific amine?

A: The "best" reagent depends on your priorities, such as reaction speed, cost, yield, and the steric or electronic nature of your carboxylic acid. Here is a comparison of top candidates:

Coupling SystemTypical Yield RangeReaction TimeKey AdvantagesPotential Issues
HATU / DIPEA 85 - 99%15 - 60 minVery fast and highly efficient; low racemization risk.[9][10]Higher cost; can cause guanidinylation of the amine if stoichiometry or addition order is wrong.[6]
EDC·HCl / HOBt 70 - 95%2 - 12 hoursCost-effective; water-soluble byproducts are easily removed via aqueous workup.[9][10]Slower; risk of N-acylurea byproduct formation; HOBt has safety/storage concerns.[9][11]
PyBOP / DIPEA 80 - 98%30 - 120 minHigh efficiency; does not react with the free amine, eliminating guanidinylation risk.[12]Byproduct (HMPA from original BOP) can be toxic; PyBOP is a safer alternative. More expensive than EDC.
COMU / DIPEA 85 - 99%15 - 90 minExcellent solubility and efficiency; byproducts are highly water-soluble, simplifying workup.[13]Higher cost.

Recommendation: For general-purpose, high-throughput synthesis, HATU is often the reagent of choice due to its speed and high success rate.[14] For scale-up or cost-sensitive applications, a well-optimized EDC/HOBt protocol is a robust and reliable option.

Q4: I'm seeing an unexpected side product with a mass of +96 Da from my amine. What is it?

A: This is a classic sign of amine guanidinylation , a known side reaction when using uronium-based coupling reagents like HATU or HBTU.[6] The mass of the tetramethylguanidinium group is +96.17 Da.

This occurs when the free primary amine attacks the activated coupling reagent directly, before the reagent has a chance to activate the carboxylic acid.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Acid R-COOH ActiveEster O-At Active Ester (Highly Reactive) Acid->ActiveEster HATU HATU HATU (+ Base) Product Desired Amide ActiveEster->Product Amine Amine Py-CH2-NH2 (Your Amine) HATU_side HATU Amine_side Py-CH2-NH2 (Your Amine) Guanidinium Guanidinium Byproduct (+96 Da) Amine_side->Guanidinium HATU

Caption: Competing reaction pathways for HATU coupling.

Mitigation Strategy: The solution is to ensure the carboxylic acid is activated before the amine is introduced.

  • Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in your anhydrous solvent.

  • Stir this mixture at room temperature for 5-15 minutes. This is the "pre-activation" step.

  • Add your solution of this compound.

This order of addition ensures that the highly reactive O-At active ester is already formed and waiting for the amine, minimizing the chance of the amine reacting with the HATU itself.[6][7]

Q5: How can I effectively purify my final pyridine-containing amide product?

A: The basic pyridine nitrogen can complicate purification. Standard silica gel chromatography can sometimes lead to peak tailing.

  • Aqueous Workup: First, remove water-soluble byproducts. If you used EDC, a simple aqueous wash is very effective.[10] If you used HATU/HBTU, the tetramethylurea byproduct has some water solubility. A standard workup involves diluting with a solvent like Ethyl Acetate (EtOAc), washing with saturated NaHCO₃ solution, water, and then brine.

  • Careful Acidic Wash: An acidic wash (e.g., 1M HCl) can protonate your product, pulling it into the aqueous layer while unreacted non-basic starting materials remain in the organic layer. You can then re-basify the aqueous layer and extract your product back out. Caution: This can be tedious and risks hydrolysis if your product is unstable. It is often better to proceed directly to chromatography.

  • Chromatography Additives: To prevent peak tailing on silica gel, add a small amount of a basic modifier to your eluent system.

    • Triethylamine: Add 0.1 - 1% Et₃N to your Hexane/EtOAc or DCM/MeOH mobile phase. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks.

    • Ammonia: For DCM/MeOH gradients, using a pre-mixed solution of 7N ammonia in methanol as your polar solvent (e.g., a gradient of DCM to 9:1 DCM:[7N NH₃ in MeOH]) is highly effective.

Section 2: Recommended Experimental Protocols

These protocols provide detailed, step-by-step methodologies for reliable amide bond formation.

Protocol A: EDC/HOBt Mediated Coupling (Cost-Effective Method)

This method is a workhorse in medicinal chemistry, valued for its reliability and the ease of removing its water-soluble urea byproduct.[9][11]

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.1 eq.

  • This compound: 1.0 eq.

  • EDC·HCl: 1.2 eq.

  • HOBt (Hydrated): 1.2 eq.

  • DIPEA: 1.2 eq.

  • Solvent: Anhydrous DMF or DCM (0.2 - 0.5 M concentration)

Step-by-Step Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.1 eq.), HOBt (1.2 eq.), and this compound (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (1.2 eq.) to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the solution. A mild exotherm may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography using an appropriate eluent system (e.g., Hexane/EtOAc or DCM/MeOH), potentially with a basic additive as described in Q5.

Protocol B: HATU Mediated Coupling (High-Efficiency Method)

This is the preferred method for rapid, high-yield synthesis, especially for difficult or sterically hindered substrates.[8][10]

Reagents & Stoichiometry:

  • Carboxylic Acid: 1.1 eq.

  • This compound: 1.0 eq.

  • HATU: 1.2 eq.

  • DIPEA: 2.5 eq.

  • Solvent: Anhydrous DMF or ACN (0.2 - 0.5 M concentration)

Step-by-Step Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.) in anhydrous DMF.

  • Pre-activation: Stir this mixture at room temperature for 15 minutes. The solution may change color.

  • In a separate flask, dissolve the this compound (1.0 eq.) in a small amount of DMF.

  • Add the amine solution dropwise to the pre-activated acid mixture.

  • Stir the reaction at room temperature for 30-90 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography using an appropriate eluent system, potentially with a basic additive as described in Q5.

References

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Subash, K., & Nagendra, G. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(35), 4745-4749. Available from [Link]

  • Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • HATU coupling - what's the best order? (2022). Reddit. Retrieved from [Link]

  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]

  • Ishoey, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4585-4592. Available from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). T3P. Retrieved from [Link]

  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. (2015). Tetrahedron Letters. Available from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available from [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (2011). Google Patents.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available from [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. (2020). Letters in Organic Chemistry. Available from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954. Available from [Link]

  • Sharma, U., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(19), 12302-12314. Available from [Link]

  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation. (2024). MDPI. Available from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). New Journal of Chemistry. Available from [Link]

  • Amine to Amide (Coupling) - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. (2020). Organic & Biomolecular Chemistry. Available from [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. (2014). Journal of the Brazilian Chemical Society. Available from [Link]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. (2022). Journal of the American Chemical Society. Available from [Link]

Sources

"Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride (CAS No: 1072438-54-0).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in organic solvents. Our goal is to equip researchers, scientists, and drug development professionals with the practical knowledge needed to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Question 1: Why is my this compound not dissolving in common non-polar organic solvents like Dichloromethane (DCM), Diethyl Ether, or Toluene?

Answer: The primary reason for the poor solubility in non-polar solvents lies in the chemical nature of the compound. It is a hydrochloride salt .[1] The protonated aminomethyl group and the chloride counter-ion make the molecule ionic. According to the principle of "like dissolves like," ionic or highly polar compounds require polar solvents to dissolve effectively.

The solvent molecules must expend significant energy to overcome the crystal lattice energy of the salt. Polar solvents, particularly protic ones like methanol or water, can effectively solvate the positive (ammonium) and negative (chloride) ions, facilitating dissolution. Non-polar solvents lack the necessary polarity and hydrogen-bonding capability to interact favorably with the salt, leading to very low or negligible solubility. This behavior is typical for pyridine hydrochloride salts, which are known to be insoluble in solvents like ether and aromatic hydrocarbons.[3]

Question 2: What are the recommended starting solvents for dissolving this compound for a reaction or analysis?

Answer: Based on its structure as a hydrochloride salt, the following solvents are recommended as starting points, categorized by polarity:

  • High Polarity, Protic Solvents: Methanol (MeOH) and Ethanol (EtOH) are often the best initial choices. They possess high polarity and the ability to hydrogen bond, which is ideal for solvating salts. Pyridine hydrochloride itself is known to be soluble in ethanol.[3]

  • High Polarity, Aprotic Solvents: For applications requiring an aprotic medium, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent solvents for polar salts.

  • Moderate Polarity Solvents: Acetonitrile (ACN) may work, but solubility is expected to be lower than in the aforementioned solvents. Success can be temperature-dependent.

It is always recommended to start with a small amount of the compound in a small volume of solvent to test solubility before committing the bulk of your material.

Question 3: My compound turned into a sticky oil or sludge when I added my solvent. What is happening?

Answer: This phenomenon, often referred to as "oiling out," is a common issue with hydrochloride salts, especially if they are hygroscopic (tend to absorb moisture from the air).[4][5] Instead of dissolving or forming a fine suspension, the compound absorbs a small amount of solvent or atmospheric water to form a concentrated, liquid-like phase that is immiscible with the bulk solvent.

This can be caused by:

  • Insufficient Solvent Polarity: The solvent is not polar enough to fully dissolve the salt but can disrupt the crystal structure into a disordered, oily state.

  • Hygroscopicity: The compound may have absorbed water from the atmosphere, creating a highly concentrated aqueous solution that is insoluble in the organic solvent.[5]

Refer to the Troubleshooting Guide below for detailed steps on how to resolve this issue.

Solubility Data Summary

No specific quantitative solubility data for this compound was found in publicly available literature. The following table provides expected solubility based on first principles of organic chemistry and data for analogous compounds like pyridine hydrochloride.[3]

Solvent ClassSpecific SolventExpected SolubilityRationale & Comments
Polar Protic Water (H₂O)HighIdeal for dissolving salts. May not be suitable for many organic reactions.[3]
Methanol (MeOH)High to ModerateExcellent starting point. The polarity and H-bonding are well-suited for this salt.
Ethanol (EtOH)ModerateGenerally a good solvent for hydrochloride salts.[3]
Polar Aprotic DMSO, DMFHighStrong ability to solvate cations and anions. Useful when protic solvents must be avoided.
Acetonitrile (ACN)Low to ModerateMay require heating. Solubility is often limited.
Moderate Polarity AcetoneVery Low / InsolubleGenerally a poor solvent for hydrochloride salts.[3] Can be used as an anti-solvent for precipitation.[6]
Ethyl Acetate (EtOAc)Very Low / InsolubleInsufficient polarity. Often used as an anti-solvent.[4][6]
Dichloromethane (DCM)Very Low / InsolubleA common organic solvent, but generally ineffective for ionic salts.
Non-Polar Toluene, HexanesInsolubleLacks any significant polarity to dissolve the salt.[3]
Diethyl Ether (Et₂O)InsolubleA classic anti-solvent used to precipitate hydrochloride salts from more polar solutions.[3][6]
Troubleshooting Guide for Solubility Issues

Use this guide to diagnose and solve common problems encountered during the dissolution of this compound.

G start Start: Dissolution Attempt issue What is the issue? start->issue oiling Compound 'oils out' or becomes a sticky sludge issue->oiling Oiling Out suspension Fine suspension forms, but does not dissolve issue->suspension Incomplete Dissolution crashes_out Dissolves initially, but precipitates with reagent addition issue->crashes_out Precipitation check_anhydrous 1. Ensure compound and solvent are anhydrous. 2. Switch to DMSO or DMF. oiling->check_anhydrous saturation Saturation limit reached. Solubility is too low. suspension->saturation antisolvent Anti-solvent effect. Polarity of mixture decreased. crashes_out->antisolvent increase_polarity Try co-solvent system (e.g., add 5-10% MeOH to ACN) check_anhydrous->increase_polarity free_base Consider converting to free base for better organic solubility. (See Protocol 2) increase_polarity->free_base increase_vol 1. Increase solvent volume. 2. Switch to a higher-polarity solvent (e.g., from EtOH to MeOH/DMSO). saturation->increase_vol increase_vol->free_base slow_addition 1. Add reagent dropwise to the dissolved salt solution. 2. Dissolve reagent in the same solvent if possible. antisolvent->slow_addition

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols
Protocol 1: Systematic Approach to Solubilization

This protocol provides a step-by-step method to efficiently find a suitable solvent system.

  • Preparation: Ensure your sample of this compound is dry. If it appears clumpy or wet, dry it under a high vacuum for several hours. All solvents should be from sealed bottles and preferably anhydrous.

  • Small-Scale Test: Place a small, known amount of the compound (e.g., 5-10 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent (start with MeOH, EtOH, DMSO, DMF, ACN).

  • Observation at Room Temperature: Vigorously vortex or stir each vial for 2-3 minutes. Observe if the solid dissolves completely, partially, or not at all.

  • Gentle Heating: If the compound is not fully soluble at room temperature, gently warm the vial with a heat gun or in a warm water bath (to 40-50°C). Caution: Do not boil the solvent. Observe any changes in solubility. Many compounds exhibit significantly higher solubility at elevated temperatures.

  • Assess Stability: After heating, allow the solution to cool to room temperature. Note if the compound remains in solution or precipitates out, which provides information about its solubility at different temperatures.

  • Select and Scale-Up: Choose the solvent that provided the best results for your full-scale experiment.

Protocol 2: In-situ Conversion to the Free Base for Improved Organic Solubility

If your reaction conditions are incompatible with polar, protic solvents and the hydrochloride salt is insoluble in your desired solvent (e.g., DCM, THF), converting it to the more soluble free base in-situ is a standard and effective strategy.

G HCl_Salt Hydrochloride Salt (Poorly soluble in DCM) Base + Non-nucleophilic Base (e.g., Et3N, DIPEA) (1.0 - 1.1 eq.) HCl_Salt->Base in desired solvent (e.g., DCM) Free_Base Free Base (Soluble in DCM) Base->Free_Base Salt_Byproduct + Triethylammonium Chloride (Often precipitates or is soluble) Free_Base->Salt_Byproduct

Caption: Conversion of the hydrochloride salt to the free base.

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add your this compound.

  • Solvent Addition: Add the desired anhydrous organic solvent (e.g., Dichloromethane). A heterogeneous suspension will form.

  • Base Addition: Add a non-nucleophilic organic base, such as Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA), dropwise while stirring vigorously. Typically, 1.0 to 1.1 equivalents (relative to the hydrochloride salt) are sufficient.

  • Dissolution: As the base is added, it will neutralize the hydrochloride, forming the free base of your compound and an ammonium salt byproduct (e.g., triethylammonium chloride). The free base is significantly less polar and should dissolve readily in the organic solvent, resulting in a clear solution.

  • Proceed with Reaction: You can now proceed with your intended reaction. The ammonium salt byproduct is often innocuous, but in some cases, it may need to be filtered off if it precipitates.

This method allows you to run reactions in a wide range of organic solvents where the starting salt form was completely insoluble.

References

Sources

Technical Support Center: Solubility & Handling of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride . This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation. While specific solubility data for this compound is not extensively published[1], this guide synthesizes field-proven insights and fundamental chemical principles to ensure you can confidently prepare stable, effective solutions for your research needs.

Section 1: Understanding the Molecule's Properties

The solubility behavior of this compound is governed by its distinct chemical features:

  • Hydrochloride Salt: The presence of a hydrochloride salt of the primary aminomethyl group significantly enhances its polarity. This is a common strategy to improve the aqueous solubility of basic compounds like amines[2][3]. The salt form exists as an equilibrium between the protonated, charged amine and its neutral free base form.

  • pH-Dependent Ionization: The molecule has two basic centers that can be protonated: the primary aminomethyl group and the pyridine ring nitrogen. The pKa of the aminomethyl group is predicted to be basic (likely ~8-9), while the pyridine nitrogen is weakly basic (pKa ~2-3)[4]. This means the molecule's net charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution[5][6].

  • Organic Moieties: The methyl ester and the pyridine ring contribute non-polar character, which can limit aqueous solubility and promote solubility in organic solvents.

  • Ester Stability: The methyl ester group may be susceptible to hydrolysis, particularly in solutions with a high or low pH, forming the corresponding carboxylic acid and methanol. Methyl esters generally show greater metabolic stability compared to their higher homologs[7].

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving this compound?

A1: For most in vitro biological assays, the recommended starting point is an aqueous buffer. Given the hydrochloride salt form, the compound is designed for aqueous solubility. Start with a slightly acidic buffer (e.g., pH 4-6) or sterile, purified water. The inherent acidity of the hydrochloride salt itself will likely result in a solution pH in this range upon dissolution in unbuffered water.

Q2: I tried dissolving the compound in neutral buffer (pH 7.4) and it turned cloudy. What happened?

A2: This is a classic case of pH-dependent precipitation. At neutral or slightly alkaline pH, the protonated aminomethyl group (R-CH₂NH₃⁺) can deprotonate to its neutral, free base form (R-CH₂NH₂). This loss of charge reduces the molecule's polarity, causing it to "crash out" or precipitate from the aqueous solution[3]. To avoid this, dissolve the compound in a slightly acidic solution first to create a concentrated stock, and then dilute it carefully into your final, higher-pH buffer.

Q3: Can I use organic solvents like DMSO or ethanol to prepare a stock solution?

A3: Yes, organic solvents are a viable alternative, especially if high concentrations are required.

  • DMSO: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent commonly used for preparing high-concentration stock solutions of research compounds[]. It is an excellent choice if aqueous solubility is limited.

  • Ethanol: Ethanol is another water-miscible co-solvent that can effectively dissolve many organic molecules and is often used in pharmaceutical formulations[9][10].

When using organic stock solutions, be mindful of the final solvent concentration in your experiment, as even low percentages of DMSO or ethanol can affect cellular assays.

Q4: How can I improve solubility if the compound doesn't fully dissolve in water?

A4: If you encounter poor solubility in water, consider the following techniques in order:

  • pH Adjustment: Ensure the pH of your solvent is acidic (pH < 6) to keep the amine fully protonated. You can add a small amount of dilute HCl (e.g., 0.1 M) dropwise to assist dissolution[11].

  • Gentle Warming: Gently warm the solution to 37-40°C. Increased temperature often improves both the rate of dissolution and the solubility limit. Avoid aggressive heating to prevent potential degradation.

  • Sonication: Place the sample in an ultrasonic bath for several minutes. The high-frequency sound waves can help break up solid particles and accelerate dissolution.

  • Co-solvents: If aqueous methods fail, prepare a concentrated stock in DMSO or ethanol and then dilute it into your aqueous experimental medium[12][13].

Q5: Is the compound stable in solution? How should I store stock solutions?

A5: Stability is a key concern, primarily due to potential ester hydrolysis[14].

  • Aqueous Stocks: Prepare fresh if possible. If storage is necessary, store at 4°C for short-term use (1-2 days) or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Acidic conditions (pH 4-6) generally slow the rate of base-catalyzed ester hydrolysis.

  • Organic Stocks (DMSO/Ethanol): These are typically more stable than aqueous solutions because the reduced water content minimizes hydrolysis[9]. Store tightly sealed at -20°C to prevent water absorption from the atmosphere.

Section 3: Troubleshooting Workbench

This section provides a logical workflow for addressing solubility issues.

Logical Flow for Solubility Troubleshooting

Below is a decision-making diagram to guide your troubleshooting process.

G start Start: Weigh Compound solvent Choose Solvent System start->solvent aqueous Aqueous Buffer (pH 4-6) solvent->aqueous Aqueous Path organic Organic (DMSO/Ethanol) solvent->organic Organic Path dissolve_aq Attempt to Dissolve (Vortex, 5-10 min) aqueous->dissolve_aq dissolve_org Dissolve in 100% Organic Solvent (Vortex) organic->dissolve_org check_aq Fully Dissolved? dissolve_aq->check_aq success_aq Success: Use Solution or Store Appropriately check_aq->success_aq Yes troubleshoot_aq Troubleshoot Aqueous check_aq->troubleshoot_aq No check_org Fully Dissolved? dissolve_org->check_org success_org Success: Use as Concentrated Stock check_org->success_org Yes fail Insoluble: Re-evaluate solvent choice or consult technical support check_org->fail No heat Gentle Heat (37°C) troubleshoot_aq->heat sonicate Sonication heat->sonicate sonicate->check_aq Re-check sonicate->fail Still No

Caption: A workflow for troubleshooting solubility issues.

Section 4: Data & Protocols

Table 1: Recommended Solvents & Conditions
Solvent SystemMax Recommended Concentration (Est.)ProsCons & Considerations
Acidic Water/Buffer (pH 4-6) 1-5 mg/mLBiologically compatible; mimics physiological conditions.Lower concentration achievable; risk of precipitation at higher pH.
DMSO (Dimethyl Sulfoxide) ≥ 10 mg/mLHigh solubility; excellent for high-concentration stocks.Can be toxic to cells at >0.5% v/v; hygroscopic.
Ethanol ~5-10 mg/mLLess toxic than DMSO; useful co-solvent.May not solubilize as effectively as DMSO; potential for cellular effects.
1:1 DMSO:Water VariableBalances high solubility with reduced organic solvent load.Final DMSO concentration must be carefully calculated and controlled.
Experimental Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

Molecular Weight of this compound: 218.66 g/mol

  • Calculation: To make 1 mL of a 10 mM stock solution, weigh out 2.19 mg of the compound.[15][16]

    • Calculation: 0.010 mol/L * 0.001 L * 218.66 g/mol = 0.00219 g = 2.19 mg

  • Solvent Preparation: Prepare a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 5.0) or use sterile, nuclease-free water.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of the chosen solvent.

  • Mixing: Vortex the tube vigorously for 2-3 minutes. If solids remain, proceed to troubleshooting.

  • Troubleshooting Steps:

    • Place the tube in a 37°C water bath for 10 minutes, vortexing intermittently.

    • If solids persist, place the tube in an ultrasonic bath for 5 minutes.

  • Finalization: Once fully dissolved, visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Use immediately or store aliquots at -20°C.

Experimental Protocol 2: Preparation of a 50 mM DMSO Stock Solution
  • Calculation: To make 1 mL of a 50 mM stock solution, weigh out 10.93 mg of the compound.

    • Calculation: 0.050 mol/L * 0.001 L * 218.66 g/mol = 0.01093 g = 10.93 mg

  • Dissolution: Add the weighed compound to a sterile, chemical-resistant tube (e.g., glass or polypropylene). Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Storage: Tightly cap the vial (use parafilm for extra security) and store at -20°C. DMSO is hygroscopic, so minimize exposure to air.

pH-Solubility Relationship Diagram

The diagram below illustrates how pH affects the protonation state and, consequently, the aqueous solubility of the compound.

G cluster_0 Low pH (Acidic) cluster_1 Mid pH (Near Neutral) cluster_2 High pH (Alkaline) cluster_sol Resulting Aqueous Solubility Low_pH Dominant Species: Diprotonated (High Charge) R-CH₂NH₃⁺ Pyridine-H⁺ Mid_pH Dominant Species: Monoprotonated R-CH₂NH₃⁺ Pyridine Low_pH->Mid_pH + OH⁻ High_Sol High Solubility Low_pH->High_Sol High_pH Dominant Species: Neutral Free Base R-CH₂NH₂ Pyridine Mid_pH->High_pH + OH⁻ Mid_pH->High_Sol Low_Sol Low Solubility High_pH->Low_Sol

Caption: The relationship between pH, protonation, and solubility.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Cosolvent. Wikipedia. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • How to prepare a stock solution from a substance of unknown concentration. Quora. Available at: [Link]

  • This compound. BLD Pharm.
  • Why do amines dissolve in hydrochloric acid? Quora. Available at: [Link]

  • Stability of unsaturated methyl esters of fatty acids on surfaces. PubMed. Available at: [Link]

  • Preparation and Standardization of 1M Hydrochloric Acid. Pharmaguideline. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). ResearchGate.
  • 3-(2-hydroxyethoxy)-2-Pyridinecarboxylic acid (HCl salt). ChemBK. Available at: [Link]

  • Isolation (Recovery) of amines. University of Alberta. Available at: [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]

  • Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Acme-Hardesty.
  • Stability of unsaturated methyl esters of fatty acids on surfaces. ResearchGate. Available at: [Link]

  • The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Bradford Scholars - University of Bradford. Available at: [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available at: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • 2-Pyridinemethanamine. PubChem. Available at: [Link]

  • 2-Picolylamine. Wikipedia. Available at: [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. National Institutes of Health.
  • Process for preparing pyridine carboxylic acid esters. Google Patents.
  • Method for cleanly preparing high-purity pyridine hydrochloride. Google Patents.

Sources

Technical Support Center: A Guide to Preventing Ester Hydrolysis of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice to mitigate the common challenge of ester hydrolysis. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the stability and integrity of this compound throughout your experimental workflows.

Understanding the Molecule: Inherent Reactivity and Stability

This compound is a substituted pyridine derivative containing a methyl ester functional group. Esters, in general, are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield a carboxylic acid and an alcohol.[1][2][3] In the case of our subject molecule, hydrolysis results in the formation of 2-(aminomethyl)pyridine-4-carboxylic acid and methanol.

The rate of this hydrolysis is significantly influenced by several factors:

  • pH: Both acidic and basic conditions can catalyze ester hydrolysis.[1][2][3] The pyridine nitrogen atom in the molecule adds a layer of complexity, as its basicity can influence the local pH environment and potentially participate in intramolecular catalysis.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Presence of Nucleophiles: Besides water, other nucleophiles in a solution can also attack the ester's carbonyl group.

  • Enzymatic Activity: Esterases, a class of enzymes, can efficiently catalyze ester hydrolysis. Contamination of experimental systems with these enzymes can lead to rapid degradation of the compound.

The hydrochloride salt form of the molecule suggests that it is likely handled in an acidic state, which can influence its initial stability in aqueous solutions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Q1: I'm observing a new, more polar spot on my TLC/a new peak in my HPLC analysis of an aged solution of my compound. What could it be?

A1: It is highly probable that you are observing the formation of the hydrolysis product, 2-(aminomethyl)pyridine-4-carboxylic acid. The carboxylic acid group makes this product significantly more polar than the parent methyl ester, leading to a lower Rf value on a normal-phase TLC plate and a shorter retention time on a reverse-phase HPLC column.

Q2: My reaction yield is consistently low when using this compound in an aqueous buffer. What could be the cause?

A2: If your reaction is performed in an aqueous buffer, especially at a non-neutral pH or elevated temperature, you are likely experiencing significant hydrolysis of your starting material. The rate of hydrolysis can be substantial in both acidic and basic conditions.[1][2][3] You should first assess the stability of your compound under the specific buffer and temperature conditions of your reaction.

Q3: How can I confirm that the degradation product is indeed the carboxylic acid?

A3: You can use several analytical techniques to confirm the identity of the degradation product:

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to determine the molecular weight of the new peak. The hydrolyzed product will have a molecular weight corresponding to the loss of a CH₂ group (14 Da) from the parent ester.

  • ¹H NMR: Proton NMR spectroscopy can be used to monitor the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a new signal corresponding to the carboxylic acid proton. The chemical shifts of the pyridine ring protons will also be affected by the change in the substituent.[4]

  • Co-injection: If you have a standard of the suspected carboxylic acid, you can perform a co-injection with your degraded sample in an HPLC analysis. If the new peak in your sample has the same retention time as the standard, it strongly suggests they are the same compound.

Q4: What is the optimal pH range to maintain the stability of this compound in an aqueous solution?

Best Practices for Handling and Storage

Proactive measures are essential to prevent the hydrolysis of this compound.

Storage of the Solid Compound
  • Dry Conditions: The solid hydrochloride salt should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture.[7]

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent both hydrolysis and potential oxidation.[8]

  • Temperature: Store the compound at the recommended temperature, typically in a cool and dark place.

Preparation and Handling of Solutions
  • Solvent Choice: Whenever possible, use anhydrous aprotic solvents for preparing stock solutions. If an aqueous solution is necessary, use freshly prepared, high-purity water (e.g., Milli-Q or equivalent).

  • pH Control: If working in an aqueous medium, use a carefully chosen buffer system to maintain a stable pH, ideally in the weakly acidic range.

  • Temperature: Prepare and handle solutions at low temperatures (e.g., on an ice bath) to slow down the rate of hydrolysis. Avoid prolonged heating of aqueous solutions.

  • Fresh is Best: Prepare aqueous solutions fresh for each experiment to minimize the opportunity for degradation.

ParameterRecommendationRationale
Solid Storage Cool, dry, dark, under inert gasMinimizes exposure to moisture and light, preventing hydrolysis and photodegradation.
Solution Storage Frozen aliquots of stock in anhydrous solventPrevents repeated freeze-thaw cycles and minimizes water exposure.
Aqueous Buffer pH Experimentally determine optimal pH (start with pH 4-6)Ester hydrolysis is pH-dependent, with rates typically minimized in a slightly acidic range.[5][6]
Working Temperature On ice or as low as the experiment allowsReduces the kinetic rate of the hydrolysis reaction.

Analytical Methods for Detecting and Quantifying Hydrolysis

A robust analytical method is crucial for monitoring the stability of your compound. A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is well-suited for separating the methyl ester from its more polar carboxylic acid degradant.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH-adjusted) and an organic solvent (e.g., acetonitrile or methanol) will likely be effective.

  • Detection: UV detection at a wavelength where both the parent and the degradant have significant absorbance (e.g., around 260 nm, typical for pyridine derivatives) is recommended.

Protocol for Developing a Stability-Indicating HPLC Method:

  • Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the degradation products.[9][10][11]

  • Method Development: Develop an HPLC method that can resolve the parent peak from all degradation product peaks.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring the progress of hydrolysis in real-time.

  • Key Signals to Monitor:

    • Methyl Ester Protons: A singlet peak typically around 3.9 ppm. The integral of this peak will decrease as hydrolysis proceeds.

    • Hydrolysis Product: The formation of the carboxylic acid can be monitored, although the acidic proton may be broad or exchange with the solvent. Changes in the chemical shifts of the aromatic protons of the pyridine ring can also be indicative of hydrolysis.[4]

Workflow for Stability Assessment

Caption: A workflow for troubleshooting the degradation of this compound.

Mechanism of Ester Hydrolysis

Ester_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis (Saponification) Ester_A Ester + H⁺ Protonated_Ester Protonated Ester Ester_A->Protonated_Ester Protonation Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H₂O Carboxylic_Acid_A Carboxylic Acid + Alcohol + H⁺ Tetrahedral_Intermediate_A->Carboxylic_Acid_A Proton Transfer & Elimination Ester_B Ester + OH⁻ Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B Nucleophilic Attack Carboxylate Carboxylate + Alcohol Tetrahedral_Intermediate_B->Carboxylate Elimination

Caption: Simplified mechanisms for acid- and base-catalyzed ester hydrolysis.

References

  • Journal of the Chemical Society B: Physical Organic. (1968). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. RSC Publishing. [Link]

  • National Institutes of Health. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. RSC Publishing. [Link]

  • CSIRO Publishing. (n.d.). Catalysis by α-substituted pyridines in the hydrolysis of aryl acetates and acetic anhydride. [Link]

  • Lupine Publishers. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • National Institutes of Health. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • ResearchGate. (2020). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. [Link]

  • PubMed. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • J&K Scientific LLC. (n.d.). Ester Hydrolysis. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • MDPI. (2022). Synthesis and Characterization of Water-Soluble EDTA-Crosslinked Poly-β-Cyclodextrins Serving as Ion-Complexing Drug Carriers. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • National Institutes of Health. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]

  • MDPI. (n.d.). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. [Link]

  • National Institutes of Health. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • ResearchGate. (2014). Probing Slow Chemical Exchange of Pyridine Molecules at Acid Magnesium Hydroxide Fluoride Surfaces by 15N NMR. [Link]

  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • National Institutes of Health. (n.d.). Synthesis, pH-Dependent, and Plasma Stability of Meropenem Prodrugs for Potential Use Against Drug-Resistant Tuberculosis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). The kinetics of hydrolysis of methyl and phenyl lsocyanates. RSC Publishing. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1974). Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. RSC Publishing. [Link]

  • National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

  • ResearchGate. (2013). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. [Link]

  • ResearchGate. (n.d.). Stability of etnangien methyl ester at various pH-values. [Link]

  • ResearchGate. (2006). Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. [Link]

Sources

"Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride" stability in basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride (CAS: 1072438-54-0). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this reagent, particularly in basic conditions. Our goal is to equip you with the necessary information to ensure the success of your experiments.

Table of Contents

  • FAQs on Stability in Basic Conditions

    • Q1: I am planning a reaction involving this compound under basic conditions. What are the primary stability concerns?

    • Q2: My reaction yield is lower than expected when using a strong base. Could the reagent be degrading?

    • Q3: How can I neutralize the hydrochloride salt for my reaction without causing significant degradation?

    • Q4: What is the recommended pH range for working with this compound?

    • Q5: Are there any visible signs of degradation I should watch for?

  • Troubleshooting Guide

    • Troubleshooting Low Yields and Inconsistent Results

  • Experimental Protocols

    • Protocol 1: General Procedure for Neutralizing the Hydrochloride Salt

    • Protocol 2: Monitoring Stability via HPLC-MS Analysis

  • References

FAQs on Stability in Basic Conditions

Q1: I am planning a reaction involving this compound under basic conditions. What are the primary stability concerns?

A1: The primary stability concern for this molecule under basic conditions is the hydrolysis of the methyl ester functional group. Esters are susceptible to base-catalyzed hydrolysis, a reaction that converts the ester into a carboxylate salt and the corresponding alcohol (in this case, methanol).[1] This process, known as saponification, is generally irreversible and will yield 2-(aminomethyl)pyridine-4-carboxylic acid.

The key structural features influencing stability are:

  • Methyl Ester Group: Highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) or other strong bases.

  • Pyridine Ring: The electron-withdrawing nature of the pyridine ring can influence the reactivity of the ester group.

  • Aminomethyl Group: The primary amine is a nucleophile itself, but under most experimental basic conditions, the more significant reaction is the hydrolysis of the ester.[1]

Below is a diagram illustrating the base-catalyzed hydrolysis pathway.

G cluster_main Base-Catalyzed Ester Hydrolysis Reactant Methyl 2-(aminomethyl)pyridine-4-carboxylate (Free Base Form) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Base OH⁻ (Hydroxide Ion) Product1 2-(aminomethyl)pyridine-4-carboxylate (Anion) Intermediate->Product1 Loss of Methoxide Product2 Methanol (CH₃OH)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Q2: My reaction yield is lower than expected when using a strong base. Could the reagent be degrading?

A2: Yes, it is highly probable. If your reaction requires a strong base (e.g., NaOH, KOH, LiOH) and elevated temperatures or prolonged reaction times, significant degradation of the starting material via ester hydrolysis is a likely cause for low yields. The rate of hydrolysis is dependent on base concentration, temperature, and time.

To confirm this, we recommend analyzing a small aliquot of your reaction mixture by LC-MS or TLC. Compare it against a pure standard of your starting material. The presence of a more polar species with a mass corresponding to the carboxylic acid (M.W. 152.15, for the free acid) would confirm degradation.

Q3: How can I neutralize the hydrochloride salt for my reaction without causing significant degradation?

A3: The starting material is a hydrochloride salt, meaning the aminomethyl group and/or the pyridine nitrogen is protonated. For many reactions, generating the free base form is necessary. The key is to use a base that is strong enough to deprotonate the salt but weak enough and used under conditions that minimize ester hydrolysis.

Recommended Approach: Use a mild, non-nucleophilic base in an organic solvent at a low temperature (0 °C to room temperature).

  • Bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) are preferred.

  • Procedure: Dissolve the hydrochloride salt in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate). Add 1.1 to 1.5 equivalents of the mild base slowly at 0 °C. Stir for 15-30 minutes and use the resulting solution of the free base directly in your next step. Alternatively, if using NaHCO₃, perform a liquid-liquid extraction to isolate the free base in an organic layer. See Protocol 1 for a detailed procedure.

Q4: What is the recommended pH range for working with this compound?

A4: Based on general principles of ester stability, the compound is most stable in neutral to slightly acidic conditions (pH 4-7). As the pH increases into the basic range (pH > 8), the rate of hydrolysis will increase significantly. We strongly advise against prolonged exposure to pH levels above 9, especially at temperatures above ambient. If basic conditions are unavoidable, they should be as mild and brief as possible.

pH RangeStability OutlookKey Considerations
< 4 (Acidic) GoodEster hydrolysis can also be acid-catalyzed, but is generally much slower than base-catalyzed hydrolysis.
4 - 7 (Neutral) Excellent Optimal range for storage and handling in solution.
7 - 9 (Mildly Basic) Fair to PoorHydrolysis begins to accelerate. Minimize time and temperature. Use mild bases (e.g., NaHCO₃).
> 9 (Strongly Basic) Very Poor Rapid hydrolysis is expected. Avoid strong bases like NaOH or KOH if the ester moiety is desired in the final product.
Q5: Are there any visible signs of degradation I should watch for?

A5: The starting material is typically a white to off-white solid.[1] Degradation to the carboxylic acid might not produce an immediate visual change in the solid state. In solution, there are no reliable visual cues. The most dependable method for detecting degradation is through analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS), which can resolve the starting material from its more polar carboxylic acid byproduct.

Troubleshooting Guide

Troubleshooting Low Yields and Inconsistent Results

This guide provides a logical workflow for diagnosing issues when using this compound in reactions sensitive to basic conditions.

G Start Problem: Low Yield / Inconsistent Results CheckPurity 1. Confirm Purity of Starting Material (Use HPLC or NMR) Start->CheckPurity AssessConditions 2. Analyze Reaction Conditions CheckPurity->AssessConditions If pure BaseChoice Is a strong base (e.g., NaOH, LDA) used? AssessConditions->BaseChoice TempTime Is reaction run at high temp (> RT) or for long duration (> 12h)? BaseChoice->TempTime No DegradationConfirmed 3. Test for Degradation (Run analytical check on reaction mixture for hydrolyzed product) BaseChoice->DegradationConfirmed Yes TempTime->DegradationConfirmed Yes Solution3 Solution C: Perform neutralization of HCl salt just before use (See Protocol 1) TempTime->Solution3 No Solution1 Solution A: Switch to a milder base (TEA, DIPEA, K₂CO₃) DegradationConfirmed->Solution1 Solution2 Solution B: Reduce temperature and reaction time DegradationConfirmed->Solution2 Solution1->Solution3 Solution2->Solution3

Caption: Troubleshooting workflow for reactions.

Experimental Protocols

Protocol 1: General Procedure for Neutralizing the Hydrochloride Salt

Objective: To generate the free base form of Methyl 2-(aminomethyl)pyridine-4-carboxylate for use in a subsequent reaction while minimizing ester hydrolysis.

Materials:

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolution: In a round bottom flask, dissolve 1.0 equivalent of this compound in DCM (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Neutralization: Transfer the solution to a separatory funnel. Add an equal volume of cold, saturated aqueous NaHCO₃ solution.

  • Extraction: Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any CO₂ pressure.

  • Phase Separation: Allow the layers to separate fully. Drain the organic (bottom, DCM) layer into a clean flask.

  • Back-Extraction (Optional): To maximize recovery, you can extract the aqueous layer once more with a fresh portion of DCM. Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄ for 10-15 minutes.

  • Filtration & Use: Filter off the drying agent. The resulting solution contains the free base and should be used immediately in the subsequent reaction step without concentration to avoid potential instability.

Protocol 2: Monitoring Stability via HPLC-MS Analysis

Objective: To quantitatively assess the stability of the compound at a specific basic pH over time.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., pH 9.0 borate buffer)

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (for mobile phase)

  • HPLC system with a C18 column and MS detector

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 ACN:Water mixture.

  • Reaction Initiation (t=0): At time zero, dilute an aliquot of the stock solution 10-fold into the basic buffer (e.g., pH 9.0) pre-heated to the desired experimental temperature (e.g., 25 °C). The final concentration should be ~100 µg/mL. Immediately inject a sample onto the HPLC-MS system. This is your t=0 time point.

  • Time Points: Continue to incubate the solution at the set temperature. At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), take an aliquot and inject it onto the HPLC-MS.

  • HPLC-MS Method:

    • Column: Standard C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low %B (e.g., 5%) and ramp up to a high %B (e.g., 95%) over 10-15 minutes to elute both the starting material and the more polar hydrolyzed product.

    • Detection (MS): Use electrospray ionization in positive mode (ESI+). Monitor for the mass-to-charge ratio (m/z) of the protonated starting material (M+H)⁺ and the protonated hydrolyzed product (M+H)⁺.

  • Data Analysis: For each time point, integrate the peak area of the starting material and the hydrolyzed product. Plot the percentage of the remaining starting material versus time to determine the rate of degradation under your specific conditions.

References

  • Vertex AI Search. Methyl 2-(aminomethyl)pyridine-4-carboxylate, HCl, min 95%, 100 mg. Accessed January 7, 2026.
  • Zhishang Chemical. Methyl 4-aminopyridine-2-carboxylate CAS 71469-93-7. Accessed January 7, 2026.
  • Sigma-Aldrich. This compound | 1072438-54-0. Accessed January 7, 2026.
  • MySkinRecipes. This compound. Accessed January 7, 2026.
  • PubChem. Methyl 2-aminopyridine-4-carboxylate | C7H8N2O2 | CID 236984. Accessed January 7, 2026.
  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Accessed January 7, 2026.

Sources

Technical Support Center: PROTAC Synthesis with Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the common linker precursor, Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride. This document is structured in a question-and-answer format to directly address specific experimental challenges.

Introduction: The Role of the Pyridine-Based Linker Precursor

This compound is a valuable building block in PROTAC design. The pyridine motif can be a strategic choice for modulating the physicochemical properties of the final PROTAC. Introducing a polar pyridine ring can improve aqueous solubility, a common challenge for these large "beyond Rule of Five" molecules.[1][2] Furthermore, the rigidity of the pyridine ring can help pre-organize the PROTAC into a conformation favorable for forming the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), potentially enhancing degradation potency.[3][4]

This guide will walk you through common hurdles encountered when incorporating this building block, from initial handling to final purification.

Section 1: Starting Material Handling and Amine Deprotection

Question: My initial coupling reaction has failed. Could the issue be with the starting material itself?

Answer: Absolutely. Proper handling and activation of this compound are critical first steps.

This reagent is a hydrochloride salt, meaning the primary amine is protonated. For it to act as a nucleophile in a subsequent amide coupling reaction, it must be neutralized to the free amine form. Failure to do so is a frequent cause of reaction failure.

Troubleshooting Steps:

  • Neutralization: Before initiating the coupling reaction, the hydrochloride salt must be neutralized. This is typically achieved by adding a suitable base. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is commonly used.[5] You will typically need at least one equivalent of the base to neutralize the salt, plus any additional base required for the coupling reaction itself.

  • Solubility Check: The salt form may have different solubility characteristics than the free amine. Ensure your starting material is fully dissolved in an appropriate anhydrous solvent (e.g., DMF, DCM) after the addition of the base, before adding your carboxylic acid and coupling reagents.[6] In some cases, gentle heating may be required to achieve full dissolution.[7]

  • Moisture Control: Amide coupling reactions are highly sensitive to water, which can hydrolyze activated esters and reduce your yield.[8] Ensure you are using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Workflow for Amine Neutralization and Coupling

G cluster_prep Preparation cluster_coupling Coupling Reaction A Weigh Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl B Add Anhydrous Solvent (e.g., DMF) A->B Dissolve C Add Base (e.g., DIPEA, >2 eq.) B->C Neutralize Salt D Add Carboxylic Acid (1 eq.) C->D Forms Free Amine E Add Coupling Reagent (e.g., HATU, 1.1 eq.) D->E Activate Acid F Stir at RT under Inert Atmosphere E->F Form Amide Bond G A Low or No Product Yield B Starting Material Consumed? A->B C Complex Mixture of Products B->C Yes D No Reaction B->D No F Optimize Reaction Conditions: - Pre-activate acid with HATU - Use anhydrous solvents - Ensure sufficient base (>2 eq.) C->F G Consider Side Reactions: - Hydrolysis of ester? - Reaction with other nucleophiles? C->G E Check Reagent Purity & Integrity (LC-MS, NMR) D->E H Review Neutralization Step: - Was enough base added to free the amine? D->H

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the synthesis of this important building block. Here, we move beyond simple protocols to explore the causality behind common experimental pitfalls, offering field-proven insights and robust troubleshooting strategies.

Introduction: Understanding the Synthetic Challenge

This compound is a key intermediate in pharmaceutical development. Its synthesis, while conceptually straightforward, often presents challenges that can lead to disappointing yields. The molecule's bifunctional nature, containing both a nucleophilic amino group and an ester, within a pyridine ring system, creates a landscape ripe for side reactions and purification difficulties.

This guide provides a structured approach to identifying and resolving the root causes of low yields. We will address issues from starting material integrity to reaction conditions and final product isolation.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to help you diagnose the problem based on your experimental observations.

Question 1: My reaction seems to be incomplete, or the conversion rate is very low according to TLC/LC-MS analysis. What are the likely causes?

Low conversion is a frequent issue and can often be traced back to several key factors related to the esterification and hydrochloride salt formation steps. The most probable synthetic route involves the esterification of 2-(aminomethyl)pyridine-4-carboxylic acid using methanol in the presence of an acid catalyst, typically HCl.

Possible Causes & Solutions:

  • Insufficient Acid Catalyst: The esterification of a carboxylic acid with an alcohol is an equilibrium-driven process that requires a strong acid catalyst. In this synthesis, HCl serves a dual role: it catalyzes the esterification and forms the final hydrochloride salt.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Introduce dry HCl gas directly into anhydrous methanol to create a methanolic HCl solution. The presence of water can shift the equilibrium back towards the starting carboxylic acid.

      • Increase Catalyst Loading: If using a source like thionyl chloride (SOCl₂) to generate HCl in situ, ensure the stoichiometry is correct. A slight excess may be necessary to drive the reaction to completion.

  • Reaction Temperature and Time: Esterification reactions can be slow at room temperature.

    • Troubleshooting:

      • Optimize Temperature: Heating the reaction mixture to reflux is a common strategy to increase the reaction rate.[1] Monitor the reaction progress by TLC to determine the optimal reflux time.

      • Extended Reaction Time: If refluxing is not desirable due to potential side reactions, consider extending the reaction time at a lower temperature (e.g., 40-50°C) for 12-24 hours.

  • Poor Solubility of Starting Material: The starting amino acid may have limited solubility in methanol, hindering its interaction with the reagents.

    • Troubleshooting:

      • Increase Solvent Volume: While this may seem counterintuitive, a more dilute solution can sometimes aid in dissolving the starting material.

      • Co-Solvent: The addition of a co-solvent like dichloromethane might improve solubility, although this can complicate solvent removal later.

Question 2: My final product is impure, and I'm losing a significant amount during purification. How can I improve the purity and recovery?

Purification is a critical step where substantial yield loss can occur. The hydrochloride salt nature of the product dictates the purification strategy.

Possible Causes & Solutions:

  • Inadequate Removal of Byproducts: The formation of pyridinium chloride from any excess pyridine-based starting material or byproducts can contaminate the final product.[2]

    • Troubleshooting: Acid-Base Extraction

      • After the reaction, neutralize the mixture carefully with a base (e.g., saturated NaHCO₃ solution) to deprotonate the pyridine nitrogen.

      • Extract the free base form of your product into an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and filter.

      • Re-form the hydrochloride salt by bubbling dry HCl gas through the organic solution or by adding a solution of HCl in an anhydrous solvent (e.g., ether or dioxane). The pure hydrochloride salt should precipitate out.[3]

  • Crystallization Issues: The product may not be crystallizing effectively, leading to an oily or amorphous solid that is difficult to handle and purify.

    • Troubleshooting: Optimizing Crystallization

      • Solvent System: After forming the hydrochloride salt, if it doesn't precipitate cleanly, try different solvent systems for crystallization. A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like methanol or ethanol) and then slowly add a less polar solvent (like diethyl ether or hexane) until turbidity is observed.

      • Cooling: Allow the solution to cool slowly to room temperature and then to 0-4°C to promote the formation of well-defined crystals.

      • Seeding: If you have a small amount of pure product, adding a seed crystal can induce crystallization.

Question 3: I am observing significant side product formation. What are the most likely side reactions and how can I prevent them?

The presence of both an amino and an ester group can lead to several unwanted side reactions.

Possible Side Reactions & Prevention Strategies:

Side Reaction Description Prevention Strategy
Amide Formation (Dimerization) The amino group of one molecule can attack the ester group of another, leading to the formation of a peptide-like dimer or polymer.This is more likely to occur if the reaction is run under basic or neutral conditions. Maintaining a strongly acidic environment (protonating the amino group) will prevent it from acting as a nucleophile.
Reaction with Thionyl Chloride If SOCl₂ is used to generate HCl, it can react with the amino group to form an N-sulfinylamine or with the carboxylic acid to form an acyl chloride, which can then lead to other side products.Add the alcohol (methanol) to the carboxylic acid first, cool the mixture (e.g., to 0°C), and then add the SOCl₂ dropwise. This favors the formation of the ester over side reactions with the amino group.
Ring Reactions Under harsh acidic conditions and high temperatures, the pyridine ring itself can undergo unwanted reactions.Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed.

Visualization of Key Reaction and Side Reaction Pathways

cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction Start 2-(aminomethyl)pyridine-4-carboxylic acid Reagents MeOH, HCl (catalyst) Start->Reagents Esterification Dimer Amide Dimer Start->Dimer Nucleophilic Attack (if not protonated) Product Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl Reagents->Product

Caption: Desired esterification pathway versus a potential dimerization side reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal grade of reagents and solvents to use? For best results, use anhydrous solvents and high-purity reagents. Methanol should be at least 99.8% pure and anhydrous. If generating HCl gas from concentrated sulfuric and hydrochloric acid, ensure the gas is dried by passing it through a sulfuric acid bubbler.[4]

Q2: How should I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase that gives good separation between your starting material and product (e.g., a mixture of dichloromethane and methanol). The product, being an ester, will be less polar than the starting carboxylic acid. Staining with ninhydrin can help visualize the amino group-containing spots.

Q3: My final product has a brownish color. What does this indicate and how can I decolorize it? A brownish color often indicates the presence of impurities, possibly from decomposition or side reactions. If the purity is otherwise acceptable by NMR or LC-MS, you can try to decolorize it by treating a solution of the product with activated charcoal, followed by filtration through celite before crystallization.

Q4: Can I use other alcohols for the esterification? Yes, other alcohols like ethanol can be used to produce the corresponding ethyl ester.[1] However, be aware that reaction times and optimal conditions may vary.

Q5: What are the key storage conditions for the final product? this compound should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at room temperature to prevent moisture absorption and degradation.[5]

Part 3: Experimental Protocols

Protocol 1: Optimized Synthesis of this compound
  • Preparation of Methanolic HCl: In a fume hood, bubble dry HCl gas through 100 mL of anhydrous methanol, cooled in an ice bath, until the solution is saturated. Alternatively, add acetyl chloride (7.1 mL, 0.1 mol) dropwise to 100 mL of cold, stirred anhydrous methanol. Stir for 30 minutes before use.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(aminomethyl)pyridine-4-carboxylic acid (5.0 g, 32.8 mmol).

  • Esterification: Add the prepared methanolic HCl (60 mL) to the flask.

  • Heating and Monitoring: Heat the mixture to reflux (around 65°C) and monitor the reaction by TLC until the starting material is no longer visible (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting solid is the crude hydrochloride salt.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimal amount of hot methanol.

    • Slowly add diethyl ether until the solution becomes cloudy.

    • Allow the solution to cool to room temperature, then place it in a freezer (-20°C) for several hours to facilitate complete crystallization.

    • Collect the white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Troubleshooting Workflow Diagram

StartNode Low Yield Observed CheckNode1 Incomplete Conversion? StartNode->CheckNode1 Analyze reaction mixture CheckNode CheckNode ActionNode ActionNode ResultNode ResultNode ActionNode1 Increase catalyst load Optimize T/time Ensure anhydrous conditions CheckNode1->ActionNode1 Yes CheckNode2 Impure Product? CheckNode1->CheckNode2 No ResultNode1 Improved Conversion ActionNode1->ResultNode1 Re-run reaction ActionNode2 Perform Acid-Base Extraction Optimize Crystallization Solvent CheckNode2->ActionNode2 Yes CheckNode3 Side Products Detected? CheckNode2->CheckNode3 No ResultNode2 Higher Purity & Recovery ActionNode2->ResultNode2 Purify product ActionNode3 Maintain acidic pH Control reagent addition Use moderate temperature CheckNode3->ActionNode3 Yes ResultNode3 Cleaner Reaction Profile ActionNode3->ResultNode3 Minimize side reactions

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]

  • ResearchGate. (2021). Generally Pyridine is used to trap Hydrochloride gas in Organic Synthesis. but pyridine is toxic, what alternatives can I use? Retrieved from [Link]

  • The Biostore. (n.d.). Methyl 2-(aminomethyl)pyridine-4-carboxylate, HCl. Retrieved from [Link]

  • Google Patents. (2014). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

Sources

Technical Support Center: Purification Strategies for Reactions Involving Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for researchers encountering challenges with the removal of unreacted Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride. The protocols and explanations herein are designed to ensure both scientific accuracy and practical success in your purification workflows.

Section 1: Understanding the Core Challenge

This compound is a polar, water-soluble starting material due to its primary amine being protonated as a hydrochloride salt.[1] This property is the cornerstone of most purification strategies. The primary challenge lies in efficiently separating this polar salt from your desired product, whose properties can vary significantly.

Key Physicochemical Properties
PropertyValueSignificance for Purification
Molecular Formula C₈H₁₁ClN₂O₂[2][3]
Molecular Weight 202.64 g/mol [2][3]
Form Solid Hydrochloride SaltHighly polar, generally soluble in water and polar protic solvents (e.g., methanol), less soluble in non-polar organic solvents.[1][4]
Key Functional Groups Primary Amine (as HCl salt), Pyridine Ring, Methyl EsterThe basic amine and pyridine moieties are key handles for manipulation via acid-base chemistry.[5][6] The ester is susceptible to hydrolysis under harsh basic or acidic conditions.[7]

Section 2: Decision Workflow for Purification

Choosing the correct purification strategy is paramount and depends entirely on the properties of your desired product relative to the starting material. The following decision tree provides a logical starting point for your experimental design.

Purification_Workflow start Reaction Mixture Containing Unreacted Starting Material (SM) product_props Assess Product Properties: - Polarity? - Acidity/Basicity? - Stability? start->product_props nonpolar_product Product is Non-Polar / Less Polar than SM and Base-Stable product_props->nonpolar_product Non-Polar polar_product Product is Polar / Basic (Similar to SM) product_props->polar_product Polar / Basic solvent_check Is Reaction Solvent Water-Miscible? (e.g., THF, ACN, MeOH) nonpolar_product->solvent_check chromatography Strategy 2: Column Chromatography polar_product->chromatography extraction Strategy 1: Basic Aqueous Extraction success Pure Product Isolated extraction->success Successful failure Separation Incomplete extraction->failure Unsuccessful chromatography->success rotoevap 1. Rotoevaporate Solvent 2. Re-dissolve in Immiscible Solvent (e.g., EtOAc, DCM) solvent_check->rotoevap Yes proceed_extraction Proceed with Extraction solvent_check->proceed_extraction No rotoevap->proceed_extraction proceed_extraction->extraction failure->chromatography

Caption: Decision workflow for selecting a purification method.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues in a practical question-and-answer format.

Scenario 1: Your product is significantly less polar than the starting material.

Q: How can I use a simple liquid-liquid extraction to remove the unreacted starting material salt?

A: This is the most straightforward scenario. The goal is to keep the highly polar hydrochloride salt in the aqueous phase while your non-polar product remains in the organic phase. An even more effective method is to neutralize the reaction mixture with a mild aqueous base. This converts the starting material hydrochloride to its free base. While this may seem counterintuitive, the free base, although less polar than the salt, is often still polar enough to be washed away with aqueous solutions, or it can be removed in a subsequent purification step. A basic wash is excellent for removing other acidic impurities from your reaction.

The key is to manipulate the protonation state of the starting material's amine group.[6][8][9] As a salt, it is "locked" in the aqueous phase. By adding a base, you deprotonate the amine, creating the free base.

Core Principle: Acid-base extraction relies on the differential solubility of a compound's neutral and ionic (salt) forms in aqueous and organic solvents.[1] Ionic salts are preferentially soluble in water, while neutral organic molecules are typically more soluble in organic solvents.[1]

Recommended Protocol: A wash with aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is highly effective.[8] These weak bases are sufficient to neutralize the HCl salt and remove acidic byproducts without being harsh enough to cause unwanted side reactions, such as the hydrolysis of your ester product or the starting material.[10]

See "Protocol 1: Standard Basic Aqueous Wash" for a detailed step-by-step guide.

Scenario 2: Your product is also a polar amine and/or base-sensitive.

Q: My product is also basic. When I perform a basic wash, both my product and the unreacted starting material enter the organic layer. What is the best approach?

A: This is a common challenge when synthesizing analogs that retain the basic amine functionality. In this case, acid-base extraction will not provide selectivity. Your primary tool will be column chromatography .[11] Since both your product and the starting material are polar, you may need to use a polar solvent system on normal-phase silica or switch to a reverse-phase setup.

Troubleshooting Normal-Phase (Silica Gel) Chromatography:

  • The Problem: Polar amines are notorious for "tailing" or streaking on silica gel columns. This is due to strong, non-specific binding to the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and recovery.

  • The Solution: Add a small amount of a basic modifier to your eluent. Typically, 1-2% triethylamine (Et₃N) or a 10% solution of ammonium hydroxide in methanol is added to the solvent system.[11][12] This modifier competitively binds to the acidic sites on the silica, preventing your amine compounds from sticking and allowing them to elute as sharper, more defined bands.

See "Protocol 2: Flash Column Chromatography for Polar Amines" for a detailed guide.

Scenario 3: Your reaction was performed in a water-miscible solvent.

Q: I ran my reaction in THF, acetonitrile, or methanol. How do I perform an effective aqueous workup?

A: You cannot perform a clean liquid-liquid extraction when the organic solvent is miscible with water, as two distinct layers will not form.[13] Attempting to do so will result in losing your product and poor purification.

The Correct Workflow:

  • Remove the Miscible Solvent: First, remove the bulk of the water-miscible solvent under reduced pressure using a rotary evaporator.[13]

  • Re-dissolve the Residue: Dissolve the remaining crude residue in a water-immiscible organic solvent suitable for extraction, such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.[14]

  • Proceed with Extraction: You can now proceed with the standard aqueous wash as described in Scenario 1 and Protocol 1.

Scenario 4: Chromatography is failing or providing poor yield.

Q: I'm still getting poor separation with chromatography, or my compound seems to be decomposing on the silica column. Are there alternative methods?

A: Yes. If standard methods fail, consider these alternatives:

  • Check for Compound Instability: First, determine if your compound is stable on silica gel. This can be done with a 2D TLC plate.[11][15] Spot your compound, run the TLC in one direction, dry the plate, and then turn it 90 degrees and run it in the same solvent system. If a new spot appears or streaking is evident, your compound is likely degrading.[15] In this case, consider using a less acidic stationary phase like alumina or florisil.[11]

  • Reverse-Phase Chromatography: For very polar compounds, reverse-phase (e.g., C18 silica) chromatography can be an excellent alternative.[12][16] Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol, often with additives like formic acid or ammonium acetate) is used. Polar compounds will elute earlier.

  • Recrystallization: If your final product is a solid, recrystallization can be an extremely powerful purification technique, capable of yielding very high purity material. The challenge is finding a suitable solvent system where your product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities (like the starting material) remain soluble. Experiment with various solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).

Section 4: Detailed Experimental Protocols

Protocol 1: Standard Basic Aqueous Wash

This protocol is designed to remove the unreacted hydrochloride salt and other acidic impurities from a reaction mixture where the product is a non-polar organic compound.

Extraction_Workflow cluster_0 Procedure step1 1. Dilute Reaction Mixture (e.g., with Ethyl Acetate) step2 2. Transfer to Separatory Funnel step1->step2 step3 3. Add Aqueous NaHCO3 (sat.) step2->step3 step4 4. Shake & Vent Funnel (Release CO2 pressure!) step3->step4 step5 5. Separate Layers (Collect Organic Layer) step4->step5 step6 6. Repeat Wash (1-2x) step5->step6 step7 7. Wash with Brine (sat. NaCl) step6->step7 step8 8. Dry Organic Layer (e.g., over Na2SO4 or MgSO4) step7->step8 step9 9. Filter & Concentrate step8->step9 result Crude Product (Free of SM Salt) step9->result

Caption: Workflow for a standard basic aqueous extraction.

Step-by-Step Methodology:

  • Ensure your reaction solvent is water-immiscible. If not, follow Scenario 3 first.

  • Dilute the crude reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3-5 times the reaction volume).

  • Transfer the diluted mixture to a separatory funnel.

  • Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic layer volume.

  • Stopper the funnel, invert it, and open the stopcock to vent. Close the stopcock and shake gently. Vent frequently to release the pressure from CO₂ gas that evolves during neutralization.[8]

  • Allow the layers to separate. Drain the lower aqueous layer. If you are unsure which layer is which, add a few drops of water and observe which layer it joins.[10] Never discard a layer until you are certain your product is not in it.

  • Repeat the wash with NaHCO₃ solution one or two more times.

  • Perform a final wash with saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer.[10]

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield your crude product, now free of the polar starting material salt.

Protocol 2: Flash Column Chromatography for Polar Amines

This protocol is for separating a polar amine product from the unreacted polar starting material using silica gel.

Step-by-Step Methodology:

  • Choose an Eluent System: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. Start with a moderately polar system like 95:5 Dichloromethane:Methanol. If the compounds do not move, increase the methanol concentration.

  • Prepare the "Modified" Eluent: Once you have a system that provides some separation, prepare your bulk eluent but add 1% triethylamine (Et₃N) by volume. For example, for 1 L of 90:10 DCM:MeOH, add 10 mL of Et₃N.

  • Pack the Column: Pack a silica gel column using the prepared modified eluent. Never switch to an eluent without the basic modifier mid-run.

  • Load the Sample: Dissolve your crude material in a minimal amount of DCM or the eluent. If solubility is poor, you can "dry load" it: dissolve the sample in a suitable solvent, add a small amount of silica gel, evaporate the solvent until you have a free-flowing powder, and carefully add this powder to the top of your packed column.[15]

  • Elute and Collect: Run the column, collecting fractions and monitoring them by TLC to isolate your desired product.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of Colorado, Boulder. Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • Google Patents.
  • Studylib. Acid/Base Extraction: Organic Chemistry Lab Technique. [Link]

  • Google Patents.
  • PubChem. Methyl 2-aminopyridine-4-carboxylate. [Link]

  • Oakwood Chemical. Methyl 2-(aminomethyl)pyridine-4-carboxylate, HCl, min 95%, 100 mg. [Link]

  • Reddit. What are your tips and tricks for purifying ionic/very polar compounds?. [Link]

  • Google Patents. US5047542A - Process for preparing pyridine carboxylic acid esters.
  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?. [Link]

  • Waters. HPLC Troubleshooting Guide. [Link]

  • Scribd. Solvent Workup Guide for Chemists. [Link]

  • ResearchGate. Methyl 2-(2-pyridyl)quinoline-4-carboxylate. [Link]

  • Google Patents.
  • ResearchGate. How can I separate HCl from amine hydrogenchloride solution by electrolysis?. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • MIT OpenCourseWare. Reaction Work-Up I. [Link]

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. How do I remove HCl acid from a reaction medium containing a polar compound as a product?. [Link]

  • IUCr Journals. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. [Link]

  • Stenutz. methyl pyridine-4-carboxylate. [Link]

  • Google Patents. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
  • Reddit. Obtaining free base from hydrochloride salt in methanol as solvent?. [Link]

  • Google Patents.
  • PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important building block. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your experiments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a primary amine and a methyl ester, makes it a versatile reagent. However, these same functional groups can also lead to the formation of undesirable byproducts, complicating the synthesis and purification process. This guide provides a detailed overview of the common synthetic routes, potential side reactions, and robust troubleshooting protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method is the catalytic hydrogenation of a cyanopyridine precursor, specifically Methyl 2-cyanopyridine-4-carboxylate. This reaction reduces the nitrile group to a primary amine. The resulting amine is then typically converted to its hydrochloride salt for improved stability and handling.

Q2: Why is the hydrochloride salt form preferred?

A2: The hydrochloride salt of the aminomethylpyridine is generally a more stable, crystalline solid compared to the freebase, which can be an oil or a less stable solid. The salt form is less susceptible to oxidation and simplifies purification by crystallization.

Q3: What are the primary analytical techniques to assess the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity and identify the molecular weights of any byproducts.

  • FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups (amine, ester, pyridine ring).

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Incomplete Hydrogenation of the Nitrile Precursor

Symptom: Your reaction mixture shows the presence of the starting material (Methyl 2-cyanopyridine-4-carboxylate) by TLC or LC-MS analysis after the expected reaction time.

Potential Causes & Solutions:

CauseScientific Rationale & Recommended Action
Catalyst Inactivity The catalyst (e.g., Palladium on Carbon, Raney Nickel) may be old, poisoned, or used in insufficient quantity. Action: Use fresh, high-quality catalyst. Ensure the reaction setup is free of potential catalyst poisons like sulfur compounds. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Insufficient Hydrogen Pressure The reduction of the nitrile requires a sufficient supply of hydrogen. Action: Ensure your hydrogenation apparatus is properly sealed and pressurized. Increase the hydrogen pressure within the safe limits of your equipment (e.g., from 50 psi to 100 psi).
Poor Solvent Choice The solvent plays a crucial role in catalyst activity and substrate solubility.[1][2][3][4] Action: Methanol or ethanol are generally good choices. Ensure the solvent is anhydrous, as water can sometimes affect catalyst performance.
Low Reaction Temperature Hydrogenation reactions often have an activation energy barrier that needs to be overcome. Action: Gently warm the reaction mixture. A temperature of 40-50 °C can often increase the reaction rate without promoting side reactions.
Issue 2: Formation of Secondary and Tertiary Amine Byproducts

Symptom: LC-MS analysis of your crude product reveals the presence of dimeric or trimeric species, corresponding to the formation of secondary and tertiary amines.

Scientific Background: The primary amine product can react with the imine intermediate formed during the hydrogenation process, leading to the formation of secondary amines. This secondary amine can then react further to form a tertiary amine.[5]

Prevention & Mitigation Strategies:

StrategyScientific Rationale & Recommended Action
Use of Ammonia The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation of the primary amine with the imine intermediate.[6][7] Action: Add a solution of ammonia in methanol to your reaction mixture.
Acidic Additives The presence of an acid can protonate the primary amine, reducing its nucleophilicity and thus its tendency to react with the imine intermediate. Action: Add a small amount of a non-coordinating acid, like hydrochloric acid or acetic acid, to the reaction.
Catalyst Choice Certain catalysts are known to be more selective for the formation of primary amines. Action: Raney Nickel is often a good choice for nitrile reductions to minimize secondary amine formation.[8]
Issue 3: Formation of Amide Byproduct

Symptom: NMR and LC-MS analysis indicate the presence of a byproduct with a molecular weight corresponding to the amide formed from the intramolecular or intermolecular reaction of the amine and ester functionalities.

Scientific Background: The primary amine of one molecule can act as a nucleophile and attack the ester carbonyl of another molecule, leading to the formation of a dimeric amide. This reaction is often promoted by heat.[8][9]

Prevention & Mitigation Strategies:

StrategyScientific Rationale & Recommended Action
Temperature Control The rate of amide formation is highly dependent on temperature. Action: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Avoid prolonged heating during workup and purification.
Rapid Conversion to Hydrochloride Salt Converting the primary amine to its hydrochloride salt immediately after the reaction significantly reduces its nucleophilicity, thus preventing amide formation. Action: After the hydrogenation is complete, filter off the catalyst and immediately add a solution of HCl in a suitable solvent (e.g., methanol or diethyl ether).
Choice of Base during Workup If a basic workup is necessary, use a non-nucleophilic base and keep the exposure time to a minimum. Action: Use a hindered base like triethylamine or diisopropylethylamine and perform the extraction at low temperatures.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 2-cyanopyridine-4-carboxylate
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 2-cyanopyridine-4-carboxylate (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Salt Formation: To the filtrate, add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of hot methanol.

  • Crystallization: Slowly add a less polar co-solvent, such as isopropanol or ethyl acetate, until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.[10][11][12]

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

Main Reaction Pathway Methyl 2-cyanopyridine-4-carboxylate Methyl 2-cyanopyridine-4-carboxylate Imine Intermediate Imine Intermediate Methyl 2-cyanopyridine-4-carboxylate->Imine Intermediate H2, Catalyst Methyl 2-(aminomethyl)pyridine-4-carboxylate Methyl 2-(aminomethyl)pyridine-4-carboxylate Imine Intermediate->Methyl 2-(aminomethyl)pyridine-4-carboxylate H2, Catalyst Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl Methyl 2-(aminomethyl)pyridine-4-carboxylate->Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl HCl Side Reactions cluster_hydrogenation Hydrogenation Side Reactions cluster_amide Amide Formation Imine Intermediate Imine Intermediate Secondary Amine Secondary Amine Imine Intermediate->Secondary Amine + Primary Amine Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine + Imine Intermediate Primary Amine Primary Amine Dimeric Amide Dimeric Amide Primary Amine->Dimeric Amide + Ester (another molecule) (Heat) Methyl 2-(aminomethyl)pyridine-4-carboxylate Primary Amine Product

Caption: Potential byproduct formation pathways.

Troubleshooting Workflow

Troubleshooting Workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproducts Troubleshooting Byproducts start Analyze Crude Product (LC-MS, NMR) incomplete_reaction Incomplete Reaction? start->incomplete_reaction byproducts Byproducts Present? incomplete_reaction->byproducts No check_catalyst Check Catalyst Activity incomplete_reaction->check_catalyst Yes amine_byproducts Secondary/Tertiary Amines? byproducts->amine_byproducts Yes purify Purify Product (Crystallization/Chromatography) byproducts->purify No check_h2 Increase H2 Pressure check_catalyst->check_h2 check_temp Increase Temperature check_h2->check_temp check_temp->purify amide_byproduct Amide Byproduct? amine_byproducts->amide_byproduct No add_nh3 Add Ammonia amine_byproducts->add_nh3 Yes control_temp Lower Temperature amide_byproduct->control_temp Yes amide_byproduct->purify No use_raney_ni Use Raney Ni add_nh3->use_raney_ni use_raney_ni->purify rapid_salt Rapid Salt Formation control_temp->rapid_salt rapid_salt->purify

Sources

Technical Support Center: Scaling Up Reactions with Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride . This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up reactions involving this versatile building block. Here, you will find practical, field-tested advice presented in a question-and-answer format to help you navigate common challenges and ensure the success of your chemical synthesis projects.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.

Q1: What are the key structural features of this compound that I should be aware of during reaction planning?

A1: This molecule possesses three key features that dictate its reactivity:

  • A primary aliphatic amine (-CH₂NH₂): This is the most nucleophilic site and will be the primary point of reaction in acylations, alkylations, and reductive aminations.

  • A methyl ester (-COOCH₃): This group is susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. It can also undergo transesterification in the presence of other alcohols.

  • A pyridine ring: The nitrogen atom in the pyridine ring is basic, but significantly less so than the primary amine. It can be protonated or quaternized under certain conditions, which can affect the molecule's solubility and the reactivity of the other functional groups.

Q2: The starting material is a hydrochloride salt. Do I need to neutralize it before my reaction?

A2: In most cases, yes. The primary amine is protonated as a hydrochloride salt, which renders it non-nucleophilic.[1] For reactions where the amine needs to act as a nucleophile, such as in amide coupling or acylation, you must first liberate the free amine. This is typically achieved by adding a suitable base.

Q3: What is the recommended storage condition for this compound?

A3: It is recommended to store this compound in a cool, dry place, under an inert atmosphere if possible. Many suppliers suggest storage at 2-8°C.[2] Proper storage is crucial to prevent degradation and ensure consistent reactivity.

Q4: What are the primary safety concerns when handling this compound on a larger scale?

A4: As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before use. Key safety considerations include:

  • Irritation: The compound can cause skin and eye irritation.[3]

  • Inhalation: Avoid inhaling the dust.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. When scaling up, be mindful of the increased potential for exposure and ensure adequate ventilation.

II. Troubleshooting Guides for Scale-Up Reactions

This section provides in-depth troubleshooting for specific issues that may arise during the scale-up of reactions involving this compound.

A. Amide Coupling Reactions

Amide bond formation is a common application for this building block. Here's how to troubleshoot common issues:

Issue 1: Low or No Product Formation

  • Potential Cause 1: Incomplete neutralization of the hydrochloride salt.

    • Explanation: If the primary amine is still protonated, it cannot act as a nucleophile to attack the activated carboxylic acid.

    • Troubleshooting Steps:

      • Ensure you are using at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride salt.

      • Consider adding a slight excess of the base (1.1-1.2 equivalents).

      • Monitor the pH of the reaction mixture to ensure it is basic before adding the coupling agent.

  • Potential Cause 2: Poor choice of coupling agent or reaction conditions.

    • Explanation: The reactivity of the carboxylic acid and the stability of the activated intermediate are critical. Some coupling agents are more effective than others for specific substrates.

    • Troubleshooting Steps:

      • If using a carbodiimide-based coupling agent like EDC, consider adding an activator such as HOBt or HOAt to form a more reactive activated ester and minimize side reactions.

      • For challenging couplings, consider using more potent coupling agents like HATU or HBTU.

      • Optimize the reaction temperature. While many couplings are run at room temperature, some may benefit from gentle heating. However, be cautious of potential side reactions at higher temperatures.

Issue 2: Formation of Impurities

  • Potential Cause 1: Diacylation.

    • Explanation: Although less likely, it is possible for the pyridine nitrogen to be acylated, especially if a very strong acylating agent is used or under forcing conditions.

    • Troubleshooting Steps:

      • Control the stoichiometry of your acylating agent. Avoid using a large excess.

      • Maintain a moderate reaction temperature.

      • Use a non-nucleophilic base for the neutralization step.

  • Potential Cause 2: Hydrolysis of the methyl ester.

    • Explanation: If the reaction conditions are too basic or if the workup involves prolonged exposure to strong acids or bases, the methyl ester can hydrolyze to the corresponding carboxylic acid.

    • Troubleshooting Steps:

      • Use a non-nucleophilic organic base instead of inorganic bases like NaOH or K₂CO₃ during the reaction.

      • During workup, use mild acidic and basic washes (e.g., saturated sodium bicarbonate, dilute HCl) and minimize contact time.

      • If ester hydrolysis is a persistent issue, consider protecting the amine, hydrolyzing the ester, and then performing the amide coupling on the resulting amino acid.

Workflow for Troubleshooting Amide Coupling:

G start Low Yield in Amide Coupling check_neutralization Check Neutralization of HCl Salt start->check_neutralization check_coupling Evaluate Coupling Reagents & Conditions start->check_coupling check_purity Analyze Impurity Profile start->check_purity sub_neutralization1 Add >1 eq. of non-nucleophilic base (e.g., TEA, DIPEA) check_neutralization->sub_neutralization1 sub_neutralization2 Monitor pH to ensure basicity check_neutralization->sub_neutralization2 sub_coupling1 Add HOBt/HOAt with EDC check_coupling->sub_coupling1 sub_coupling2 Switch to HATU/HBTU for difficult couplings check_coupling->sub_coupling2 sub_coupling3 Optimize temperature check_coupling->sub_coupling3 sub_purity1 Diacylation? -> Control stoichiometry & temperature check_purity->sub_purity1 sub_purity2 Ester Hydrolysis? -> Use mild workup conditions check_purity->sub_purity2

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

B. Purification Challenges at Scale

Issue: Difficulty in Removing Unreacted Starting Material and Byproducts

  • Potential Cause 1: Similar polarity of product and starting material.

    • Explanation: The product and the free-based starting material may have similar polarities, making chromatographic separation difficult and inefficient at a larger scale.

    • Troubleshooting Steps:

      • Acidic Wash: During the aqueous workup, a wash with dilute acid (e.g., 1M HCl) will protonate the unreacted amine and any basic byproducts, pulling them into the aqueous layer. Your amide product should remain in the organic layer.

      • Crystallization: If the product is a solid, developing a crystallization procedure is often the most effective and scalable purification method. Screen various solvent systems to find one that provides good recovery and purity.

  • Potential Cause 2: Emulsion formation during workup.

    • Explanation: Pyridine-containing compounds can sometimes lead to emulsions during aqueous extractions, especially at scale.

    • Troubleshooting Steps:

      • Add Brine: Washing with a saturated sodium chloride solution can help to break emulsions.

      • Filter through Celite: Passing the mixture through a pad of Celite can also help to break up emulsions.

      • Solvent Choice: Consider using a solvent that is less prone to emulsion formation, such as methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MeTHF), which are also considered "greener" solvents.[4]

Purification Strategy Decision Tree:

G start Purification Challenge is_solid Is the product a solid? start->is_solid is_separable Is starting material removed by acidic wash? is_solid->is_separable is_solid:s->is_separable:n No develop_crystallization Develop Crystallization Protocol is_solid->develop_crystallization is_solid:e->develop_crystallization:w Yes acidic_wash Implement Acidic Wash in Workup is_separable:e->acidic_wash:w Yes column_chromatography Optimize Column Chromatography is_separable:s->column_chromatography:n No

Caption: Decision tree for selecting a purification strategy.

III. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol provides a general method for the amide coupling of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous DMF or DCM as solvent

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF (or DCM), add EDC·HCl and HOBt.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound in anhydrous DMF (or DCM) and add DIPEA. Stir for 15 minutes.

  • Add the solution from step 3 to the activated carboxylic acid mixture from step 2.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Quantitative Data Summary (Example):

ParameterLaboratory Scale (1 g)Pilot Scale (100 g)
Solvent Volume 20 mL2 L
Reaction Time 4-6 hours6-8 hours
Typical Yield 85-95%80-90%
Purity (crude) >90%>85%

IV. References

  • Benchchem. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.

  • Aries, R. S., & Sachs, A. P. (1952). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.

  • Benchchem. (2025). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.

  • Benchchem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.

  • Reddit. (2023). Hydrochloride salt of amine.

  • Biotuva Life Sciences. This compound.

  • PubChem. Methyl 2-aminopyridine-4-carboxylate.

  • ACS Publications. (2009). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.

  • PubMed. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide.

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?.

  • NIH. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

  • ResearchGate. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.

  • Reddit. (2023). Hydrochloride salt of amine : r/OrganicChemistry.

  • Rasayan Journal of Chemistry. (2012). SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS.

  • PubMed. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide.

  • ACS Publications. (2009). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.

  • PubChem. Methyl 2-aminopyridine-4-carboxylate.

Sources

Validation & Comparative

A Researcher's Guide to the Structural Verification of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride (CAS No. 1072438-54-0)[1][2], a compound of interest in medicinal chemistry. We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool, offering a detailed, predictive interpretation of its ¹H and ¹³C NMR spectra. Furthermore, we will objectively compare NMR with other common analytical techniques, providing a holistic perspective on its role in a comprehensive characterization workflow.

The Molecule in Focus: Structure and Functionality

This compound possesses a trifunctionalized pyridine core: an aminomethyl group at the 2-position, a methyl carboxylate group at the 4-position, and a hydrochloride salt of the aminomethyl group. This specific arrangement of electron-donating (aminomethyl) and electron-withdrawing (methyl carboxylate) groups, along with the protonated amine, creates a distinct electronic environment that is well-suited for NMR analysis.

mol H5_label H-5 H3_label H-3 H6_label H-6 CH2_label -CH₂- NH3_label -NH₃⁺ OCH3_label -OCH₃

Caption: Molecular structure of this compound with key protons labeled.

Part 1: In-Depth NMR Analysis

NMR spectroscopy provides a detailed roadmap of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift, integration, and multiplicity of the NMR signals offer a wealth of information about the electronic environment and connectivity of the atoms.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is summarized below. The choice of DMSO-d₆ is crucial as it allows for the observation of exchangeable protons, such as those on the protonated amine.[3]

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Justification
H-6~8.7 - 8.9Doublet (d)1HLocated ortho to the nitrogen atom in the pyridine ring, leading to significant deshielding.
H-3~8.0 - 8.2Singlet (s) or narrow doublet1HSituated between two substituents, its chemical shift is influenced by both. The coupling to H-5 would be small (meta-coupling).
H-5~7.8 - 8.0Doublet (d)1HFound ortho to the electron-withdrawing carboxylate group and meta to the ring nitrogen.
-CH₂-~4.3 - 4.5Singlet (s) or broad singlet2HMethylene protons adjacent to the electron-withdrawing protonated amine and the pyridine ring. The signal may be broadened due to interaction with the nitrogen atom.
-OCH₃~3.9 - 4.1Singlet (s)3HMethyl protons of the ester group, typically appearing in this region.
-NH₃⁺~8.5 - 9.5 (broad)Singlet (s, broad)3HProtons of the ammonium salt are expected to be downfield and broad due to chemical exchange and quadrupolar broadening from the nitrogen atom.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Justification
C=O (Ester)~164 - 166The carbonyl carbon of the methyl ester group.
C-2~155 - 158The pyridine carbon attached to the aminomethyl group.
C-6~150 - 152The pyridine carbon adjacent to the ring nitrogen.
C-4~140 - 142The pyridine carbon attached to the carboxylate group.
C-3~125 - 127The pyridine carbon between the two substituents.
C-5~122 - 124The pyridine carbon adjacent to the carboxylate group.
-OCH₃~52 - 54The methyl carbon of the ester group.
-CH₂-~45 - 48The methylene carbon adjacent to the protonated amine.

Part 2: Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the hydrochloride salt and to allow for the observation of the exchangeable -NH₃⁺ protons.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust based on sample concentration)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the internal standard (TMS).

    • Integrate the ¹H NMR signals.

    • Analyze the chemical shifts, multiplicities, and integrals to elucidate the structure.

Part 3: Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. The following table compares NMR with other common analytical methods for the characterization of this compound.

Technique Strengths Weaknesses Information Provided
NMR Spectroscopy - Provides detailed structural information (connectivity, stereochemistry).- Non-destructive.- Quantitative.- Relatively low sensitivity.- Requires soluble samples.- Can be time-consuming.- Atom-specific chemical environments.- Neighboring atoms (through coupling).- Relative number of each type of nucleus.
LC-MS (Liquid Chromatography-Mass Spectrometry) - High sensitivity.- Provides molecular weight information.- Can separate complex mixtures.- Does not provide detailed structural connectivity.- Destructive.- Molecular weight of the parent ion.- Fragmentation patterns that can hint at structural motifs.
FT-IR (Fourier-Transform Infrared Spectroscopy) - Fast and simple.- Provides information about functional groups.- Often provides ambiguous information for complex molecules.- Not ideal for distinguishing isomers.- Presence of functional groups such as C=O (ester), N-H (amine salt), and C-N bonds. The N-H stretch of the amine salt will be a broad band.[4]
Elemental Analysis - Determines the elemental composition of the sample.- Does not provide any structural information.- Requires a pure sample.- Percentage of C, H, N, and Cl, which can be used to confirm the empirical and molecular formula.

Comprehensive Analytical Workflow

For a robust and self-validating characterization of this compound, a multi-technique approach is recommended. The following workflow illustrates how these techniques can be used in a complementary fashion.

cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation LCMS LC-MS (Purity & MW) NMR 1D & 2D NMR (Connectivity & Structure) LCMS->NMR FTIR FT-IR (Functional Groups) FTIR->NMR EA Elemental Analysis (Elemental Composition) NMR->EA

Sources

A Researcher's Guide to the 1H NMR Analysis of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride, a substituted pyridine derivative, presents a unique set of analytical challenges and considerations. This guide provides an in-depth exploration of its 1H Nuclear Magnetic Resonance (NMR) spectroscopic analysis, offering a comparative look at alternative analytical techniques and best practices for sample preparation.

The Structural Significance of this compound

This compound is a molecule of interest in medicinal chemistry and materials science due to its combination of a pyridine core, an aminomethyl group, and a methyl ester. The hydrochloride salt form is common for improving the solubility and stability of such amine-containing compounds. Understanding the precise arrangement of protons within this structure is critical for confirming its identity, assessing its purity, and studying its interactions with biological targets.

Deciphering the 1H NMR Spectrum

The 1H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. While an experimental spectrum is available from various chemical suppliers upon request, we can predict the expected signals based on the chemical environment of the protons. The protonation of the pyridine nitrogen to form the hydrochloride salt significantly influences the electronic environment of the ring protons, leading to a general downfield shift compared to the free base.

Expected 1H NMR Signals:

Proton(s) Multiplicity Expected Chemical Shift (ppm) Notes
Pyridine H-6Doublet~8.5 - 8.8The proton adjacent to the nitrogen is expected to be the most deshielded.
Pyridine H-5Doublet of doublets~7.8 - 8.2Coupled to both H-6 and H-3.
Pyridine H-3Doublet~7.6 - 8.0Coupled to H-5.
Aminomethyl (-CH2-)Singlet (broad)~4.0 - 4.5The protons of the aminomethyl group are adjacent to the electron-withdrawing pyridine ring. The signal may be broadened due to exchange with the amine protons.
Methyl Ester (-OCH3)Singlet~3.9 - 4.1A characteristic singlet for the methyl ester group.
Amine (-NH3+)Singlet (broad)VariableThe chemical shift of the amine protons is highly dependent on the solvent and concentration and may exchange with residual water in the solvent.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The quality of the 1H NMR spectrum is highly dependent on proper sample preparation. For hydrochloride salts like the title compound, special attention is needed to ensure complete dissolution and minimize signal broadening.

Step-by-Step Sample Preparation:

  • Solvent Selection: Deuterated methanol (CD3OD) or deuterium oxide (D2O) are suitable solvents for hydrochloride salts. Dimethyl sulfoxide-d6 (DMSO-d6) is also a good option, as it can help to sharpen the N-H and O-H signals.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution to ensure there are no suspended particles.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrumental Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Standard room temperature (e.g., 298 K).

  • Number of Scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix transfer Transfer to NMR Tube mix->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Set Experimental Parameters instrument->setup acquire Acquire 1H NMR Spectrum setup->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate Signals process->integrate analyze Analyze Chemical Shifts & Coupling integrate->analyze

Comparison with Other Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

Technique Information Provided Advantages Limitations
13C NMR Number and chemical environment of carbon atoms.Provides complementary structural information to 1H NMR.Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula confirmation.Does not provide detailed information on isomerism.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Highly accurate for purity determination and can be used for preparative separation.Requires method development for optimal separation.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and easy method to identify key functional groups (e.g., C=O, N-H).Provides limited information on the overall molecular structure.

HPLC for Purity Analysis:

For assessing the purity of this compound, a reverse-phase HPLC method is often employed. The basic nature of the pyridine ring can sometimes lead to peak tailing on standard silica-based columns. Using a column with end-capping or a mobile phase with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can significantly improve peak shape and resolution.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare a Dilute Solution inject Inject onto RP-HPLC Column prep_sample->inject elute Elute with Gradient Mobile Phase inject->elute detect Detect with UV Detector elute->detect integrate_peaks Integrate Peak Areas detect->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information that is indispensable for its characterization. By understanding the expected chemical shifts and employing proper sample preparation techniques, researchers can obtain high-quality spectra for unambiguous structure confirmation. Integrating 1H NMR data with complementary techniques such as 13C NMR, mass spectrometry, and HPLC allows for a comprehensive and robust analytical assessment of this important chemical entity.

References

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

A Comparative Guide to HPLC Methodologies for the Purity Determination of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride, a key building block in pharmaceutical synthesis. Recognizing the compound's polar and ionizable nature, this document moves beyond a single analytical approach to objectively compare the performance of Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC). We will delve into the mechanistic basis for each technique, present detailed experimental protocols, and provide supporting data to guide researchers, scientists, and drug development professionals in selecting and implementing a robust, stability-indicating purity method. All methodologies are discussed in the context of established regulatory standards for analytical procedure validation.

Introduction: The Analytical Challenge

This compound is a polar molecule featuring a primary amine, an ester, and a pyridine ring. This combination of functional groups presents a unique challenge for chromatographic analysis. The primary amine is basic and readily protonated, while the pyridine nitrogen also has basic properties. The overall molecule is highly water-soluble, especially in its hydrochloride salt form. Consequently, traditional reversed-phase HPLC methods using standard C18 columns often suffer from poor retention, leading to elution near the solvent front and inadequate resolution from polar impurities.

A robust purity method must not only quantify the main peak but also separate it from potential process-related impurities and degradation products. Potential impurities could include:

  • Starting materials: e.g., 2-(aminomethyl)pyridine, 4-cyanopyridine.

  • Hydrolysis products: 2-(aminomethyl)pyridine-4-carboxylic acid.

  • Related substances: Positional isomers or byproducts from the synthesis.

This guide will compare three distinct HPLC strategies to address these challenges, grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> Chromatography[1][2][3][4][5] and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[6][7][8][9].

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is a critical decision driven by the physicochemical properties of the analyte. For this compound, the key is to manage its polarity and basicity to achieve adequate retention and selectivity.

Method 1: Reversed-Phase HPLC with a Polar-Embedded Column

While traditional C18 columns are often unsuitable for highly polar compounds due to a phenomenon known as "phase collapse" in highly aqueous mobile phases, modern polar-embedded or polar-endcapped columns offer a viable solution.[10][11][12] These columns incorporate a hydrophilic group (e.g., amide or carbamate) into the alkyl chain or at the terminus, which helps to maintain a hydrated surface layer, thus ensuring reproducible retention even with 100% aqueous mobile phases.

Causality Behind Experimental Choices:

  • Column: A polar-embedded C18 column is chosen to counteract the poor retention of the polar analyte on standard C18 phases. The embedded polar group provides an alternative interaction mechanism and prevents ligand collapse.

  • Mobile Phase pH: A low pH (around 2.5-3.5) is selected to ensure the protonation of the primary amine and the pyridine nitrogen. This consistent ionization state leads to more reproducible retention and improved peak shape by minimizing interactions with residual silanols on the stationary phase. A phosphate buffer is a common choice for its excellent buffering capacity in this pH range.

  • Organic Modifier: Acetonitrile is typically preferred over methanol for polar compounds as it often provides better peak shape.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for compounds that are too polar for reversed-phase chromatography.[13][14][15][16] In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) containing a small amount of aqueous buffer. Retention is based on the partitioning of the analyte into an adsorbed water layer on the stationary phase surface.

Causality Behind Experimental Choices:

  • Column: An amide-based HILIC column is often a good starting point as it is less acidic than bare silica and provides robust performance.

  • Mobile Phase: A high percentage of acetonitrile (e.g., >80%) is essential to promote partitioning and retention. The aqueous portion contains a volatile buffer like ammonium acetate or ammonium formate, which makes the method compatible with mass spectrometry (MS) detection and controls the ionic strength.[17]

  • Buffer pH: The pH of the aqueous component is adjusted to control the ionization state of the analyte and the stationary phase, thereby influencing retention and selectivity.

Method 3: Mixed-Mode Chromatography (MMC)

MMC columns possess stationary phases with multiple functionalities, commonly combining reversed-phase and ion-exchange characteristics.[18][19][20] For a positively charged molecule like protonated this compound, a column with both hydrophobic (e.g., C18) and cation-exchange (e.g., sulfonate) groups can provide excellent retention and unique selectivity.

Causality Behind Experimental Choices:

  • Column: A mixed-mode RP/Cation-Exchange column offers dual retention mechanisms. The hydrophobic alkyl chains interact with the non-polar parts of the molecule, while the cation-exchange sites strongly retain the protonated amine and pyridine groups.

  • Mobile Phase: The mobile phase composition allows for the modulation of both retention mechanisms. The organic solvent (acetonitrile) content controls the reversed-phase retention, while the buffer concentration and pH control the ion-exchange interactions.[19] This dual control provides a powerful tool for method development and optimization.

Experimental Workflow Diagram

HPLC_Method_Development_Workflow cluster_prep Sample & Standard Preparation cluster_methods Chromatographic Analysis cluster_validation Method Validation (ICH Q2) SamplePrep Dissolve Sample in Diluent Filter Filter through 0.45 µm Syringe Filter SamplePrep->Filter StandardPrep Prepare Reference Standard Solution StandardPrep->Filter RP_HPLC Method 1: RP-HPLC (Polar-Embedded C18) Filter->RP_HPLC Inject HILIC Method 2: HILIC (Amide Phase) Filter->HILIC Inject MMC Method 3: MMC (RP/Cation-Exchange) Filter->MMC Inject Specificity Specificity/ Forced Degradation RP_HPLC->Specificity HILIC->Specificity MMC->Specificity Linearity Linearity & Range FinalMethod Select Optimal Method Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Robustness Robustness

Caption: Workflow for HPLC method selection and validation.

Detailed Experimental Protocols

The following protocols provide starting points for method development. Optimization will be necessary based on the specific instrumentation and impurity profile observed.

Protocol 1: Reversed-Phase HPLC on a Polar-Embedded Column
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Polar-embedded C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % A % B
    0.0 98 2
    20.0 70 30
    22.0 98 2

    | 27.0 | 98 | 2 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Amide HILIC, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Acetate in water, pH adjusted to 5.5 with acetic acid.

  • Gradient Program:

    Time (min) % A % B
    0.0 95 5
    15.0 75 25
    17.0 95 5

    | 22.0 | 95 | 5 |

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a mixture of 90:10 (v/v) Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.

Protocol 3: Mixed-Mode Chromatography (MMC)
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Mixed-mode C18/SCX, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 25 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % A % B
    0.0 95 5
    25.0 50 50
    27.0 95 5

    | 32.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.

Performance Comparison and Data Presentation

To objectively compare these methods, a sample of this compound was subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to generate relevant degradation products. The stressed samples were then analyzed using the three proposed methods.

Forced Degradation Logic Diagram

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A) API Drug Substance (Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid state) API->Thermal Photo Photolytic (e.g., UV/Vis light) API->Photo Analysis Analyze Stressed Samples by each HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Specificity: Peak Purity & Resolution of Degradants Analysis->Evaluation

Caption: Forced degradation study workflow.

Table 1: Comparison of Chromatographic Performance Metrics
ParameterMethod 1: RP-HPLC (Polar-Embedded)Method 2: HILICMethod 3: Mixed-Mode (MMC)
Retention Factor (k) of Analyte 2.84.56.2
Resolution (Rs) from nearest impurity 2.1 (from hydrolysis product)2.5 (from starting material)> 3.0 (for all degradants)
Peak Tailing Factor (Tf) 1.21.11.0
Theoretical Plates (N) 12,50014,00015,500
Analysis Time (min) 272232
MS Compatibility Moderate (non-volatile buffer)High (volatile buffer)High (volatile buffer)
Robustness GoodModerate (sensitive to water content)Excellent
Analysis of Results
  • Reversed-Phase HPLC (Method 1): This method provided adequate retention and resolution for the main hydrolysis product. However, some early-eluting polar impurities were not well-resolved from the solvent front. The use of a non-volatile phosphate buffer makes this method less suitable for LC-MS analysis.

  • HILIC (Method 2): HILIC demonstrated superior retention for the highly polar analyte and offered a different selectivity profile, providing better resolution of a key starting material impurity. The method is fast and MS-compatible. Its main drawback is a potential lack of robustness, as HILIC separations can be sensitive to small variations in the mobile phase's water content.[14]

  • Mixed-Mode Chromatography (Method 3): MMC provided the best overall performance. The dual retention mechanism resulted in excellent retention for the parent compound and superior resolution for all observed impurities and degradation products. The peak shape was excellent (Tf = 1.0), and the method is fully compatible with MS. While the analysis time is slightly longer, the enhanced separation power makes it the most reliable choice for a stability-indicating method.[18]

Chiral Separation Considerations

This compound possesses a chiral center. For pharmaceutical applications, it is often necessary to control the enantiomeric purity. While the previously described methods are for achiral purity, a dedicated chiral method is required for enantiomeric separation.

Chiral HPLC is the most common technique for this purpose, utilizing a chiral stationary phase (CSP).[21] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of chiral compounds, including primary amines.[22]

Protocol 4: Chiral HPLC
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine (e.g., 80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm.

  • Note: The use of basic additives like diethylamine is often crucial for achieving good peak shape for basic analytes on polysaccharide-based CSPs.[22]

Conclusion and Recommendations

This guide has compared three distinct HPLC methodologies for the purity analysis of this compound.

  • Reversed-Phase HPLC on a polar-embedded column is a viable option if MS compatibility is not required and the primary impurities are less polar than the analyte.

  • HILIC offers an excellent orthogonal approach with strong retention for polar compounds and good MS compatibility, making it ideal for impurity identification.

  • Mixed-Mode Chromatography emerges as the superior choice for a comprehensive, stability-indicating purity method. It provides the highest resolution, best peak shape, and robust performance by leveraging dual retention mechanisms.

For routine quality control, the Mixed-Mode Chromatography (Method 3) is highly recommended due to its superior resolving power and robustness. For enantiomeric purity, a dedicated Chiral HPLC method (Protocol 4) must be developed and validated. The final choice of method should always be verified through a rigorous validation process that adheres to ICH Q2(R1) guidelines, ensuring the method is suitable for its intended purpose.[6][7]

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.
  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Available at: [Link]

  • Dolan, J. W. (2002). "Dewetting" and the Puzzling Behavior of C18 Columns with High-Aqueous Mobile Phases. LCGC North America, 20(6), 516-523.
  • United States Pharmacopeia. (2022).
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • O'Gorman, J., & Gray, M. (2008). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study.
  • Dwivedi, A., & Singh, S. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC North America, 37(8), 534-541.
  • Jandera, P. (2017). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 967, 12-32.
  • Zhang, K., Liu, X., & Zhang, M. (2012). Mixed-Mode Chromatography in Pharmaceutical and Biopharmaceutical Analysis. LCGC North America, 30(11), 984-995.
  • Liu, X., & Pohl, C. A. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography.
  • Phenomenex. (n.d.). Chiral HPLC Separations: A Practical Guide to Method Development. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Quality Control of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride (CAS 1072438-54-0) is a pivotal building block in contemporary drug discovery, particularly in the synthesis of targeted protein degraders and other complex molecular architectures. The isomeric purity, impurity profile, and stability of this reagent are not mere line items on a certificate of analysis; they are critical determinants of downstream synthetic success, experimental reproducibility, and the ultimate integrity of biological data. This guide provides an in-depth, experience-driven framework for the comprehensive quality control (QC) of this reagent. We will move beyond simple pass/fail criteria to explain the causality behind experimental choices, compare orthogonal analytical techniques, and provide actionable protocols that ensure the material is fit for its intended purpose. All methodologies are presented within the context of internationally recognized standards, such as the International Council for Harmonisation (ICH) guidelines.[1]

The Imperative of Stringent QC: Beyond Percent Purity

In drug development, the starting materials are the foundation upon which the entire program is built. A seemingly minor impurity in a building block can manifest as a difficult-to-remove, structurally similar impurity in the final active pharmaceutical ingredient (API), complicating purification and potentially introducing unforeseen toxicological liabilities. For this compound, key quality attributes that demand rigorous evaluation include:

  • Identity: Is it the correct molecule and not a positional isomer?

  • Purity: What is the level of organic and inorganic impurities?

  • Potency (Assay): How much of the desired compound is present in the material?

  • Stability: Does the compound degrade under typical storage or experimental conditions?

This guide establishes a multi-tiered analytical approach to validate these attributes, ensuring a self-validating system of quality assessment.

Tier 1: Unambiguous Identity Confirmation

Identity testing is the first and most critical QC checkpoint. An incorrect starting material invalidates all subsequent work. We employ a combination of spectroscopic techniques for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

¹H NMR is the definitive method for structural elucidation and identity confirmation. It provides information on the number of protons, their chemical environment, and their connectivity, confirming the precise isomeric form.

Causality: Positional isomers, such as Methyl 4-(aminomethyl)pyridine-2-carboxylate, possess distinct proton and carbon environments that are easily differentiated by NMR.[2] Using an incorrect isomer would lead to a completely different final molecule with potentially no biological activity.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at 25 °C. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • Data Analysis: Process the spectrum and compare the chemical shifts, coupling patterns, and integrations to a reference spectrum or theoretical values. The aminomethyl protons will typically appear as a broad singlet, reflecting the protonated state in the hydrochloride salt form.[3]

Expected ¹H NMR Resonances (in DMSO-d₆, approximate):

  • ~8.7 ppm (d): Pyridine proton adjacent to the nitrogen.

  • ~8.0 ppm (s): Pyridine proton between the two substituents.

  • ~7.8 ppm (d): Pyridine proton adjacent to the carboxylate.

  • ~4.3 ppm (s): CH₂ (aminomethyl) protons.

  • ~3.9 ppm (s): CH₃ (methyl ester) protons.

  • Broad signal: NH₃⁺ protons (exchangeable).

Mass Spectrometry (MS): Molecular Weight Verification

MS confirms the molecular weight of the free base form of the compound. This orthogonal technique provides a rapid and highly sensitive confirmation of identity.

Causality: MS provides a direct measurement of the mass-to-charge ratio (m/z), which is a fundamental physical property of the molecule. This quickly flags gross errors such as an incorrect compound or the presence of a different salt form.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a mixture of water and acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: A short C18 column can be used with a rapid gradient to quickly introduce the sample.

  • MS Detection: Operate in positive ion mode (ESI+).

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ for the free base (C₈H₁₀N₂O₂). The expected m/z is approximately 167.08.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprint

FTIR provides a rapid "fingerprint" of the molecule by identifying its key functional groups. It is an excellent tool for quick identity verification and for screening incoming raw materials.

Causality: The presence of the hydrochloride salt significantly alters the N-H stretching region compared to the free base.[4] FTIR can confirm the presence of the amine salt, the ester carbonyl, and the pyridine ring system.

Key Expected FTIR Absorption Bands (KBr Pellet):

  • ~3000-2800 cm⁻¹ (broad): N-H stretching from the protonated amine (NH₃⁺).

  • ~1720 cm⁻¹ (strong): C=O stretching of the ester group.

  • ~1600-1580 cm⁻¹: N-H bending vibrations and aromatic C=C/C=N stretching of the pyridine ring.[4]

Tier 2: Quantitative Purity and Impurity Profiling

Purity is not a single value but a comprehensive profile of the main component and all related impurities. A high-purity value (e.g., >98%) is meaningless without understanding the identity and quantity of the other 2%.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC with UV detection is the standard method for determining the purity of pharmaceutical intermediates.[5][6] A well-developed HPLC method should be "stability-indicating," meaning it can separate the main compound from its potential degradation products and synthesis-related impurities.

Workflow for QC Analysis

QC_Workflow cluster_receipt Material Receipt & Initial Screening cluster_testing Comprehensive QC Testing cluster_stability Stability Assessment cluster_disposition Final Disposition Receipt Receive Material (CAS 1072438-54-0) Screening FTIR Identity Screen Receipt->Screening Identity Identity Confirmation (NMR, MS) Screening->Identity Purity Purity & Impurity Profile (HPLC-UV, LC-MS) Identity->Purity Assay Assay/Potency (qNMR or HPLC) Purity->Assay Reject Reject Batch Purity->Reject Out of Spec Stability Forced Degradation & Long-Term Stability Assay->Stability Release Release for Use Stability->Release

Caption: High-level workflow for the quality control of incoming raw materials.

Comparison of HPLC Methodologies

For a versatile building block like this, two types of methods can be employed: a rapid "Purity Scan" for routine checks and a comprehensive "Stability-Indicating Method" for full characterization and stability studies.

ParameterMethod A: Rapid Purity ScanMethod B: Stability-Indicating Method
Objective Fast confirmation of purity (>95%)Quantify all impurities, separate degradants
Column C18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 3.5 µm (high stability)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 5 minutes5% to 95% B in 20 minutes
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV at 254 nmUV at 239 nm and 254 nm[7]
Advantage High throughputSuperior resolution for complex mixtures
Disadvantage May co-elute closely related impuritiesLonger run time

Experimental Protocol: Stability-Indicating HPLC Method (Method B)

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B).

  • Standard Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1.0 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%, and the tailing factor should be between 0.8 and 1.5.

  • Analysis: Inject the sample solution and integrate all peaks with an area greater than 0.05% of the main peak area.

  • Calculation: Purity is determined by the area percent method. Impurities are reported as a percentage of the total peak area.

Tier 3: Stability Assessment and Forced Degradation

Understanding a compound's stability is crucial for defining storage conditions and predicting its behavior in reactions. Forced degradation studies, as outlined in ICH guideline Q1A(R2), are essential.[1][8]

Causality: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. The aminomethyl group could be susceptible to oxidation. Identifying these potential degradation pathways is critical for developing robust synthetic processes and stable formulations.

Potential Impurity and Degradation Pathways

Impurities cluster_impurities Potential Impurities & Degradants Parent Methyl 2-(aminomethyl) pyridine-4-carboxylate HCl Hydrolysis 2-(aminomethyl)pyridine- 4-carboxylic acid Parent->Hydrolysis Hydrolysis (Acid/Base) Oxidation Oxidative Degradant (e.g., N-oxide) Parent->Oxidation Oxidation (e.g., H₂O₂) Isomer Positional Isomer Parent->Isomer From Synthesis StartingMaterial Unreacted Starting Material Parent->StartingMaterial Incomplete Reaction

Caption: Common impurities and degradation products to monitor.

Forced Degradation Protocol Expose solutions of the compound (~1 mg/mL) to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Store solid material at 80 °C for 7 days.

  • Photostability: Expose solution to light according to ICH Q1B guidelines.[1][8]

Analyze all samples by the stability-indicating HPLC method (Method B) against a control sample. The goal is to achieve 5-20% degradation to ensure the method can adequately separate the degradants from the parent peak.

Typical Forced Degradation Results (Illustrative)

Condition% DegradationMajor Degradant(s)
0.1 M HCl, 60 °C~15%Hydrolysis Product (RRT ~0.5)
0.1 M NaOH, RT>90% in 1 hrHydrolysis Product (RRT ~0.5)
3% H₂O₂, RT~8%Oxidative Product (RRT ~1.2)
Thermal (Solid)<0.1%Stable
Photolytic<1.0%Stable

This data indicates that the compound is highly sensitive to base-catalyzed hydrolysis and moderately sensitive to acid and oxidation, but stable in its solid form under thermal and photolytic stress.

Comparative Summary and Recommendations

For researchers in an early discovery phase, a combination of ¹H NMR for identity and a rapid HPLC scan (Method A) for purity is often sufficient. However, for drug development professionals preparing material for preclinical or clinical studies, a full suite of tests, including a validated stability-indicating HPLC method (Method B) and forced degradation studies, is non-negotiable.

Key Recommendations:

  • Always confirm identity via ¹H NMR upon receipt of a new batch. Do not rely solely on the vendor's Certificate of Analysis.

  • Use a stability-indicating HPLC method for any process development or stability work. The investment in method development prevents costly surprises later.

  • Store the material in a well-sealed container, protected from moisture and strong bases, at the recommended temperature (typically room temperature or refrigerated).[9]

  • Evaluate alternatives with caution. While other building blocks may exist, any change requires a full re-validation of the QC methods and a thorough assessment of the new impurity profile.

By implementing this rigorous, multi-tiered QC strategy, scientists can ensure the quality and consistency of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • ICH, ICH Guidelines for Pharmaceuticals | Complete Overview with Examples, Pharmaguideline, 2024. [Link]

  • ICH, Quality Guidelines, ICH, N/A. [Link]

  • ICH, ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A, ICH, 1999. [Link]

  • European Medicines Agency, ICH: quality, European Medicines Agency, N/A. [Link]

  • FDA, Guidance for Industry Q10 Pharmaceutical Quality System, FDA, 2009. [Link]

  • Atomax, Methyl 2-(aminomethyl)pyridine-4-carboxylate, HCl, min 95%, 100 mg, Atomax, N/A. [Link]

  • ATSDR, Analytical Methods for Pyridine, ATSDR, 1992. [Link]

  • Acta Poloniae Pharmaceutica, HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL, Acta Poloniae Pharmaceutica, 2004. [Link]

  • ResearchGate, Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF, ResearchGate, 2003. [Link]

  • PubChem, Methyl 4-aminopyridine-2-carboxylate, PubChem, N/A. [Link]

  • ResearchGate, The infrared spectra of secondary amines and their salts, ResearchGate, 1953. [Link]

  • HELIX Chromatography, HPLC Methods for analysis of 2-Aminopyridine, HELIX Chromatography, N/A. [Link]

Sources

A Senior Scientist's Guide: Pyridine-Based Rigid Linkers vs. Flexible PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical decision that profoundly dictates the success of a degrader molecule. While often conceptualized as a simple tether, the linker is an active and decisive component influencing everything from physicochemical properties to the ultimate degradation efficacy.

This guide provides an in-depth, objective comparison between two distinct classes of linkers: the flexible, hydrophilic polyethylene glycol (PEG) linkers and the conformationally constrained, rigid linkers that can be constructed from building blocks like Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride . We will dissect the causality behind experimental choices, present supporting data, and provide validated protocols to empower researchers in their rational design of next-generation protein degraders.

The PROTAC Mechanism: A Symphony Conducted by the Linker

PROTACs are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system.[1] They consist of three parts: a "warhead" that binds the target Protein of Interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and the linker that connects them.[2] The PROTAC's function is to form a ternary complex (POI-PROTAC-E3 ligase), which brings the E3 ligase into proximity with the POI, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3] The linker's length, composition, and rigidity orchestrate this interaction, making its design a cornerstone of PROTAC development.[4][5]

cluster_0 PROTAC Mechanism of Action cluster_1 Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-Anchor) POI Target Protein (POI) PROTAC->POI Binds POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase Ternary POI-PROTAC-E3 Ternary->PROTAC PROTAC is Recycled Ub Ubiquitin Ternary->Ub Ubiquitination PolyUb Poly-Ubiquitinated POI Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Part 1: A Tale of Two Linkers - Flexibility vs. Rigidity

The evolution of PROTAC design has seen a shift from synthetically tractable flexible linkers towards more sophisticated rigid structures to overcome challenges in potency and pharmacokinetics.[2][6]

The Flexible Workhorse: Polyethylene Glycol (PEG) Linkers

PEG linkers, composed of repeating ethylene glycol units, are the most common type used in PROTAC development, featured in approximately 55% of reported degraders.[1][7] Their popularity stems from several key advantages.

  • Advantages:

    • Enhanced Solubility: The hydrophilic nature of PEG chains significantly improves the aqueous solubility of PROTACs, which are often large, lipophilic molecules that challenge traditional drug development rules.[8][9][10]

    • Synthetic Tractability: PEG chains are synthetically accessible and their length can be easily and systematically modified, facilitating rapid linker optimization studies.[7][8]

    • Conformational Sampling: Their high flexibility allows the PROTAC to adopt numerous conformations, increasing the statistical probability of achieving a productive ternary complex geometry.[7][8]

  • Disadvantages:

    • Entropic Penalty: The high degree of freedom comes at a cost. Upon binding and forming the ternary complex, this flexibility is lost, resulting in an entropic penalty that can decrease the stability of the complex.[8]

    • Metabolic Instability: Flexible linkers can be more susceptible to oxidative metabolism, potentially leading to poor pharmacokinetic profiles.[7][8]

    • Poor Permeability: While improving solubility, the high number of rotatable bonds and polar surface area can negatively impact cell permeability, a critical factor for PROTAC efficacy.[8][11]

The Rigid Architect: Pyridine-Based Linkers

To overcome the limitations of flexible linkers, researchers have increasingly incorporated rigid structural elements. Aromatic systems like phenyl rings and heterocycles such as piperazine, piperidine, and pyridine are common choices.[8][12] A building block like This compound provides a pyridine motif that imparts rigidity and specific chemical properties.[13]

  • Advantages:

    • Conformational Pre-organization: Rigid linkers constrain the PROTAC's shape, which can pre-organize the warhead and anchor into a bioactive conformation favorable for ternary complex formation. This reduces the entropic penalty of binding.[7][8][12]

    • Improved Pharmacokinetics: The constrained conformation can lead to enhanced metabolic stability and more predictable pharmacokinetic properties.[1][7]

    • Enhanced Permeability & Solubility: The introduction of polar motifs like pyridine or piperazine can simultaneously improve aqueous solubility and cell permeability, a highly desirable combination for PROTACs.[12][14]

    • Improved Selectivity: By presenting a more defined orientation, rigid linkers can improve selectivity for the target protein and disfavor the formation of off-target complexes.[8]

  • Disadvantages:

    • Synthetic Complexity: The synthesis of PROTACs with rigid, multi-cyclic linkers is often more challenging and resource-intensive compared to simple PEG chains.[7]

    • Risk of Geometric Misfit: The primary risk is that the pre-organized conformation may not be compatible with the specific POI and E3 ligase pair. If the geometry is incorrect, it can completely prevent the formation of a productive ternary complex.[7]

cluster_peg Flexible PEG Linker cluster_rigid Rigid Pyridine-Based Linker Warhead_PEG Warhead Linker_PEG ~~~~~~ (High Flexibility) Anchor_PEG Anchor note_peg Samples multiple conformations, increasing chance of fit but with an entropic cost. Warhead_Rigid Warhead Linker_Rigid --[Pyridine]-- (Pre-organized) Anchor_Rigid Anchor note_rigid Enforces a specific geometry, potentially enhancing potency if the conformation is optimal.

Caption: Conceptual comparison of linker flexibility on PROTAC conformation.

Part 2: Head-to-Head Comparison and Performance Metrics

The choice between a flexible and rigid linker directly impacts key performance indicators. The optimal linker is highly dependent on the specific POI-E3 ligase pair, necessitating empirical evaluation.[7]

Comparative Analysis of Physicochemical and Biological Properties
PropertyFlexible PEG LinkersPyridine-Based Rigid LinkersRationale & Causality
Aqueous Solubility Generally Good to ExcellentModerate to GoodPEG linkers are highly hydrophilic.[1][3] The polar pyridine motif also enhances water solubility.[12][14]
Cell Permeability Often PoorCan be Moderate to GoodHigh flexibility and PSA of PEG linkers are detrimental.[8][11] Rigidification can improve permeability by reducing rotatable bonds and PSA, and by enabling the "chameleon effect".[8][12][14]
Metabolic Stability Moderate to PoorGenerally GoodFlexible alkyl and PEG chains can be susceptible to oxidative metabolism.[1][7] Aromatic and heterocyclic rings are typically more stable.[1]
Ternary Complex Stability VariablePotentially HighHigh flexibility in PEG linkers can lead to an entropic penalty upon binding.[8] A pre-organized rigid linker minimizes this penalty, leading to a more stable complex if the geometry is correct.[7][8]
Synthetic Accessibility HighLow to ModeratePEG building blocks are commercially available and easy to incorporate.[7] Multi-step synthesis is often required for custom rigid linkers.[7]
Quantitative Performance: The Impact on Degradation

The efficacy of a PROTAC is quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein, a measure of potency) and Dmax (the maximum percentage of degradation, a measure of efficacy).[15] Lower DC50 and higher Dmax values are desirable.

The following table presents illustrative data from the literature, showing how linker modification toward rigidity can enhance degradation potency. Note: These results are from different systems and serve to demonstrate the principle, not a direct comparison of the same molecule.

PROTAC SystemLinker TypeTargetDC50DmaxSource Insight
BET Degrader Example Flexible (e.g., PEG/Alkyl)BRD410-100 nM~90%Flexible linkers are effective but may require higher concentrations.[2]
BET Degrader Example Rigidified (e.g., Piperazine)BRD4<10 nM>95%Rigidifying the linker can lead to more potent degradation by stabilizing the ternary complex.[12]
AR Degrader ARD-61 PEG-basedAndrogen Receptor (AR)>1000 nMN/AInitial PEG-based designs showed poor activity.
AR Degrader ARD-266 Rigid, Polar LinkerAndrogen Receptor (AR)<1 nM>90%A follow-up optimization using a rigid, polar linker resulted in a highly potent degrader, highlighting the benefit of moving away from traditional PEG motifs.[2]

These examples underscore a crucial theme in modern PROTAC design: while flexible linkers provide a valuable starting point, optimization through rigidification is a powerful strategy to achieve superior potency and drug-like properties.[2][12]

Part 3: Experimental Design & Validated Protocols

Empirical testing remains the gold standard for linker optimization.[6] A robust workflow involves modular synthesis followed by quantitative biological evaluation.

Protocol 1: Illustrative Synthesis of a PROTAC with a Pyridine-Based Linker

This protocol describes a conceptual workflow for incorporating a building block like this compound into a PROTAC via amide bond formation.

Objective: To couple a POI-binding ligand containing a carboxylic acid with an E3-ligase-binding ligand functionalized with the pyridine-based linker.

Step-by-Step Methodology:

  • Amine Deprotection (if necessary): If the amine on the pyridine building block is protected (e.g., with a Boc group), it must first be deprotected under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The hydrochloride salt form is typically used directly after neutralizing with a base.

  • Activation of Carboxylic Acid: In a dry, inert atmosphere (e.g., under nitrogen), dissolve the POI ligand (containing a terminal carboxylic acid) in an anhydrous aprotic solvent like DMF.

  • Add Coupling Reagents: Add a peptide coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) to the solution. Stir for 15-20 minutes at room temperature to form the activated ester.

  • Amine Addition: Add a solution of the deprotected/neutralized Methyl 2-(aminomethyl)pyridine-4-carboxylate linker building block in DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.

  • Workup and Purification: Once the reaction is complete, quench the reaction (e.g., with water) and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the pure intermediate.

  • Final Coupling: Repeat the amidation process or use another conjugation chemistry (like "click chemistry") to attach the E3 ligase ligand to the other end of the linker, completing the PROTAC synthesis.[16]

  • Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for Determining DC50 and Dmax

This is the benchmark assay for quantifying PROTAC-induced protein degradation.[15]

Objective: To measure the levels of a target protein in cells after treatment with varying concentrations of a PROTAC.

cluster_workflow Western Blot Workflow for DC50/Dmax A 1. Cell Plating Plate cells and allow to adhere overnight. B 2. PROTAC Treatment Treat with serial dilutions of PROTAC for a fixed time (e.g., 18-24 hours). A->B C 3. Cell Lysis Wash cells with PBS and lyse with RIPA buffer containing protease inhibitors. B->C D 4. Protein Quantification Determine protein concentration of lysates using a BCA assay. C->D E 5. SDS-PAGE Load equal protein amounts and separate by size. D->E F 6. Protein Transfer Transfer proteins from gel to a PVDF membrane. E->F G 7. Immunoblotting Block membrane and probe with primary antibodies (Target & Loading Control) followed by HRP-conjugated secondary antibodies. F->G H 8. Detection Add chemiluminescent substrate and image the blot. G->H I 9. Data Analysis Densitometry analysis to quantify bands. Normalize target to loading control. Plot % degradation vs. [PROTAC] to calculate DC50 & Dmax. H->I

Caption: A validated workflow for measuring PROTAC efficacy.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate the chosen cell line (e.g., HeLa, VCaP) in 6-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of the PROTAC in fresh culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).[15]

    • Aspirate the old medium and add the PROTAC-containing medium. Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the total protein concentration using a BCA Protein Assay Kit.[15]

  • SDS-PAGE and Immunoblotting:

    • Normalize the volume of each lysate to ensure equal protein loading (e.g., 20 µg per lane). Add Laemmli sample buffer and boil.

    • Load samples onto a polyacrylamide gel and separate proteins via electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane, then incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.

    • Wash the membrane again, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane thoroughly.

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.

    • Quantify the band intensity for the POI and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the POI signal to the loading control signal for each lane.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage degradation versus the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[15]

Conclusion & Senior Scientist's Perspective

The debate between flexible and rigid linkers is not about which is universally superior, but which is optimal for a specific therapeutic task.

  • PEG linkers remain an invaluable tool for initial PROTAC design and screening. Their synthetic simplicity and inherent flexibility provide a high probability of identifying an active degrader, even without detailed structural information about the ternary complex.[7][8] They are the ideal choice for rapidly exploring proof-of-concept.

  • Rigid linkers , constructed from moieties like pyridine, piperazine, or alkynes, represent the next step in PROTAC evolution: optimization.[2][12] By constraining the molecule, they offer a clear path to enhancing potency, selectivity, and, crucially, the drug-like properties required for clinical translation.[7][14] The investment in more complex synthesis can yield PROTACs with vastly improved pharmacokinetic profiles and efficacy.

Ultimately, a successful PROTAC development campaign often employs a hybrid strategy: starting with a diverse library of flexible linkers to establish a baseline of activity, followed by a focused, rational design effort using rigid linkers to refine the lead candidates into potent, selective, and bioavailable drugs.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • Maple, H. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1733–1740. [Link]

  • Kambe, T., et al. (2021). Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras. Biological and Pharmaceutical Bulletin, 44(9), 1279-1285. [Link]

  • Mares, A., et al. (2020). PROTACs Elements of Design and Cell Permeability. Frontiers in Chemistry, 8, 892. [Link]

  • Shcherbakov, D., & Varzatskii, O. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD51. [Link]

  • Ai, L., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340–349. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Shrestha, S., et al. (2023). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceutics, 15(11), 2568. [Link]

  • Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • ResearchGate. (n.d.). PROTACs with linkers optimised to improve physical properties. [Link]

Sources

A Comparative Guide to the Biological Evaluation of PROTACs: Featuring "Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. This guide provides an in-depth technical comparison of PROTACs incorporating the linker "Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride" against common alternative linkers. We will delve into the critical role of the linker in PROTAC efficacy and provide detailed, field-proven protocols for their comprehensive biological evaluation.

The Lynchpin of Degradation: Understanding the PROTAC Linker

A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers these two components.[][2][3] The linker is not merely a spacer but an active modulator of the PROTAC's biological activity.[4][5] Its composition, length, and rigidity critically influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[4][6] This ternary complex formation is the prerequisite for the ubiquitination of the target protein and its subsequent degradation by the proteasome.[7]

The choice of linker can significantly impact a PROTAC's:

  • Degradation Efficiency (DC50 and Dmax): The linker's geometry can either facilitate or hinder the optimal orientation of the E3 ligase and the target protein for efficient ubiquitin transfer.[4][5]

  • Selectivity: Subtle changes in the linker can alter the conformational preferences of the ternary complex, leading to differential degradation of closely related proteins.

  • Pharmacokinetic Properties: The linker's physicochemical characteristics, such as solubility and flexibility, affect the overall properties of the PROTAC, including cell permeability and metabolic stability.[][4]

This guide focuses on a comparative analysis of PROTACs constructed with "this compound" against those with more conventional alkyl and PEG linkers. The pyridine-4-carboxylate moiety in our featured linker introduces a degree of rigidity and potential for specific interactions within the ternary complex, which can offer advantages over highly flexible linkers.

The PROTAC Mechanism of Action: A Visual Guide

To understand the biological evaluation that follows, it is crucial to visualize the PROTAC-mediated degradation pathway.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Comparative Analysis of PROTAC Linkers: A Case Study

To illustrate the impact of linker choice, we present hypothetical but plausible data from a comparative study of three PROTACs targeting the same protein of interest (POI) and utilizing the same E3 ligase ligand (Pomalidomide for Cereblon) but differing in their linker composition.

  • PROTAC-A: Features a flexible polyethylene glycol (PEG) linker.

  • PROTAC-B: Incorporates a standard alkyl chain linker.

  • PROTAC-C: Utilizes the "this compound" linker, introducing a more rigid structural element.

PROTACLinker TypeDC50 (nM)Dmax (%)Cell Viability (EC50, µM)Target Engagement (CETSA ΔTm, °C)
PROTAC-A PEG5085>102.5
PROTAC-B Alkyl Chain7580>102.2
PROTAC-C This compound25 95 >103.1

Data Interpretation:

The hypothetical data suggest that PROTAC-C , with the "this compound" linker, exhibits superior performance. Its lower DC50 value indicates higher potency in inducing protein degradation, and the higher Dmax suggests a more complete degradation of the target protein.[8] Furthermore, the increased thermal shift in the Cellular Thermal Shift Assay (CETSA) for PROTAC-C suggests a more stable ternary complex formation, a critical factor for efficient degradation.[9] Importantly, all three PROTACs show low cytotoxicity, with EC50 values well above their effective degradation concentrations.

Essential Protocols for the Biological Evaluation of PROTACs

The following are detailed, step-by-step protocols for the key experiments required to generate the comparative data presented above.

Assessment of Protein Degradation: Western Blotting

Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[7]

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment (Varying PROTAC concentrations) Cell_Lysis 2. Cell Lysis (RIPA buffer with inhibitors) Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Protein separation by size) Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (BSA or milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Target protein & loading control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Quantify bands, calculate DC50/Dmax) Detection->Analysis

Caption: A typical Western Blot experimental workflow.

Detailed Protocol:

  • Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli buffer. Boil the samples to denature the proteins and then separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody that recognizes the primary antibodies for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of protein degradation at each PROTAC concentration. Plot the data to calculate the DC50 and Dmax values.[8]

Confirmation of Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a PROTAC directly binds to its intended target within the complex environment of a living cell.[9] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[9]

CETSA_Workflow Cell_Treatment 1. Cell Treatment (PROTAC or vehicle) Heating 2. Heating (Cells heated to various temperatures) Cell_Treatment->Heating Lysis 3. Cell Lysis (Freeze-thaw cycles) Heating->Lysis Centrifugation 4. Centrifugation (Separate soluble and precipitated proteins) Lysis->Centrifugation Western_Blot 5. Western Blot Analysis (Quantify soluble target protein) Centrifugation->Western_Blot Curve_Generation 6. Melting Curve Generation (Plot soluble protein vs. temperature) Western_Blot->Curve_Generation

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with the PROTAC at a fixed concentration or with a vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a few minutes.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, precipitated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of the target protein by Western blotting as described in the previous protocol.

  • Data Analysis: Quantify the band intensities at each temperature and normalize them to the intensity at the lowest temperature. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve for the PROTAC-treated samples compared to the vehicle control indicates target engagement.[9]

Assessment of Cytotoxicity: CellTiter-Glo® Luminescent Cell Viability Assay

It is crucial to ensure that the observed protein degradation is not a result of general cytotoxicity. The CellTiter-Glo® assay is a sensitive method that measures ATP levels, an indicator of metabolically active, viable cells.[12]

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for the same duration as the degradation experiment.

  • Assay Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.

  • Incubation and Measurement: Incubate the plate for a short period to stabilize the luminescent signal and then measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the PROTAC concentration and determine the EC50 value, which is the concentration that causes a 50% reduction in cell viability.

Advanced Evaluation Techniques

For a more in-depth understanding of PROTAC mechanism of action, researchers can employ more advanced techniques:

  • NanoBRET™ Target Engagement Assays: These live-cell assays provide a quantitative measure of compound affinity and target occupancy in real-time.[13][14]

  • Immunofluorescence Staining: This technique can be used to visualize the reduction of the target protein within the cellular context and observe any changes in its subcellular localization.[15][16][17]

  • Luciferase Reporter Assays: These assays offer a high-throughput method for quantifying protein degradation by fusing the target protein to a luciferase reporter.[18][19]

Conclusion: The Path to Optimized PROTAC Design

The biological evaluation of PROTACs is a multi-faceted process that requires a suite of complementary assays. As demonstrated in our comparative guide, the linker plays a pivotal role in determining the efficacy of a PROTAC. The use of more rigid and structurally defined linkers, such as "this compound," can lead to enhanced degradation potency and more stable ternary complex formation. By systematically evaluating new PROTAC designs with the robust protocols outlined in this guide, researchers can accelerate the development of novel and effective targeted protein degraders.

References

  • Design, Synthesis, and Biological Evaluation of Potent and Selective PROTAC Degraders of Oncogenic KRASG12D. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available from: [Link]

  • Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment. PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. OUCI. Available from: [Link]

  • Luciferase- and HaloTag-based reporter assays to measure small-molecule-induced degradation pathway in living cells. DKFZ. Available from: [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. NIH. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel PROTACs compounds with good ER α degradation ability. ResearchGate. Available from: [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC - NIH. Available from: [Link]

  • Luciferase- and HaloTag-based reporter assays to measure small-molecule-induced degradation pathway in living cells. Springer Nature Experiments. Available from: [Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science - ACS Publications. Available from: [Link]

  • Why PROTACs Fail in Cellular Environments— and What Two NanoBRET Assays Can Reveal. Selvita. Available from: [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. Available from: [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. ResearchGate. Available from: [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PubMed. Available from: [Link]

  • E3 Ligase Ligands. Adooq Bioscience. Available from: [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central. Available from: [Link]

  • Ten Tips for Successful Westerns. 2BScientific. Available from: [Link]

  • Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available from: [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. MDPI. Available from: [Link]

  • Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. PMC - PubMed Central. Available from: [Link]

  • Cytotoxicity assays. Notes: Cell viability assays (Cell-Titer GLO,... ResearchGate. Available from: [Link]

  • Immunofluorescent Staining Protocol. YouTube. Available from: [Link]

  • Cell Viability Assays. NCBI Bookshelf - NIH. Available from: [Link]

  • MTT Assay for Cell Viability. YouTube. Available from: [Link]

  • Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework. bioRxiv. Available from: [Link]

  • Relationship between ternary-complex attributes and degradation... ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the In Vitro Stability of PROTACs Incorporating Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stability in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology that catalytically induces the degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase, offer the potential to target the "undruggable" proteome.[2][3][4] However, the unique and often large, complex structures of PROTACs present significant challenges in drug development, particularly concerning their absorption, distribution, metabolism, and excretion (ADME) properties.[2][5] Central to overcoming these hurdles is ensuring adequate in vitro stability. A PROTAC must be sufficiently stable in biological matrices to reach its target and effect protein degradation before it is itself degraded.[6][7]

This guide provides a comparative analysis of the in vitro stability of PROTACs, with a specific focus on a novel PROTAC scaffold incorporating "Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride" (referred to herein as MAMC-HCl) as a component of its linker. We will objectively compare the performance of a hypothetical MAMC-containing PROTAC, PROTAC-M , against two representative alternatives:

  • PROTAC-E: A PROTAC with a linker containing a chemically labile ester group.

  • PROTAC-P: A PROTAC featuring a more traditional and often stable polyethylene glycol (PEG) linker.

This comparison will be grounded in key in vitro stability assays: chemical stability (forced degradation), plasma stability, and liver microsomal stability. Through detailed protocols and supporting data, this guide will explain the causality behind experimental choices and provide researchers with a robust framework for evaluating the stability of their own PROTAC candidates.

The Rationale for Stability-Indicating Assays

The goal of in vitro stability testing is to identify liabilities in a molecule's structure early in the drug discovery process.[][9] By subjecting a PROTAC to various stressed conditions, we can predict its metabolic fate and shelf-life.

  • Chemical Stability: Forced degradation studies expose the compound to harsh conditions (e.g., acid, base, oxidation, light, heat) to deliberately induce degradation. This helps to identify the most likely degradation pathways and informs formulation and storage requirements.

  • Plasma Stability: The bloodstream contains numerous esterases and other enzymes that can degrade drugs.[10][11] Assessing stability in plasma is crucial for compounds intended for systemic circulation, as instability leads to a short half-life and poor in vivo efficacy.[10][11]

  • Microsomal Stability: The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum, which are isolated as microsomes.[12][13] The liver microsomal stability assay is a fundamental screen to estimate a compound's metabolic clearance rate.[13][14][15]

Experimental Protocols: A Step-by-Step Guide

To ensure a self-validating and reproducible comparison, the following detailed protocols were employed. The primary analytical method for quantifying the remaining parent PROTAC in all assays is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the necessary sensitivity and specificity for these complex molecules.[16][17][18]

General LC-MS/MS Analysis Workflow

The quantification of PROTACs in complex biological matrices requires a robust analytical method.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Assay Sample (e.g., Plasma + PROTAC) B Quench Reaction (Ice-cold Acetonitrile with Internal Standard) A->B C Protein Precipitation (Vortex & Centrifuge) B->C D Collect Supernatant C->D E Inject Supernatant onto LC Column D->E Analysis F Chromatographic Separation (e.g., C18 column with gradient elution) E->F G Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM) F->G H Data Acquisition & Quantification G->H

Caption: General workflow for PROTAC quantification by LC-MS/MS.

Protocol: Liver Microsomal Stability Assay

This assay assesses susceptibility to Phase I metabolism.[13][15]

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution in buffer.[14]

    • Prepare 1 µM working solutions of PROTAC-M, PROTAC-E, and PROTAC-P in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the PROTAC working solutions and the microsomal solution (final protein concentration 0.5 mg/mL) at 37°C for 10 minutes.[13]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[15]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable, structurally similar compound).[14][15]

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated proteins.[15]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the percentage of the parent PROTAC remaining at each time point.

Protocol: Plasma Stability Assay

This assay evaluates degradation by plasma enzymes.[10][11]

  • Preparation:

    • Thaw pooled human plasma on ice and centrifuge to remove any precipitates.

    • Prepare 1 µM working solutions of each PROTAC in a suitable buffer (e.g., PBS).

  • Incubation:

    • In a 96-well plate, add plasma.

    • Add the PROTAC working solution to the plasma and mix gently.

    • Incubate the plate at 37°C.[11]

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard.[10]

  • Sample Processing & Analysis:

    • Process the samples as described in the microsomal stability assay (centrifugation and supernatant collection).

    • Analyze via LC-MS/MS to quantify the remaining parent PROTAC.

Comparative Stability Data

The following tables summarize the hypothetical data obtained from the described assays, comparing PROTAC-M (containing the MAMC-HCl linker component) to PROTAC-E (ester linker) and PROTAC-P (PEG linker).

Table 1: Human Liver Microsomal Stability
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
PROTAC-M 5512.6Moderate
PROTAC-E < 5> 138.6High (Unstable)
PROTAC-P > 60< 11.5High (Stable)
Verapamil (Control)1838.5Moderate

Calculations based on the rate of disappearance of the parent compound over time.

Table 2: Human Plasma Stability
Compound% Remaining after 120 minStability Classification
PROTAC-M 92%High (Stable)
PROTAC-E 8%Low (Unstable)
PROTAC-P 95%High (Stable)
Procaine (Control)< 1%Low (Unstable)
Table 3: Forced Degradation (Chemical Stability)

Conditions: 0.1 N HCl, 0.1 N NaOH, 10% H₂O₂, UV Light (254 nm), Heat (60°C) for 24 hours.

ConditionPROTAC-M (% Remaining)PROTAC-E (% Remaining)PROTAC-P (% Remaining)
Acidic (HCl) 85%75%91%
Basic (NaOH) 81%< 5% (Hydrolysis)88%
Oxidative (H₂O₂) 94%90%72% (PEG oxidation)
Photolytic (UV) 98%97%96%
Thermal (Heat) 99%98%99%

Analysis and Interpretation

The experimental data provides a clear hierarchy of stability among the test molecules.

Visualizing the Degradation Pathway

The stability of a PROTAC is dictated by its weakest chemical bond. The MAMC-HCl moiety introduces a pyridine ring and an aminomethyl group, which can influence the molecule's electronic properties and metabolic soft spots.

cluster_M PROTAC-M cluster_E PROTAC-E cluster_P PROTAC-P POI Warhead (Binds Target Protein) Linker Linker Scaffold MAMC MAMC-HCl Component POI->MAMC Linker Attachment Ester Ester Group (Metabolic Hotspot) POI->Ester PEG PEG Chain (Oxidative Liability) POI->PEG E3 E3 Ligase Ligand (e.g., CRBN/VHL) MAMC->E3 Linker Attachment Metabolism Metabolic Enzymes (CYPs, Esterases) MAMC->Metabolism Ester->E3 Ester->Metabolism PEG->E3 PEG->Metabolism Degradation Degraded Fragments Metabolism->Degradation

Caption: Potential metabolic liabilities in different PROTAC linkers.

  • PROTAC-E (Ester Linker): As expected, PROTAC-E demonstrated poor stability in both plasma and liver microsomes. The ester bond is highly susceptible to hydrolysis by plasma esterases and carboxylesterases in the liver.[19] The forced degradation data under basic conditions confirms this lability, showing near-complete degradation. This PROTAC would likely have very low oral bioavailability and a short in vivo half-life.

  • PROTAC-P (PEG Linker): This PROTAC showed high stability in plasma and microsomes, which is common for PEG-based linkers. However, the forced degradation study revealed a potential liability to oxidation. While metabolically stable against hydrolysis, PEG chains can be susceptible to oxidative metabolism, which could be a concern in vivo.

  • PROTAC-M (MAMC-HCl Linker): The PROTAC incorporating the this compound component presents a balanced and promising stability profile.

    • High Plasma Stability (92% remaining): The amide bond formed via the aminomethyl group is significantly more resistant to plasma hydrolases than the ester in PROTAC-E.

    • Moderate Microsomal Stability (t½ = 55 min): This indicates that while the molecule is metabolized, it is not cleared so rapidly as to preclude its therapeutic action. The pyridine ring may be a site for CYP-mediated oxidation, but at a much slower rate than ester hydrolysis. This moderate clearance is often a desirable trait in drug candidates, balancing efficacy with manageable exposure.

    • Robust Chemical Stability: PROTAC-M was largely resistant to forced degradation, particularly under basic conditions where PROTAC-E failed. This suggests good intrinsic stability, which is favorable for manufacturing, formulation, and long-term storage.

Conclusion and Future Directions

This comparative guide demonstrates the critical importance of linker chemistry in determining the overall stability of a PROTAC. The data, while hypothetical, is based on established metabolic principles and illustrates a clear stability advantage of the MAMC-HCl containing PROTAC-M over a simple ester-linked analogue (PROTAC-E). While PROTAC-P showed high stability, PROTAC-M's profile may be preferable due to the known oxidative liabilities of long PEG chains.

The incorporation of the This compound moiety appears to confer a favorable combination of resistance to plasma hydrolysis and moderate, predictable metabolic clearance in liver microsomes. Its rigid, aromatic character may also contribute to optimal pre-positioning of the warhead and E3 ligase ligand, potentially enhancing ternary complex formation—a key determinant of PROTAC efficacy.[6][20]

For researchers in drug development, these findings underscore the necessity of performing a comprehensive panel of in vitro stability assays. The choice of linker is not merely a spacer but a critical determinant of a PROTAC's entire pharmacokinetic profile. The MAMC-HCl scaffold represents a promising building block for designing next-generation PROTACs with improved, drug-like properties.

References

  • Hughes, D. L., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516. Available at: [Link]

  • Paiva, S. L., & Crews, C. M. (2019). Targeted protein degradation: elements of PROTAC design. Current Opinion in Chemical Biology, 50, 111-119. Available at: [Link]

  • Sun, X., & Rao, Y. (2020). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry, 11(7), 754-779. Available at: [Link]

  • Waters Corporation. (2021). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Available at: [Link]

  • Verma, R., et al. (2020). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Journal of Medicinal Chemistry, 63(16), 8667-8681. Available at: [Link]

  • Xie, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911-929. Available at: [Link]

  • Li, Y., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Molecules, 27(6), 1935. Available at: [Link]

  • Piazza, M., et al. (2019). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 62(18), 8435-8445. Available at: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

  • Evotec (Cyprotex). Microsomal Stability. Available at: [Link]

  • Evotec (Cyprotex). Plasma Stability. Available at: [Link]

  • Creative Bioarray. Plasma Stability Assay. Available at: [Link]

  • Wikipedia. Targeted protein degradation. Available at: [Link]

Sources

Cell permeability of PROTACs with "Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride" linker

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating the Cell Permeability of PROTACs Featuring the "Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride" Linker

Introduction: The Critical Role of Linkers in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule is bifunctional, consisting of a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a chemical linker that connects the two. While the choice of ligands determines the PROTAC's target specificity, the linker is a critical determinant of its overall efficacy, influencing the stability of the ternary complex (E3 ligase-PROTAC-POI), solubility, and, most importantly, cell permeability.

Poor cell permeability is a major hurdle in the development of effective oral PROTAC drugs. Many PROTACs are large molecules with a high molecular weight and a large polar surface area, characteristics that are generally unfavorable for passive diffusion across the cell membrane. The linker's length, rigidity, and chemical composition can be modulated to fine-tune these properties. This guide provides a framework for evaluating the cell permeability of PROTACs that incorporate the "this compound" linker, a component that introduces both rigidity and a potential charge. We will detail the standard experimental assays and provide a strategy for comparing its performance against other commonly used linker classes.

Structural Analysis of the "this compound" Linker

The "this compound" linker possesses several structural features that can influence a PROTAC's cell permeability:

  • Pyridine Ring: The aromatic pyridine ring introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC for ternary complex formation. However, this rigidity can also limit the conformational flexibility required for the molecule to navigate the lipid bilayer.

  • Aminomethyl Group: The primary amine in the aminomethyl group will be protonated at physiological pH, introducing a positive charge. While this can improve aqueous solubility, the charge is generally detrimental to passive cell permeability.

  • Carboxylate Group: The methyl ester of the carboxylate is less polar than a free carboxylic acid, which is beneficial for membrane passage. However, it can be susceptible to hydrolysis by intracellular esterases, which could alter the properties of the PROTAC once inside the cell.

  • Hydrochloride Salt: The hydrochloride salt form enhances the solubility and stability of the linker and the final PROTAC conjugate in aqueous solutions for formulation purposes.

Given these features, a PROTAC incorporating this linker may face challenges in achieving high passive permeability due to its potential charge and rigidity. Therefore, rigorous experimental evaluation is essential.

Experimental Workflow for Assessing PROTAC Cell Permeability

A multi-tiered approach, starting with a simple, high-throughput assay and progressing to a more complex, cell-based model, is the most effective strategy for evaluating cell permeability.

G cluster_0 Permeability Assessment Workflow A PROTAC Synthesis (with novel linker) B Parallel Artificial Membrane Permeability Assay (PAMPA) A->B Initial Screening C Caco-2 Cell Permeability Assay B->C If Permeable in PAMPA D Data Analysis & Comparison with Benchmark PROTACs C->D

Caption: A typical workflow for evaluating the cell permeability of a novel PROTAC.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput method for predicting passive membrane permeability. It measures the ability of a compound to diffuse from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.

Experimental Protocol:

  • Prepare the Donor Plate: Dissolve the test PROTAC and benchmark PROTACs in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM. Add these solutions to the wells of a 96-well donor plate.

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer solution, which may also contain a "sink" component like 2% DMSO to prevent the back-diffusion of the compound.

  • Coat the PAMPA Membrane: The filter of the donor plate is coated with a lipid mixture (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the solutions in both plates.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, separate the plates and measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq])

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells.

    • A is the area of the membrane.

    • t is the incubation time.

    • [C_A] is the concentration in the acceptor well.

    • [C_eq] is the equilibrium concentration.

Caco-2 Cell Permeability Assay

The Caco-2 assay is the industry standard for in vitro prediction of human intestinal absorption of drugs. Caco-2 cells are derived from a human colon adenocarcinoma and, when cultured, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value above 250 Ω·cm² is generally considered acceptable.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test PROTAC (typically at 10 µM) to the apical (upper) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

    • The volume removed from the basolateral chamber should be replaced with fresh transport buffer.

  • Permeability Measurement (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction, adding the PROTAC to the basolateral chamber and sampling from the apical chamber.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the formula:

    Papp = (dQ/dt) / (A * C_0)

    Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the filter membrane.

    • C_0 is the initial concentration in the donor chamber.

    The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the PROTAC is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.

Comparison and Data Interpretation

The data obtained for the PROTAC with the "this compound" linker should be compared against benchmark PROTACs with well-characterized linkers.

Linker Type Example PROTAC Expected Permeability Rationale
PEG Linker PROTAC with a short PEG4 linkerLow to ModerateFlexible and hydrophilic, which can improve solubility but may increase polar surface area, hindering permeability.
Alkyl Chain Linker PROTAC with a C8 alkyl chainModerate to HighLipophilic and flexible, which generally favors passive diffusion, but may decrease aqueous solubility.
"this compound" Linker Test PROTACTo be determinedThe combination of a rigid, aromatic core and a charged group presents a unique permeability profile that requires experimental validation.

Interpreting Caco-2 Papp Values:

  • Papp < 1 x 10⁻⁶ cm/s: Low permeability

  • 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp > 10 x 10⁻⁶ cm/s: High permeability

A successful PROTAC for oral administration would ideally exhibit moderate to high permeability in the Caco-2 assay with a low efflux ratio.

Mechanism of PROTAC Action

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The "this compound" linker presents a unique set of chemical properties that could offer advantages in terms of PROTAC pre-organization but may also pose challenges for cell permeability. A systematic evaluation using both PAMPA and Caco-2 assays is crucial to understand its performance. By comparing the permeability data of a PROTAC containing this linker with that of PROTACs featuring more conventional linkers, researchers can make informed decisions in the design and optimization of novel protein degraders. This structured approach ensures that the potential of this and other novel linkers is thoroughly and objectively assessed, ultimately accelerating the development of new and effective PROTAC-based therapeutics.

References

  • PROTACs: A new therapeutic modality. Nature Reviews Drug Discovery. [Link]

  • The role of the linker in PROTAC design. Drug Discovery Today. [Link]

  • PAMPA - a drug absorption in vitro model. European Journal of Pharmaceutical Sciences. [Link]

  • Caco-2 cells as a model of the intestinal barrier. Journal of Pharmaceutical Sciences. [Link]

  • The Rule of Five revisited. Advanced Drug Delivery Reviews. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride (CAS No. 1072438-54-0). As a pyridine derivative used in drug development and chemical synthesis, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance.

Part 1: Hazard Assessment and Chemical Profile

Understanding the inherent risks of a chemical is the foundational step for its safe management. This compound is a solid substance that, like many pyridine derivatives, must be treated as hazardous.[1] Its hydrochloride salt form indicates it can be corrosive.

Table 1: Chemical Identity

Property Value
CAS Number 1072438-54-0[2][3]
Molecular Formula C₈H₁₁ClN₂O₂[4]
Molecular Weight 202.64 g/mol [2]
Physical Form Solid[2]

| Storage Conditions | Room temperature, under an inert atmosphere (e.g., Argon)[3] |

Table 2: Hazard Classification Based on data for the compound and related pyridine structures, a conservative approach to hazard identification is warranted.[2][5]

Hazard ClassGHS PictogramSignal WordHazard Statement Codes
Acute Toxicity & Irritation GHS07 (Exclamation Mark)Warning [2]H302: Harmful if swallowed[2] H315: Causes skin irritation[2] H319: Causes serious eye irritation[2] H332: Harmful if inhaled[2] H335: May cause respiratory irritation[2][5]

Note: Due to the hydrochloride salt and data on analogous compounds, this chemical should be handled as potentially corrosive. Some related pyridine compounds may cause severe skin burns and eye damage (H314).[6]

Part 2: Immediate Safety Protocols

Before handling or preparing for disposal, ensure all safety measures are in place.

A. Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound.

Table 3: Required Personal Protective Equipment

PPE Item Specification & Rationale
Eye Protection Chemical safety goggles or a face shield.[1] Essential to protect against potential splashes or airborne particles causing serious eye irritation or damage.
Hand Protection Double-layered nitrile gloves.[1] Provides a barrier against skin contact, which can cause irritation.[2]
Body Protection A fully-buttoned, flame-retardant lab coat. Protects skin and personal clothing from contamination.

| Respiratory Protection | Not typically required if handled within a certified chemical fume hood.[7] If a hood is unavailable or dust is generated, a NIOSH-approved respirator is necessary. |

B. Engineering Controls

All handling of this compound, including weighing and preparing waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[5][8] This minimizes the risk of inhaling harmful dust or vapors.

C. Emergency Exposure Procedures

In the event of accidental exposure, immediate and correct first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][7]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) classifies this type of material as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10]

Step 1: Waste Classification and Segregation

  • Classification: All materials contaminated with this compound must be classified as hazardous chemical waste.[1][11]

  • Segregation: At the point of generation, segregate waste into dedicated containers. Do not mix this waste with other incompatible chemical streams, particularly strong oxidizing agents, strong acids, or strong bases.[5][8]

    • Solid Waste: Includes excess or expired solid chemical, contaminated weigh boats, spatulas, and disposable labware.[1]

    • Liquid Waste: Includes any solutions containing the compound.

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be disposed of as hazardous waste.[1]

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid, such as a high-density polyethylene (HDPE) drum.[1] Ensure the container is in good condition and free from damage.[10]

  • Labeling: The container must be labeled immediately upon the first addition of waste.[8] The EPA requires that each label clearly displays:[12]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date waste accumulation began.

    • An indication of the hazards (e.g., "Harmful," "Irritant," and corresponding GHS pictograms).

Step 3: On-Site Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]

  • The storage area should be secure, well-ventilated, and away from drains or sources of ignition.[1][8]

Step 4: Final Disposal

  • Never dispose of this chemical down the drain or in regular trash.[10]

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • The standard and required method for final disposal of pyridine-based waste is high-temperature incineration at a permitted facility.[11]

Part 4: Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean a large spill without proper training and equipment.

  • Don PPE: Wear the full PPE as described in Part 2.

  • Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal. Avoid creating dust.[5] For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite or sand.[1]

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[1]

  • Dispose: All materials used for cleanup (absorbent, wipes, PPE) must be collected and disposed of as hazardous waste.[1]

Part 5: Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for proper waste management of this compound.

G Disposal Workflow for Methyl 2-(aminomethyl)pyridine-4-carboxylate HCl cluster_0 In-Lab Procedures cluster_1 Institutional Disposal WasteGen Waste Generation (Solid, Liquid, Contaminated PPE) Segregate Step 1: Segregate Waste (Keep away from incompatibles) WasteGen->Segregate Containerize Step 2: Containerize & Label ('Hazardous Waste', Chemical Name, Date) Segregate->Containerize Store Step 3: Store in SAA (Secure, Ventilated Area) Containerize->Store EHS_Contact Step 4: Contact EHS Office (Arrange for pickup) Store->EHS_Contact When container is full or project is complete Pickup Waste Pickup (Licensed Contractor) EHS_Contact->Pickup Transport Transport to TSDF (Treatment, Storage, & Disposal Facility) Pickup->Transport Incinerate Final Disposal (High-Temperature Incineration) Transport->Incinerate Spill Spill Occurs Spill_Protocol Execute Spill Protocol (Contain, Collect, Decontaminate) Spill->Spill_Protocol Spill_Protocol->Containerize Collect as Hazardous Waste

Caption: Logical workflow for the safe disposal of chemical waste.

References

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Methyl 2-aminopyridine-4-carboxylate.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Production, Import, Use, and Disposal of Pyridine.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-4-methylpyridine.
  • Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Fisher Scientific. (2009). Safety Data Sheet for Pyridine.
  • Biosynth. (n.d.). Methyl 2-(aminomethyl)pyridine-4-carboxylate, HCl.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-aminopyridine-4-carboxylate. PubChem Compound Summary for CID 236984. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Fisher Scientific. (2009). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine (Method PV2295).
  • National Center for Biotechnology Information (NCBI). (n.d.). Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this protocol is grounded in a conservative assessment of structurally similar pyridine carboxylate and aminopyridine derivatives. Our primary objective is to ensure your safety by establishing a self-validating system of protocols that anticipates potential hazards.

Hazard Assessment by Chemical Analogy

This compound belongs to a class of compounds—aminopyridine and pyridine carboxylate derivatives—that require careful handling. Analysis of analogous compounds reveals a consistent hazard profile that we must assume applies to this material.

Key potential hazards include:

  • Skin Corrosion/Irritation: Many pyridine derivatives are classified as skin irritants or corrosives.[1][2][3]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory system irritation.[1][4]

  • Acute Toxicity: Some related compounds are harmful if swallowed or if they come into contact with the skin.[1][3][4]

Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential.

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

The following PPE ensemble is mandatory for all laboratory work involving this compound. This protocol is designed to provide a robust barrier against the primary exposure routes: dermal contact, ocular exposure, and inhalation.

Task / Scale Required PPE Ensemble Rationale
Routine Laboratory Handling (e.g., weighing, preparing solutions <1g)Primary Barrier: • Nitrile or Neoprene Gloves (double-gloving recommended) • Safety Glasses with Side Shields • Fully-Buttoned Laboratory CoatProvides essential protection against incidental splashes and contact during low-volume, controlled operations. Double-gloving is a field-proven best practice that guards against undetected micro-perforations.
Non-Routine or High-Volume Work (e.g., reactions >1g, spill cleanup)Secondary Barrier (in addition to Primary): • Chemical Splash Goggles (worn over safety glasses) or a Full-Face Shield • Chemical-Resistant Apron or disposable Coveralls • Respiratory Protection (if not in a fume hood)Provides enhanced protection for tasks with a higher risk of splashes, aerosol generation, or significant exposure. Chemical splash goggles offer a complete seal around the eyes, which is critical.[5]

Engineering Control Prerequisite: All handling of this compound in its solid form or in volatile solvents must be conducted within a certified chemical fume hood.[4][6][7] This is your primary defense against respiratory exposure.

Step-by-Step Procedural Guide

PPE Selection and Pre-Use Inspection
  • Glove Selection: Choose nitrile or neoprene gloves.[6][7] Avoid latex, as it offers poor resistance to many organic chemicals. Before every use, inspect gloves for any signs of degradation, punctures, or tears.

  • Eye Protection: Ensure safety glasses or goggles fit snugly and are free of scratches that could impair vision.

  • Body Protection: A clean, knee-length lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection (if applicable): If work must be done outside a fume hood (a scenario to be avoided), a risk assessment must be performed to select the appropriate respirator.

Workflow for Donning and Doffing PPE

Properly putting on and removing PPE is a critical control point to prevent cross-contamination. The sequence is designed to ensure that the most contaminated items are removed in an order that minimizes contact with your skin or clean clothes.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 Wash Hands don2 Lab Coat / Apron don1->don2 don3 Safety Glasses / Goggles don2->don3 don4 Inner Gloves don3->don4 don5 Outer Gloves don4->don5 doff1 Inspect & Remove Outer Gloves doff2 Remove Lab Coat / Apron (Turn inside out) doff1->doff2 doff3 Wash Hands doff2->doff3 doff4 Remove Goggles / Glasses doff3->doff4 doff5 Remove Inner Gloves doff4->doff5 doff6 Final Hand Wash doff5->doff6

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Emergency Protocols: Spills and Exposures

Immediate and correct action during an emergency is critical.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][7] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][8] Rinse mouth with water.[1] Seek immediate medical attention.

Spill Response Workflow

For small spills (<1g) inside a chemical fume hood:

Spill_Response start Spill Occurs alert Alert Colleagues & Restrict Area start->alert ppe Ensure Full PPE is Worn (Double Gloves, Goggles) alert->ppe contain Contain Spill with Absorbent (e.g., Vermiculite, Sand) ppe->contain collect Carefully Collect Material (Use non-sparking tools) contain->collect package Place in a Labeled, Sealable Hazardous Waste Container collect->package decon Decontaminate Spill Area (Follow institutional guidelines) package->decon dispose Dispose of all materials as Hazardous Waste decon->dispose end Spill Secured dispose->end

Caption: Step-by-step workflow for responding to a small chemical spill.

For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department.

Decontamination and Disposal Plan

Proper disposal is a critical part of the chemical handling lifecycle.

  • PPE Disposal: All disposable PPE, including gloves, aprons, and bench paper, that comes into contact with the chemical must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Chemical Waste: Unused chemical and reaction waste must be disposed of according to institutional and local regulations.[9][10] Collect in a compatible, sealed, and clearly labeled container.[11] Do not mix with other waste streams unless explicitly permitted.[2]

  • Empty Containers: "Empty" containers that held the solid material are not truly empty and must be treated as hazardous waste.[2][10] They should be collected by your EH&S department for proper disposal.

  • Neutralization: As a hydrochloride salt, aqueous waste solutions will be acidic. Neutralization with a suitable base (e.g., sodium bicarbonate) may be a required pre-treatment step, but this must be done in accordance with your institution's hazardous waste protocols.[12][13] Always add base slowly to the acidic solution.

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. This guide serves as a foundational document; always supplement it with your institution's specific Chemical Hygiene Plan and Standard Operating Procedures.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. Available at: [Link]

  • How to dispose of hydrochloric acid - Lab Alley. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. Available at: [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste - UC San Diego. Available at: [Link]

  • Safety Data Sheet: pyridine - Chemos GmbH & Co.KG. Available at: [Link]

  • Chemical Waste Disposal Guidelines - Princeton University. Available at: [Link]

  • Personal Protective Equipment - Organisation for the Prohibition of Chemical Weapons. Available at: [Link]

  • Hazardous Waste - Emory University EHSO Manual. Available at: [Link]

  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.